Tegadifur
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMBDTNCANYTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978873 | |
| Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62987-05-7 | |
| Record name | 5-Fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62987-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FD 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062987057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEGADIFUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX6891QS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Novel, Efficient Synthesis Pathway for Tegadifur: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegadifur (FT-207), a prodrug of 5-fluorouracil (5-FU), is a widely used oral chemotherapeutic agent. Its synthesis has been a subject of ongoing research to improve efficiency, yield, and safety. This technical guide details a novel and efficient synthesis pathway for this compound, focusing on a cesium chloride-catalyzed condensation of silylated 5-fluorouracil with 2-acetoxytetrahydrofuran. This method offers high yields under mild reaction conditions. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.
Introduction
This compound, chemically known as 1-(tetrahydro-2-furyl)-5-fluorouracil, is an effective anticancer agent administered orally.[1] It is a prodrug that is gradually converted to the active cytotoxic agent 5-fluorouracil in the body, leading to a more sustained and lower peak concentration of 5-FU, which can reduce systemic toxicity.[2] Traditional synthesis methods for this compound often involve high temperatures and pressures, leading to potential side products and purification challenges. The pathway detailed in this guide presents a significant improvement by utilizing a silylation strategy and a mild catalytic condensation, resulting in high yields and purity.
A Novel Synthesis Pathway: Silylation and Catalyzed Condensation
This synthesis pathway is centered around two key steps: the silylation of 5-fluorouracil and the subsequent cesium chloride-catalyzed condensation with 2-acetoxytetrahydrofuran. The silylation step enhances the solubility and reactivity of 5-fluorouracil for the subsequent N1-alkylation.
Overall Reaction Scheme
The overall reaction can be summarized as follows:
-
Silylation: 5-fluorouracil is reacted with a silylating agent, such as hexamethyldisilazane (HMDS), to produce 2,4-bis(trimethylsilyl)-5-fluorouracil.
-
Condensation: The silylated 5-fluorouracil is then reacted with 2-acetoxytetrahydrofuran in the presence of a catalytic amount of cesium chloride to yield this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound via the silylation pathway.
Table 1: Reagents and Reaction Conditions for this compound Synthesis
| Reagent/Parameter | Amount/Value | Reference |
| Trimethylsilylated 5-fluorouracil | 2 mmol | [1] |
| 2-Acetoxytetrahydrofuran (Thf-OAc) | 3 mmol | [1] |
| Cesium Chloride (CsCl) | 35 mg (0.2 mmol) | [1] |
| Solvent | Dry Acetonitrile (MeCN) (5 ml) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 3 hours | [1] |
Table 2: Product Yield and Characterization
| Parameter | Value | Reference |
| Yield | 346 mg (87%) | [1] |
| Melting Point | 165-167 °C | [1] |
| ¹H NMR (CDCl₃) | δ 2.2 (m, 4H), 4.2 (m, 2H), 6.1 (t, 1H), 7.6 (d, 1H), 10.2 (brs, 1H) | [1] |
Table 3: Comparison of Catalysts for the Condensation Step
| Catalyst | Solvent | Yield of this compound (Thf-FU) | Reference |
| SnCl₄ (0.01-0.1 equiv) | Dichloromethane | Good | [3] |
| BF₃-Et₂O | Dichloromethane | Good | [3] |
| NaI | Acetonitrile | Good | [3] |
| CsCl (0.1 equiv) | Acetonitrile | Excellent (87%) | [1] |
Note: "Good" yields were reported in the reference without specific percentages for all conditions, but the study indicated successful synthesis. The CsCl-catalyzed reaction provides a high, specifically reported yield.
Detailed Experimental Protocols
Step 1: Trimethylsilylation of 5-Fluorouracil
-
A mixture of 5-fluorouracil (2 mmol) and hexamethyldisilazane (HMDS; 10 ml) is prepared in a round-bottom flask.
-
A catalytic amount of ammonium sulfate (5 mg) is added to the mixture.
-
The mixture is heated at reflux for 3-6 hours under anhydrous conditions until a clear solution is obtained.
-
The resulting clear solution is concentrated in vacuo to remove excess HMDS.
-
The resulting trimethylsilylated 5-fluorouracil is used immediately in the subsequent reaction without further purification.[1]
Step 2: Cesium Chloride-Catalyzed Synthesis of this compound
-
To a solution of the trimethylsilylated 5-fluorouracil (2 mmol) in dry acetonitrile (5 ml), cesium chloride (35 mg, 0.2 mmol) and 2-acetoxytetrahydrofuran (390 mg, 3 mmol) are added.
-
The reaction mixture is stirred for 3 hours at room temperature.[1]
-
After the reaction is complete, the mixture is concentrated under reduced pressure.
-
The residue is extracted with dichloromethane (3 x 30 ml) and water (20 ml).
-
The combined organic layers are concentrated, and the residue is crystallized from ethanol to obtain 1-(tetrahydro-2-furyl)-5-fluorouracil (this compound).[1]
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis workflow for this compound via silylation and condensation.
Logical Relationship of Key Components
Caption: Key components and their roles in the this compound synthesis.
Conclusion
The synthesis pathway for this compound presented in this guide, utilizing a silylation and cesium chloride-catalyzed condensation approach, offers a highly efficient and mild alternative to traditional methods. The high yield and straightforward experimental protocol make this a valuable method for researchers and professionals in drug development and manufacturing. The provided quantitative data and visual workflows serve as a practical resource for the implementation and optimization of this novel synthesis route.
References
- 1. US5075446A - Synthesis of tetrahydro-2-furylated pyrimidine derivatives - Google Patents [patents.google.com]
- 2. Synthesis, structure, and conformation of anti-tumor agents in the solid and solution states: hydroxyl derivatives of Ftorafur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on antitumor agents, 2. Syntheses and antitumor activities of 1-(tetrahydro-2-furanyl)-5-fluorouracil and 1,3-bis(tetrahydro-2-furanyl)-5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Preclinical Studies of Tegadifur
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core preclinical studies involving Tegadifur, a fluoropyrimidine prodrug. The focus is on the foundational in vitro and in vivo data that have characterized its mechanism of action, metabolic activation, and antitumor activity. While this compound is almost exclusively evaluated in combination with modulators of its metabolism, this guide delineates the fundamental properties of the this compound molecule and its performance within these combination therapies.
Core Concept: this compound as a Prodrug of 5-Fluorouracil (5-FU)
Tegafur is a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). Its chemical structure allows for oral administration and subsequent metabolic conversion to 5-FU, which then exerts its cytotoxic effects. The primary rationale for using this compound is to achieve sustained levels of 5-FU in the plasma and tumor tissue, mimicking the effects of continuous 5-FU infusion with the convenience of an oral agent.[1][2]
The conversion of Tegafur to 5-FU is a critical step in its mechanism of action and is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver.[3] This bioactivation process is essential for the antitumor activity of this compound, as the parent compound has no direct cytotoxic effect.[4]
Data Presentation
In Vitro Metabolism of this compound
The enzymatic conversion of this compound to 5-FU has been characterized in human liver microsomes. The following table summarizes the kinetic parameters for the high-affinity component of this reaction.
| Parameter | Value | Source |
| Enzyme | Cytochrome P450 2A6 (CYP2A6) | [3] |
| Km | 0.43 ± 0.05 mM | [3] |
| Vmax | 4.02 ± 1.70 nmol/mg/min | [3] |
In Vivo Antitumor Activity of this compound-Based Combinations
Direct preclinical data on the in vivo antitumor activity of this compound as a single agent is limited, as it is most effective when co-administered with modulators that enhance 5-FU levels. The following tables summarize the efficacy of two common this compound-containing oral formulations: UFT (Tegafur/Uracil) and S-1 (Tegafur/Gimeracil/Oteracil).
Table 1: Antitumor Activity of S-1 and UFT in a Human Colon Carcinoma (KM12C) Orthotopic Nude Rat Model [5]
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Mean Survival Increase (days) vs. Untreated |
| S-1 (15 mg/kg/day, p.o.) | 57% | 16** |
| UFT (30 mg/kg/day, p.o.) | 18% | 8 |
| p < 0.05 vs. untreated; **p < 0.01 vs. untreated |
Table 2: Antitumor Activity of UFT and UFT + Leucovorin in Human Colorectal Cancer Xenografts in Nude Mice [6]
| Tumor Xenograft | UFT Alone Tumor Growth Inhibition (%) | UFT + Leucovorin Tumor Growth Inhibition (%) |
| 11 different colorectal tumor xenografts | 23 - 67 | 55 - 79 |
Preclinical Toxicology of Tegafur in Combination with Uracil
Preclinical toxicity studies have been conducted on the combination of Tegafur and Uracil (UFT). The co-administration of uracil was found to decrease the toxicity of Tegafur.[3]
| Animal Model | Observed Toxicities (Tegafur alone) | Effect of Uracil Co-administration |
| Mice, Rats, Rabbits, Cats, Dogs | Cardiotoxicity, Neurotoxicity | Reduced toxicity |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tegafur.
Materials:
-
Cancer cell lines (e.g., human colon carcinoma lines)
-
96-well microplates
-
Complete cell culture medium
-
Tegafur stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of Tegafur in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of a compound in an animal model.
Objective: To assess the ability of Tegafur to inhibit the growth of human tumors in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells for xenograft implantation
-
Tegafur formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Tegafur orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Quantification of Tegafur and 5-FU in Plasma and Tissue
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of Tegafur and its active metabolite, 5-FU.[5]
Objective: To measure the concentrations of Tegafur and 5-FU in biological samples from preclinical studies.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of buffer and organic solvent)
-
Tegafur and 5-FU analytical standards
-
Internal standard
-
Plasma and tissue samples
-
Protein precipitation and extraction reagents
Procedure:
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding a suitable agent (e.g., acetonitrile) and centrifuge to obtain a clear supernatant.
-
Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation and extraction.
-
-
Chromatographic Separation: Inject the prepared sample onto the HPLC column. The separation of Tegafur, 5-FU, and the internal standard is achieved by isocratic or gradient elution with the mobile phase.
-
Detection: Monitor the eluent using a UV detector at a wavelength appropriate for both Tegafur and 5-FU.
-
Quantification: Create a calibration curve using the analytical standards. Determine the concentrations of Tegafur and 5-FU in the samples by comparing their peak areas to the calibration curve. The limit of quantification for 5-FU has been reported as 0.0125 µg/mL and for Tegafur as 0.05 µg/mL.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of this compound and mechanism of action of 5-FU.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Workflow for an in vivo tumor growth inhibition study.
References
- 1. Preclinical/clinical trials of thrice-weekly administration of a combination of tegafur/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral uracil–tegafur compared with intravenous chemotherapy as adjuvant therapy for resected early‐stage non‐small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Antitumor activity of 1 M tegafur-0.4 M 5-chloro-2,4-dihydroxypyridine-1 M potassium oxonate (S-1) against human colon carcinoma orthotopically implanted into nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Activation of Tegadifur to 5-Fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegadifur, an oral prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), undergoes complex metabolic activation to exert its cytotoxic effects. Understanding the nuances of this bioactivation is critical for optimizing its therapeutic efficacy and minimizing toxicity. This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the conversion of tegafur to 5-FU, with a focus on the key enzymes, their kinetics, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate comprehension.
Introduction
This compound, a fluoropyrimidine antimetabolite, serves as a cornerstone in the treatment of various solid tumors. Its clinical utility is predicated on its conversion to the active metabolite, 5-FU, which subsequently interferes with DNA and RNA synthesis in rapidly dividing cancer cells. The metabolic activation of tegafur is not a simple, single-step process but rather a multi-pathway cascade involving several key enzyme systems. This guide will detail the primary and secondary pathways of tegafur bioactivation, providing a comprehensive overview for researchers and drug development professionals.
Primary Metabolic Activation Pathway: Cytochrome P450-Mediated Hydroxylation
The principal route of tegafur activation to 5-FU occurs in the liver and is mediated by the cytochrome P450 (CYP) superfamily of enzymes. This process involves the hydroxylation of tegafur at the 5'-position of the tetrahydrofuran ring, forming an unstable intermediate, 5'-hydroxytegafur, which then spontaneously decomposes to yield 5-FU.
Key Cytochrome P450 Isoforms
Several CYP isoforms have been identified as catalysts in the conversion of tegafur to 5-FU. The most significant of these is CYP2A6 , which has been demonstrated to be the principal enzyme responsible for this bioactivation in human liver microsomes. Other isoforms, including CYP1A2 and CYP2C8 , also contribute to this metabolic step, although to a lesser extent. The relative contribution of these enzymes can vary among individuals, suggesting that genetic polymorphisms in these CYP genes may influence the pharmacokinetic profile of tegafur.
Stereoselectivity of Metabolism
Tegafur is a racemic mixture of two enantiomers, R-tegafur and S-tegafur. Research has shown that the metabolic activation is stereoselective, with the R-enantiomer being preferentially metabolized to 5-FU compared to the S-enantiomer. This preference is largely attributed to the higher catalytic activity of CYP2A6 towards R-tegafur. The rate of metabolism of R-tegafur by human liver microsomes has been observed to be 5.6 times faster than that of S-tegafur.
Quantitative Enzyme Kinetics
The following tables summarize the kinetic parameters for the conversion of tegafur to 5-FU by various CYP isoforms.
Table 1: Michaelis-Menten Constants (Km) for Tegafur Conversion to 5-FU by CYP Isoforms
| CYP Isoform | Tegafur Enantiomer | Km (mM) | Reference |
| CYP2A6 | Racemic | 0.43 ± 0.05 | |
| CYP2A6 | R-Tegafur | 0.17 | |
| CYP1A2 | R-Tegafur | 1.1 | |
| CYP2E1 | R-Tegafur | 3.6 | |
| Liver Microsomes (High-affinity component) | Racemic | 0.43 ± 0.05 | |
| Liver Microsomes (Low-affinity component for R-Tegafur) | R-Tegafur | 2.7 |
Table 2: Maximum Velocity (Vmax) for Tegafur Conversion to 5-FU
| Enzyme Source | Vmax (nmol/mg/min) | Reference |
| Human Liver Microsomes (High-affinity component) | 4.02 ± 1.70 |
Secondary Metabolic Activation Pathway: Thymidine Phosphorylase
In addition to the primary CYP-mediated pathway in the liver, a secondary activation pathway involving thymidine phosphorylase (TP) has been identified. This enzyme, which is present in both liver cytosol and various other tissues, can also catalyze the conversion of tegafur to 5-FU. The contribution of this pathway is considered more significant at higher concentrations of tegafur.
Comparative Contribution of CYP and TP Pathways
Studies using human liver S9 fractions, which contain both microsomal and cytosolic enzymes, have allowed for the comparison of the relative contributions of the CYP and TP pathways. The intrinsic clearance of 5-FU formation from tegafur by the P450 system (NADPH-dependent) was found to be significantly higher than that by the TP pathway (NADPH-independent), with values of 1.36 and 0.169 μL/min/mg protein, respectively. This indicates that under typical physiological conditions, the CYP-mediated pathway is the dominant route of activation.
Further Metabolism of 5-FU
Once formed, 5-FU can undergo further metabolic transformations that lead to its cytotoxic effects or its catabolism and inactivation. A key anabolic step is the conversion of 5-FU to 5-fluorouridine-5'-monophosphate (FUMP) by uracil phosphoribosyltransferase (UPRT). This is a critical step in the pathway leading to the inhibition of thymidylate synthase and the incorporation of fraudulent nucleotides into RNA and DNA.
Visualizing the Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Metabolic activation pathways of this compound to 5-FU in the liver.
Caption: General experimental workflow for studying this compound metabolism in vitro.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the study of tegafur metabolism.
In Vitro Metabolism using Human Liver Fractions
-
Objective: To determine the kinetics and enzymatic contribution to tegafur metabolism.
-
Materials:
-
Pooled human liver microsomes or S9 fractions.
-
This compound (racemic or individual enantiomers).
-
NADPH-generating system (for CYP-mediated reactions).
-
Specific CYP isoform inhibitors (e.g., coumarin for CYP2A6) or antibodies.
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
-
Procedure:
-
A reaction mixture is prepared containing the liver fraction, buffer, and tegafur at various concentrations.
-
For CYP-mediated metabolism, an NADPH-generating system is added to initiate the reaction. For studying cytosolic enzyme activity in S9 fractions, NADPH is omitted.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).
-
The samples are then processed (e.g., centrifugation) to remove protein.
-
The supernatant is analyzed for the concentration of 5-FU using a validated analytical method.
-
Metabolism Studies with cDNA-Expressed CYPs
-
Objective: To identify the specific CYP isoforms responsible for tegafur metabolism.
-
Materials:
-
Microsomes from insect or mammalian cells engineered to express a single human CYP isoform.
-
This compound.
-
NADPH-generating system.
-
-
Procedure:
-
The experimental setup is similar to that for human liver microsomes.
-
This compound is incubated with microsomes containing a specific CYP isoform.
-
The formation of 5-FU is measured to determine the catalytic activity of that particular isoform.
-
This is repeated for a panel of different CYP isoforms to identify those with the highest activity.
-
Analytical Quantification of this compound and 5-FU
-
Objective: To accurately measure the concentrations of tegafur and 5-FU in biological matrices.
-
Methods: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.
-
General Procedure:
-
Sample Preparation: Plasma, microsomal incubates, or other biological samples are subjected to protein precipitation and/or liquid-liquid extraction to isolate the analytes.
-
Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system equipped with a suitable column (e.g., C18) to separate tegafur, 5-FU, and internal standards.
-
Detection:
-
HPLC-UV: Detection is performed using a UV detector at a specific wavelength.
-
LC-MS/MS: Provides higher sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions for each analyte.
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.
-
Conclusion
The metabolic activation of tegafur to 5-FU is a multifaceted process predominantly driven by CYP2A6 in the liver, with contributions from other CYP isoforms and thymidine phosphorylase. The stereoselective metabolism of the R-enantiomer is a key feature of this bioactivation. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for the continued development and clinical application of tegafur and other fluoropyrimidine prodrugs. The quantitative data and workflows presented in this guide offer a valuable resource for researchers in the field of cancer pharmacology and drug metabolism.
The Evolution of Tegafur: A Prodrug's Journey from Concept to Combination Therapy
An In-depth Technical Guide on the Historical Development of Tegafur
Introduction
Tegafur, a fluoropyrimidine anti-cancer agent, represents a significant milestone in the development of oral chemotherapy. As a prodrug of the widely-used cytotoxic agent 5-fluorouracil (5-FU), its history is one of rational drug design aimed at improving the therapeutic index of its parent compound. The core challenge with 5-FU has always been its narrow therapeutic window, characterized by a short half-life and significant toxicity. The development of Tegafur and its subsequent evolution into sophisticated combination products like UFT and S-1 illustrate a decades-long effort to optimize 5-FU delivery, enhancing efficacy while mitigating adverse effects. This technical guide details the historical and scientific progression of Tegafur, from its initial synthesis to its role in modern oncology.
Initial Discovery and Rationale
Tegafur (ftorafur) was first synthesized in the late 1960s and patented in 1967, with its approval for medical use following in 1972. The primary goal behind its creation was to develop an orally bioavailable and less toxic precursor to 5-FU. Intravenous 5-FU administration was associated with erratic plasma levels and significant gastrointestinal and hematological toxicities. By attaching a tetrahydrofuran group to the N1 position of 5-FU, researchers created a more lipophilic molecule that could be absorbed through the gastrointestinal tract and gradually converted to 5-FU in the body, mimicking a continuous infusion and thereby improving its safety and efficacy profile.
Mechanism of Action and Metabolic Activation
Tegafur itself is an inactive prodrug. Its therapeutic activity is entirely dependent on its metabolic conversion to 5-FU.
Metabolic Pathway:
-
Absorption: Following oral administration, Tegafur is absorbed from the gut.
-
Hepatic Conversion: The primary site of activation is the liver, where the cytochrome P450 enzyme, specifically CYP2A6 , hydroxylates Tegafur.[1]
-
Spontaneous Degradation: This hydroxylated intermediate is unstable and spontaneously degrades to release the active cytotoxic agent, 5-fluorouracil (5-FU).[1]
-
Anabolism to Active Metabolites: Once 5-FU is released, it enters the target cancer cells and is converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This is the primary mediator of cytotoxicity. FdUMP binds to and inhibits thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[2] This leads to a depletion of thymidine, inhibition of DNA synthesis, and ultimately "thymineless death" of proliferating cancer cells.
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal processing and function.
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage.
-
The metabolic activation and mechanism of action are depicted in the signaling pathway diagram below.
Preclinical Development and Early Studies
Preclinical studies in animal models, including rats and dogs, were crucial for understanding Tegafur's pharmacokinetics, toxicity profile, and anti-tumor activity.
-
Pharmacokinetics: Early studies established that Tegafur is well-absorbed orally and has a significantly longer serum half-life (approximately 10 hours) compared to intravenous 5-FU.[3] This prolonged exposure was key to its therapeutic rationale. Studies in rats with induced colorectal cancer showed that multiple administrations of UFT (a Tegafur combination) led to increased plasma and tumor concentrations of 5-FU over time.[2][4]
-
Toxicity: Preclinical toxicology studies identified dose-limiting toxicities, including gastrointestinal distress and myelosuppression, which were generally less severe than with equivalent doses of 5-FU.[3][5] In rats, severe neutropenia was observed at higher doses of UFT.[5]
-
Enantioselectivity: Tegafur is a racemic mixture of R- and S-isomers. In vitro studies using human liver microsomes revealed that the R-isomer is preferentially metabolized to 5-FU at a much faster rate than the S-isomer.[6] This stereoselectivity was also observed in vivo in rats and monkeys, but interestingly, dogs showed a preference for metabolizing the S-isomer.[7]
Table 1: Selected Preclinical Pharmacokinetic Data for UFT in a Rat Model
| Parameter | Day 1 | Day 7 | Day 14 |
| Tegafur Cmax (μmol/L) | 293.0 ± 37.1 | 397.6 ± 84.4 | 347.4 ± 24.5 |
| 5-FU Cmax (μmol/L) | 1.7 ± 1.0 | 4.4 ± 1.5 | 2.3 ± 1.0 |
| 5-FU AUC₀-∞ (μmol·h/L) | 18.0 ± 7.4 | 38.3 ± 8.1 | Not Reported |
| Data from a study in colorectal cancer (CRC) model rats administered UFT at 30 mg/kg for 14 days.[2][4] |
Clinical Development and Evolution into Combination Prodrugs
While Tegafur alone showed promise, its clinical development in Western countries was initially hampered by toxicities observed in early trials, particularly when administered intravenously.[8] The true potential of Tegafur was unlocked through its incorporation into oral combination drugs designed to biochemically modulate its metabolism.
UFT: The First Biochemical Modulation
The first major advancement was the development of UFT , a combination of Tegafur and Uracil in a 4:1 molar ratio.[9]
-
Rationale: The primary enzyme responsible for the degradation of 5-FU is dihydropyrimidine dehydrogenase (DPD). Uracil acts as a competitive inhibitor of DPD, effectively overwhelming the enzyme and preventing it from breaking down the 5-FU generated from Tegafur.[9][10]
-
Outcome: This inhibition leads to higher and more sustained plasma and tumor concentrations of 5-FU, enhancing its anti-tumor effect without increasing the dose of Tegafur.[9]
-
Clinical Trials: Numerous Phase I, II, and III trials established the efficacy and safety of UFT, often combined with leucovorin (LV), in various cancers, most notably colorectal cancer.[11][12][13][14][15] Phase I studies were critical in determining that the dose-limiting toxicities of UFT were schedule-dependent: granulocytopenia on a 5-day schedule and diarrhea on a 28-day schedule.[11] A large Phase III trial demonstrated that oral UFT/LV had equivalent survival to the standard intravenous 5-FU/LV regimen in metastatic colorectal cancer but with a significantly better safety profile, featuring less diarrhea, nausea, stomatitis, and myelosuppression.[14]
Table 2: Efficacy and Safety from a Pivotal Phase III Trial of UFT/LV vs. IV 5-FU/LV in Metastatic Colorectal Cancer
| Outcome | Oral UFT/LV | IV 5-FU/LV | P-Value |
| Median Survival | 12.4 months | 13.4 months | .630 |
| Overall Response Rate | 11.7% | 14.5% | .232 |
| Grade 3/4 Diarrhea | Significantly Less | Significantly More | < .001 |
| Grade 3/4 Stomatitis/Mucositis | Significantly Less | Significantly More | < .001 |
| Febrile Neutropenia | Fewer Episodes | More Episodes | < .001 |
| Data from a randomized trial in 816 patients with previously untreated metastatic colorectal cancer.[14] |
S-1 (Teysuno®): A Three-Component Advancement
The development of S-1 represents a further refinement of the Tegafur prodrug concept. S-1 is an oral combination of three components in a 1:0.4:1 molar ratio:
-
Tegafur: The 5-FU prodrug.
-
Gimeracil (CDHP): A potent reversible inhibitor of DPD. Gimeracil is significantly more powerful than uracil, leading to more consistent and higher concentrations of 5-FU.
-
Oteracil Potassium (Oxo): This compound is an inhibitor of orotate phosphoribosyltransferase (OPRT), an enzyme involved in the activation of 5-FU. Oteracil is poorly absorbed systemically but concentrates in the gastrointestinal mucosa, where it selectively inhibits the local activation of 5-FU, thereby reducing gastrointestinal toxicities like diarrhea and stomatitis.[16]
-
Clinical Trials: S-1 has been extensively studied, particularly for gastric cancer. The landmark FLAGS trial , a global Phase III study, compared S-1 plus cisplatin to the standard infusional 5-FU plus cisplatin in patients with advanced gastric or gastroesophageal adenocarcinoma.[17][18][19] The trial did not meet its primary endpoint of superior overall survival for the S-1 arm. However, it demonstrated non-inferior survival with a markedly improved safety profile.[17][19][20] Patients receiving S-1/cisplatin had significantly lower rates of severe neutropenia, stomatitis, and treatment-related deaths.[17][19] These findings established S-1 plus cisplatin as a standard first-line treatment option for advanced gastric cancer, especially in Asia, and it has since gained acceptance in Western countries.[21][22]
Table 3: Efficacy and Key Safety from the FLAGS Phase III Trial in Advanced Gastric Cancer
| Outcome | S-1 + Cisplatin (n=527) | 5-FU + Cisplatin (n=526) | P-Value |
| Median Overall Survival | 8.6 months | 7.9 months | .20 |
| Progression-Free Survival | 4.2 months | 4.0 months | .03 |
| Grade 3/4 Neutropenia | 32.3% | 63.6% | < .05 |
| Grade 3/4 Stomatitis | 1.3% | 13.6% | < .05 |
| Treatment-Related Deaths | 2.5% | 4.9% | < .05 |
| Data from the FLAGS trial in 1053 patients with advanced, untreated gastric or gastroesophageal adenocarcinoma.[17][19] |
Key Experimental Protocols
Protocol for In Vitro Metabolism using Human Liver Microsomes
This protocol is representative of studies designed to identify the enzymes responsible for Tegafur's activation.
-
Objective: To determine the kinetic parameters and specific CYP450 isoforms involved in the conversion of Tegafur to 5-FU.
-
Materials: Pooled human liver microsomes, R- and S-Tegafur enantiomers, 5-FU standard, NADPH-generating system (β-NADP+, glucose-6-phosphate, MgCl₂, glucose-6-phosphate dehydrogenase), Tris buffer (pH 7.4), cDNA-expressed human CYP isoforms (e.g., CYP2A6, CYP3A4, etc.), CYP-selective chemical inhibitors, anti-CYP antibodies, acetonitrile (for reaction termination).[1][6][23]
-
Methodology:
-
Incubation Preparation: An incubation mixture is prepared in Tris buffer containing human liver microsomes (e.g., 1 mg protein/mL).[23]
-
Substrate Addition: Varying concentrations of R- or S-Tegafur (e.g., 0.03–10 mmol/L) are added to the mixture.[6] For inhibitor studies, a selective inhibitor or antibody is pre-incubated with the microsomes.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-generating system after a 5-minute pre-incubation at 37°C.[23]
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 15 minutes).[6][23]
-
Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile, which precipitates the proteins.[23]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is collected and analyzed for 5-FU concentration using a validated analytical method, such as GC/MS or LC-MS/MS.
-
Data Analysis: The rate of 5-FU formation is calculated. Kinetic parameters (Km and Vmax) are determined by fitting the data to Michaelis-Menten kinetics, often visualized using an Eadie-Hofstee plot.[1][6]
-
Protocol Outline for a Pivotal Clinical Trial (Based on the FLAGS Trial)
This workflow illustrates the design of a large-scale, randomized Phase III trial to compare a Tegafur-based regimen with a standard of care.
-
Objective: To compare the overall survival (primary endpoint) and safety (secondary endpoint) of S-1 plus cisplatin versus infusional 5-FU plus cisplatin in chemotherapy-naïve patients with advanced gastric cancer.[17][18][19]
-
Patient Population: Patients with histologically confirmed, unresectable, locally advanced or metastatic gastric or gastroesophageal junction adenocarcinoma, ECOG performance status of 0 or 1, and adequate organ function.[18]
-
Study Design: A multicenter, randomized, open-label, two-arm Phase III trial.
-
Methodology:
-
Screening & Enrollment: Patients are screened based on inclusion/exclusion criteria. Eligible patients provide informed consent.
-
Randomization: Patients are randomized 1:1 to either the S-1 or 5-FU arm. Stratification is performed based on factors like center, number of metastatic sites, and prior adjuvant therapy.[17][19]
-
Treatment Administration:
-
S-1 Arm: S-1 administered orally twice daily (e.g., 50 mg/m²/day) for 21 days, followed by a 7-day rest period. Cisplatin is given intravenously (e.g., 75 mg/m²) on Day 1 of each 28-day cycle.[17][18][19]
-
5-FU Arm: 5-FU administered as a continuous intravenous infusion (e.g., 1,000 mg/m²/day) for 120 hours (5 days). Cisplatin is given intravenously (e.g., 100 mg/m²) on Day 1 of each 28-day cycle.[17][18][19]
-
-
Assessments:
-
Tumor Response: Assessed every two cycles (e.g., 8 weeks) using RECIST criteria.
-
Safety & Toxicity: Monitored throughout the study and graded using NCI-CTCAE.
-
Quality of Life: Assessed using validated questionnaires (e.g., FACT-Ga) at baseline and specified cycles.[24]
-
-
Conclusion
The historical development of Tegafur is a compelling narrative of iterative innovation in cancer therapy. From its origin as a simple oral prodrug of 5-FU, it evolved through sophisticated biochemical modulation to become a cornerstone of treatment for several major cancers. The journey from Tegafur to UFT and S-1 demonstrates a clear progression: improving drug delivery, enhancing the concentration of the active agent at the tumor site, and concurrently reducing systemic toxicities. This evolution has provided clinicians and patients with effective and more tolerable oral chemotherapy options, fundamentally changing the management of diseases like gastric and colorectal cancer and serving as a paradigm for modern prodrug development.
References
- 1. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 3. karger.com [karger.com]
- 4. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Species variation in the enantioselective metabolism of tegafur to 5-fluorouracil among rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetics and a phase I study of tegafur-uracil enterogranules in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase I trials of uracil-tegafur (UFT) using 5 and 28 day administration schedules: demonstration of schedule-dependent toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration Method of Adjuvant Tegafur‐Uracil and Leucovorin Calcium in Patients with Resected Colorectal Cancer: A Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized phase III trial of treatment duration for oral uracil and tegafur plus leucovorin as adjuvant chemotherapy for patients with stage IIB/III colon cancer: final results of JFMC33-0502 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicenter phase III study of uracil/tegafur and oral leucovorin versus fluorouracil and leucovorin in patients with previously untreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of UFT plus oral leucovorin in advanced colorectal cancer: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical/clinical trials of thrice-weekly administration of a combination of tegafur/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Multicenter phase III comparison of cisplatin/S-1 with cisplatin/infusional fluorouracil in advanced gastric or gastroesophageal adenocarcinoma study: the FLAGS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies | Semantic Scholar [semanticscholar.org]
- 23. Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical Benefit and Health-Related Quality of Life Assessment in Patients Treated with Cisplatin/S-1 Versus Cisplatin/5-FU: Secondary End Point Results From the First-Line Advanced Gastric Cancer Study (FLAGS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Pharmacokinetics of Oral Tegafur
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of oral tegafur, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU). Tegafur is a cornerstone in the treatment of various cancers, and a thorough understanding of its absorption, distribution, metabolism, and excretion is critical for its optimal use and for the development of new therapeutic strategies.
Introduction to Tegafur
Tegafur, a fluoropyrimidine antimetabolite, is a prodrug that is gradually converted in the body to the active anticancer agent 5-fluorouracil.[1] This conversion is primarily mediated by the cytochrome P-450 enzyme in the liver.[1] The resulting 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to cell death.[2] To enhance its efficacy and modulate its toxicity, tegafur is often co-administered with other agents such as uracil, gimeracil, and oteracil.[3]
Metabolic Activation and Pathway
The bioactivation of tegafur is a critical step in its therapeutic action. It is metabolized to 5-FU through a process that can be influenced by other drugs.
Metabolic Pathway of Tegafur to 5-Fluorouracil and its Catabolism:
Tegafur is converted to 5-FU, which can then be anabolized to its active forms or catabolized to inactive metabolites.
Pharmacokinetic Parameters
The pharmacokinetic profile of tegafur and its active metabolite 5-FU has been extensively studied. The following tables summarize key pharmacokinetic parameters from various clinical trials.
Table 1: Pharmacokinetic Parameters of Tegafur and 5-FU after Single Oral Administration of S-1 in Cancer Patients
| Parameter | Tegafur | 5-FU |
| Cmax (ng/mL) | 2571.32 - 2573.61 | 128.5 ± 41.5 |
| Tmax (hr) | - | 3.5 ± 1.7 |
| AUC0-t (ng·h/mL) | 26017.91 - 26452.06 | 723.9 ± 272.7 |
| T1/2 (hr) | 11 | 1.9 ± 0.4 |
| Data from a study with a dose of 40 mg/m² under fasting conditions.[4][5] |
Table 2: Comparison of Tegafur Pharmacokinetics with Different Dosing Schedules of UFT
| Parameter | Twice Daily (bid) | Three Times Daily (tid) |
| Tegafur AUC24 (ratio bid:tid) | 1.2 | 1.0 |
| 5-FU AUC24 (ratio bid:tid) | 1.8 | 1.0 |
| Uracil AUC24 (ratio bid:tid) | 2.0 | 1.0 |
| Data from a crossover study comparing two dosing schedules of UFT (300 mg/m²/day).[6] |
Experimental Protocols
The methodologies employed in pharmacokinetic studies of tegafur are crucial for the interpretation of the results. Below are summaries of typical experimental protocols.
4.1. Clinical Study Design for Bioequivalence
A common design for assessing the pharmacokinetics and bioequivalence of different tegafur formulations is a multicenter, randomized, open-label, single-dose, two-cycle crossover study.[4][7]
Experimental Workflow for a Tegafur Bioequivalence Study:
-
Subjects: Studies often enroll cancer patients who meet specific eligibility criteria, including adequate organ function.[6]
-
Dosing: A single oral dose of the test and reference formulations is administered in a randomized sequence, separated by a washout period.[4][7]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 48 hours post-dose).[4]
-
Analytical Method: Plasma concentrations of tegafur and its metabolites are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated using non-compartmental analysis.[4][7]
4.2. Bioanalytical Method
The accurate quantification of tegafur and its metabolites in biological matrices is fundamental to pharmacokinetic studies.
-
Sample Preparation: Plasma samples are often prepared by protein precipitation followed by liquid-liquid extraction.[8]
-
Chromatographic Separation: A C18 reverse-phase HPLC column is commonly used for the separation of analytes.[8]
-
Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the quantification of tegafur, 5-FU, and other relevant compounds.[4][7] The linear range for tegafur is typically 10.0–3,000 ng/mL.[4][7]
Drug Interactions and Co-administration
The pharmacokinetics of tegafur can be significantly altered by co-administered drugs that modulate its metabolism.
Logical Relationship of Tegafur Co-administration:
The co-administration of uracil, gimeracil, and oteracil with tegafur is designed to enhance the therapeutic window of 5-FU.
-
Uracil: Competitively inhibits dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism.[9][10] This leads to higher and more sustained plasma concentrations of 5-FU.[9][10]
-
Gimeracil: A potent inhibitor of DPD, which also increases the bioavailability of 5-FU.[3]
-
Oteracil: Primarily acts in the gastrointestinal tract to inhibit the phosphorylation of 5-FU, thereby reducing local toxicity.[3]
Conclusion
The oral administration of tegafur offers a convenient and effective alternative to intravenous 5-FU.[8] Its pharmacokinetic profile is characterized by its conversion to 5-FU, which can be favorably modulated by the co-administration of agents like uracil, gimeracil, and oteracil. A thorough understanding of its metabolic pathways, pharmacokinetic parameters, and the methodologies used to study them is essential for the continued development and clinical application of this important anticancer drug. The data and protocols summarized in this guide provide a solid foundation for researchers and clinicians working to optimize fluoropyrimidine-based cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. What is Tegafur used for? [synapse.patsnap.com]
- 3. Tegafur - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of S-1, a novel oral fluorouracil antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clinical pharmacokinetic analysis of tegafur-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
The Role of Tegadifur in Combination Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tegadifur, a prodrug of the widely-used chemotherapeutic agent 5-fluorouracil (5-FU), is a cornerstone of various combination chemotherapy regimens for a range of solid tumors, including gastric, colorectal, and breast cancers.[1][2][3] Its oral bioavailability offers a significant advantage over intravenous 5-FU administration, providing a more convenient and less invasive treatment option for patients.[2] This technical guide provides an in-depth analysis of tegafur's role in combination chemotherapy, focusing on its mechanism of action, key clinical trial data, and detailed experimental protocols.
Mechanism of Action: Enhancing 5-FU Activity
This compound itself is inactive and requires metabolic conversion to the cytotoxic agent 5-FU.[3] This conversion primarily occurs in the liver, mediated by the cytochrome P450 enzyme, particularly CYP2A6.[3] 5-FU exerts its anticancer effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA and DNA: 5-FU can be incorporated into RNA as 5-fluorouridine triphosphate (FUTP), disrupting RNA processing and function. It can also be incorporated into DNA as 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), leading to DNA damage and apoptosis.
To enhance the efficacy and modulate the toxicity of tegafur-derived 5-FU, it is frequently co-administered with other agents.
Signaling Pathway of this compound Activation and Action
Caption: Metabolic activation of tegafur to 5-FU and its subsequent inhibition of DNA synthesis and disruption of RNA.
Key this compound-Based Combination Regimens
This compound is rarely used as a monotherapy. Its efficacy is significantly enhanced when combined with other agents that modulate its metabolism or act synergistically.
Tegafur-Uracil (UFT)
UFT is a combination of tegafur and uracil in a 1:4 molar ratio.[4][5] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[5][6] This inhibition leads to sustained and higher concentrations of 5-FU in the plasma and tumor tissue, thereby enhancing its antitumor activity.[4][6]
Experimental Protocol: Adjuvant Chemotherapy for Stage II/III Colorectal Cancer (Propensity Score Matching Study)
-
Patient Population: Patients with stage II colorectal cancer who underwent curative surgical treatment.[7]
-
Treatment Regimen: Oral tegafur-uracil (UFT) administered at a dose of 400 mg as tegafur in two divided doses after meals for 3 weeks, followed by a 1-week rest period.[7] The treatment was repeated for six months to one year.[7]
-
Endpoints: The primary outcome measures were disease-free survival (DFS) and overall survival (OS).[7]
S-1 (Tegafur/Gimeracil/Oteracil Potassium)
S-1 is an oral fluoropyrimidine preparation that combines tegafur with two modulators: gimeracil (CDHP) and oteracil potassium (Oxo).[8][9]
-
Gimeracil (CDHP): A potent inhibitor of DPD, which, like uracil in UFT, maintains high concentrations of 5-FU.[10]
-
Oteracil Potassium (Oxo): Primarily distributed in the gastrointestinal tract, where it inhibits the phosphorylation of 5-FU, thereby reducing its gastrointestinal toxicity.[3][11]
Experimental Protocol: Neoadjuvant Chemotherapy for Advanced Gastric Cancer (SOX Regimen)
-
Patient Population: Patients with advanced gastric cancer.[12]
-
Treatment Regimen: The SOX regimen consists of an intravenous injection of 130 mg/m² oxaliplatin on day 1, followed by oral administration of 60 mg of tegafur-gimeracil-oteracil potassium (S-1) twice daily on days 1-14.[12] This cycle was repeated every 3 weeks for two courses before surgery.[12]
-
Endpoints: Clinical efficacy (downstaging, response rate) and side effects were evaluated.[12]
Tegafur-Uracil/Leucovorin (UFT/LV)
Leucovorin (LV), a derivative of folic acid, is often added to tegafur-based regimens to enhance the cytotoxic effect of 5-FU. LV stabilizes the binding of FdUMP to thymidylate synthase, leading to more prolonged inhibition of the enzyme and enhanced DNA synthesis inhibition.
Experimental Protocol: Adjuvant Chemotherapy for Stage III Colon Cancer
-
Patient Population: Patients with stage III colon cancer who underwent curative surgery.[13]
-
Treatment Regimen: Oral UFT/LV (tegafur-uracil in combination with leucovorin).[13]
-
Comparison Arm: Capecitabine (CAPE) alone.[13]
-
Endpoints: 3-year overall survival (OS) and relapse-free survival (RFS).[13]
Quantitative Data from Clinical Trials
The following tables summarize the efficacy and safety data from key clinical trials involving tegafur-based combination chemotherapy.
Table 1: Efficacy of this compound-Based Regimens in Gastric Cancer
| Regimen | Study | Patient Population | N | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| S-1 + Oxaliplatin (SOX) | Neoadjuvant Chemotherapy Trial[12] | Advanced Gastric Cancer | 23 | 52.2% | Not Reported |
| UFT + Cisplatin | Phase II Study[14] | Advanced Gastric Cancer | 14 | 42.9% | 11.4 months |
| S-1 + Cisplatin | Phase I/II Study[9] | Advanced Gastric Cancer | - | 76% | 383 days |
Table 2: Efficacy of this compound-Based Regimens in Colorectal Cancer
| Regimen | Study | Patient Population | N | 3-Year Relapse-Free Survival (RFS) | 3-Year Overall Survival (OS) |
| UFT/LV | Retrospective Study[13] | Stage III Colon Cancer | 157 | 82.7% | 95.8% |
| Capecitabine | Retrospective Study[13] | Stage III Colon Cancer | 101 | 79.3% | 92.4% |
| UFT/LV | Phase II Trial[15] | Advanced Colorectal Cancer | 136 | - | 11.6 months (median) |
Table 3: Grade 3/4 Adverse Events in this compound-Based Combination Chemotherapy
| Regimen | Study | Nausea/Vomiting | Diarrhea | Leukopenia | Thrombocytopenia |
| UFT + Cisplatin | Phase II Study[14] | 14.3% (Nausea) | 21.4% | 14.3% | - |
| UFT/LV | Phase II Trial[15] | 11% | 17% | - | - |
| SOX (S-1 + Oxaliplatin) | Neoadjuvant Chemotherapy Trial[12] | Not specified as grade 3/4 | Not specified as grade 3/4 | Present, no grade 4 | Present, no grade 4 |
Experimental Workflows
The design and execution of clinical trials involving tegafur-based regimens follow a structured workflow.
Experimental Workflow for a Neoadjuvant Chemotherapy Trial
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is Tegafur used for? [synapse.patsnap.com]
- 3. What is the mechanism of Tegafur? [synapse.patsnap.com]
- 4. Evidence produced in Japan: tegafur-based preparations for postoperative chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using oral tegafur/uracil (UFT) plus leucovorin as adjuvant chemotherapy in stage II colorectal cancer: a propensity score matching study from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Practical Consensus Guidelines for the Use of S-1 in GI Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adjuvant tegafur-uracil (UFT) or S-1 monotherapy for advanced gastric cancer: a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A clinical exploration of neoadjuvant chemotherapy with tegafur, gimeracil, and oteracil potassium capsules combined with oxaliplatin for advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oncologic Outcomes of Oral Adjuvant Chemotherapy Regimens in Stage III Colon Cancer: Tegafur-Uracil Plus Leucovorin Versus Capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Combination chemotherapy with tegafur-uracil (UFT) and cisplatin (CDDP) for advanced gastric cancer. UFTP Study Group] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tegafur and uracil plus leucovorin in advanced colorectal cancer: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Tegadifur: From Prodrug to Optimized Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tegadifur, a prodrug of the widely-used chemotherapeutic agent 5-fluorouracil (5-FU), represents a significant advancement in the oral delivery of fluoropyrimidine-based cancer therapy. The evolution of its formulations has been driven by the need to improve efficacy, enhance patient convenience, and mitigate the toxicities associated with intravenous 5-FU administration. This technical guide delves into the discovery and evolution of this compound formulations, providing a comprehensive overview of the core scientific principles, experimental methodologies, and key data that have shaped its clinical use.
The Rationale for this compound Formulations: Overcoming the Challenges of 5-FU
5-Fluorouracil, a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers, suffers from several limitations when administered orally.[1] Its erratic absorption and rapid metabolism in the liver and gastrointestinal tract by the enzyme dihydropyrimidine dehydrogenase (DPD) lead to unpredictable plasma concentrations and a short half-life, necessitating continuous intravenous infusion for optimal therapeutic effect.[1][2] this compound was developed to circumvent these issues. As a prodrug, it is readily absorbed from the gastrointestinal tract and is gradually converted to 5-FU in the body, primarily by the liver enzyme CYP2A6, leading to sustained plasma concentrations of the active drug.[1][3]
The evolution of this compound formulations has centered on modulating the activity of enzymes involved in 5-FU metabolism to further enhance its therapeutic index. This has led to the development of two major combination therapies: UFT and S-1.
Key Formulations of this compound: A Comparative Overview
UFT (Tegafur and Uracil)
UFT is a combination of tegafur and uracil in a 1:4 molar ratio.[2] Uracil acts as a competitive inhibitor of DPD, the primary enzyme responsible for the degradation of 5-FU.[2] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU generated from tegafur, resulting in more sustained exposure of tumor cells to the cytotoxic agent.[2]
S-1 (Tegafur, Gimeracil, and Oteracil Potassium)
S-1 is a more advanced formulation that combines tegafur with two modulators: gimeracil and oteracil potassium, in a 1:0.4:1 molar ratio.[4]
-
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent reversible inhibitor of DPD, significantly more powerful than uracil. Its inclusion allows for a lower dose of tegafur while achieving higher and more sustained plasma concentrations of 5-FU.[5][6]
-
Oteracil potassium primarily acts in the gastrointestinal tract to inhibit the enzyme orotate phosphoribosyltransferase (OPRT). OPRT is involved in the phosphorylation of 5-FU to its active form, and its inhibition in the gut mucosa is thought to reduce local gastrointestinal toxicities, such as diarrhea and mucositis, without compromising the antitumor activity in other tissues.[6]
Quantitative Data Presentation
The following tables summarize key pharmacokinetic parameters of this compound and its metabolites from various studies.
Table 1: Pharmacokinetic Parameters of S-1 Components in Cancer Patients
| Parameter | Tegafur | 5-FU | Gimeracil | Oteracil |
| Cmax (ng/mL) | 1850.3 ± 482.7 | 102.5 ± 36.4 | 224.7 ± 88.1 | 142.6 ± 103.5 |
| Tmax (hr) | 2.6 ± 1.0 | 2.8 ± 1.2 | 2.5 ± 1.0 | 3.5 ± 1.4 |
| AUC0-t (ng·hr/mL) | 9837.2 ± 2459.6 | 638.9 ± 223.1 | 1205.8 ± 453.4 | 884.9 ± 593.1 |
| t1/2 (hr) | 7.7 ± 1.6 | 1.9 ± 0.5 | 4.3 ± 1.0 | 5.6 ± 2.6 |
Data presented as mean ± standard deviation. Data sourced from a bioequivalence study in Korean gastric cancer patients.[4]
Table 2: Bioequivalence Assessment of a Test vs. Reference S-1 Formulation
| Analyte | Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) [90% CI] |
| Tegafur | Cmax | 98.7% [92.3% - 105.6%] |
| AUC0-t | 99.4% [94.5% - 104.5%] | |
| Gimeracil | Cmax | 97.2% [89.8% - 105.2%] |
| AUC0-t | 98.5% [93.3% - 104.0%] | |
| Oteracil | Cmax | 91.5% [75.2% - 110.5%] |
| AUC0-t | 97.9% [88.3% - 108.5%] |
CI = Confidence Interval. Data sourced from a bioequivalence study in Korean gastric cancer patients.[4]
Experimental Protocols
Stability-Indicating HPLC Method for this compound, Gimeracil, and Oteracil Potassium
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous estimation of tegafur, gimeracil, and oteracil potassium in bulk and pharmaceutical dosage forms.
Methodology:
-
Instrumentation: A liquid chromatograph equipped with a UV-Vis detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% triethylamine in water, pH adjusted to 2.5 with phosphoric acid) in an isocratic elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maxima of the analytes (e.g., 271 nm).
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of accurately weighed reference standards of tegafur, gimeracil, and oteracil potassium in a suitable solvent (e.g., methanol or mobile phase). Further dilutions are made to prepare working standard solutions.
-
Sample Solution: For capsules, the contents of a specified number of capsules are accurately weighed, and a portion equivalent to the average weight is dissolved in the solvent. The solution is then sonicated, diluted to a known volume, and filtered.
-
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substances.[7][8] Stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heating the solid drug at 105°C.[7]
-
Photolytic Degradation: Exposing the drug to UV light.
-
-
Method Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
In Vitro Dissolution Testing for this compound Capsules
Objective: To assess the in vitro release characteristics of tegafur from its capsule formulations.
Methodology:
-
Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer pH 6.8, to simulate intestinal fluid. For enteric-coated formulations, a two-stage dissolution with an initial acid stage (e.g., 0.1 N HCl) may be required.[9][10]
-
Apparatus Parameters:
-
Rotation Speed: 50 or 100 rpm for Apparatus 1; 50 or 75 rpm for Apparatus 2.[11]
-
Temperature: 37 ± 0.5°C.
-
-
Procedure:
-
Place one capsule in each dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
-
Analysis: The amount of tegafur dissolved in each sample is determined by a validated analytical method, typically HPLC-UV.[12]
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile. For comparison of dissolution profiles between different formulations, the similarity factor (f2) is often calculated.[13]
Bioequivalence Study Design for S-1 Formulations
Objective: To compare the rate and extent of absorption of a test generic S-1 formulation with a reference listed drug.
Methodology:
-
Study Design: A single-dose, randomized, open-label, two-period, two-sequence crossover design is typically employed.[4][14]
-
Study Population: Healthy adult male and/or female volunteers, or in some cases, cancer patients.
-
Procedure:
-
Subjects are randomly assigned to receive either the test or reference formulation in the first period.
-
After a washout period of at least five half-lives of all components, subjects receive the alternate formulation in the second period.
-
Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[15]
-
-
Bioanalytical Method: Plasma concentrations of tegafur, gimeracil, oteracil, and the active metabolite 5-FU are determined using a validated LC-MS/MS method.[4][14]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each analyte using non-compartmental methods: Cmax, Tmax, AUC0-t, and AUC0-∞.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the regulatory acceptance range (typically 80-125%).[14]
Visualizations
5-FU Mechanism of Action and Signaling Pathway
The following diagram illustrates the metabolic activation of 5-FU and its primary mechanisms of cytotoxic action.
References
- 1. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. mims.com [mims.com]
- 7. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. usp.org [usp.org]
- 11. fda.gov [fda.gov]
- 12. Studies on dissolution of compound tegafur capsules by means of HPLC assay [journal11.magtechjournal.com]
- 13. In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs: Comparative Assessment of Metronidazole, Zidovudine, and Amoxicillin Versus Relevant Comparator Pharmaceutical Products in South Africa and India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
Methodological & Application
Application Note and Protocol for the Dissolution of Tegadifur for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tegadifur, a combination of the prodrug Tegafur and Uracil in a 1:4 molar ratio, is an oral chemotherapeutic agent. Proper dissolution of this compound is critical for ensuring accurate dosing and obtaining reliable results in in vivo studies. This document provides a detailed protocol for the dissolution of this compound for administration in animal models, focusing on a well-tolerated solvent system.
Data Presentation
The following table summarizes the solubility of Tegafur and Uracil in various solvents, providing a basis for the selection of an appropriate vehicle for in vivo administration.
| Compound | Solvent | Solubility | Molar Solubility (mM) | Reference |
| Tegafur | Dimethyl sulfoxide (DMSO) | ≥ 48 mg/mL | 239.80 | [1] |
| Water | ≥ 20 mg/mL | 99.92 | [1] | |
| Ethanol | Soluble | - | [2] | |
| Uracil | Dimethyl sulfoxide (DMSO) | ~50 mg/mL | 446.0 | [2][3] |
| Dimethyl formamide (DMF) | 60 mg/mL | 535.2 | [2] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~8 mg/mL | ~71.4 | [2][3] | |
| Water (25°C) | 3.6 mg/mL | 32.1 | [2] | |
| Ethanol | ~0.8 mg/mL | ~7.1 | [2][3] | |
| This compound (Tegafur-Uracil) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | 16.01 | [4] |
Experimental Protocol
This protocol details the preparation of a this compound solution for in vivo studies using a commonly employed and well-tolerated co-solvent system.
Materials:
-
This compound (Tegafur and Uracil in a 1:4 molar ratio)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each solvent required. For a 5 mg/mL solution, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Initial Dissolution in DMSO:
-
Addition of Co-solvents:
-
Sequentially add the calculated volumes of PEG300 and Tween-80 to the DMSO-Tegadifur solution.
-
Vortex thoroughly after each addition to ensure a homogenous mixture.
-
-
Addition of Saline:
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.
-
-
Final Homogenization and Sterilization:
-
If any precipitation is observed, brief sonication in a water bath or gentle warming (to 37°C) can be used to aid dissolution.[2]
-
For intravenous or intraperitoneal administration, sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
-
Storage:
Safety and Tolerability:
The recommended solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to be well-tolerated in mice and rats for intraperitoneal injections.[5] The oral LD50 for DMSO in mice is approximately 7 mL/kg, suggesting that the 10% concentration in this formulation is within a safe range for typical administration volumes.
Visualization
This compound Dissolution Workflow
Caption: Workflow for preparing this compound solution for in vivo studies.
References
Application Notes and Protocols for the Quantitative Analysis of Tegadifur Using High-Performance Liquid Chromatography (HPLC)
These application notes provide detailed protocols for the quantitative analysis of Tegadifur in various matrices, including bulk drug, pharmaceutical dosage forms, and biological plasma. The methodologies outlined are based on validated reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques.
Application Note 1: Simultaneous Quantification of this compound, Gimeracil, and Oteracil in Bulk and Dosage Forms using RP-HPLC
This protocol details a stability-indicating RP-HPLC method for the simultaneous determination of Tegafur (TGFR), Gimeracil (GMRL), and Oteracil (ORCL) in bulk drug and capsule formulations. The method is efficient, with a short run time of 6 minutes.[1]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Waters C18 (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and 0.1M potassium dihydrogen phosphate (KH2PO4) buffer, with the pH adjusted to 4.0.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 275 nm.[1]
-
Injection Volume: 10 µL.[2]
-
Run Time: 6 minutes.[1]
2. Preparation of Solutions:
-
Buffer Preparation: Dissolve the required amount of KH2PO4 in HPLC grade water to make a 0.1M solution and adjust the pH to 4.0 using orthophosphoric acid.
-
Standard Stock Solution: Accurately weigh and dissolve Tegafur, Gimeracil, and Oteracil standards in the mobile phase to prepare individual or mixed stock solutions.
-
Sample Preparation (Capsule Formulation): The contents of the capsules are dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Method Validation Parameters for Simultaneous TGFR, GMRL, and ORCL Analysis [1]
| Parameter | Tegafur (TGFR) | Gimeracil (GMRL) | Oteracil (ORCL) |
| Linearity Range (µg/mL) | 10 - 30 | 2.9 - 8.7 | 7.9 - 23.7 |
| Recovery (%) | 98.66 - 100.52 | 98.66 - 100.52 | 98.66 - 100.52 |
| Precision (% RSD) | 0.057 - 0.183 | 0.057 - 0.183 | 0.057 - 0.183 |
Application Note 2: Simultaneous Estimation of this compound and Uracil in Capsule Dosage Forms using RP-HPLC
This method provides a validated, stability-indicating RP-HPLC protocol for the simultaneous quantification of this compound (TEG) and Uracil (URA) in pharmaceutical capsules.[3][4]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenomenex C18 (250 mm x 4.6 mm i.d., 5 µm particle size).[3][4]
-
Mobile Phase: An isocratic mixture of acetate buffer (pH 4) and methanol in a 70:30 (v/v) ratio.[3][4]
2. Preparation of Solutions:
-
Buffer Preparation: Prepare an acetate buffer and adjust the pH to 4.0.
-
Standard Solution: Prepare standard solutions of Tegafur and Uracil in the mobile phase.
-
Sample Solution: Extract the contents of the capsules with the mobile phase, vortex, and filter the solution prior to HPLC analysis.
Data Presentation
Table 2: Chromatographic and Validation Data for Simultaneous TEG and URA Analysis [3][4]
| Parameter | Tegafur (TEG) | Uracil (URA) |
| Retention Time (min) | ~5.2 | ~2.9 |
| Linearity Range (µg/mL) | 25 - 125 | 20 - 100 |
| Mean Assay (%) | 101.4 | 102.8 |
| Limit of Detection (LOD) (µg/mL) | 0.0375 | Not specified |
| Limit of Quantification (LOQ) (µg/mL) | 0.125 | Not specified |
Application Note 3: UPLC-MS/MS Method for Simultaneous Quantification of 5-FU, Uracil, and Tegafur in Human Plasma
This application note describes a sensitive and robust UPLC-MS/MS method for the simultaneous determination of 5-Fluorouracil (5-FU), Uracil, and Tegafur in human plasma, which is particularly useful for therapeutic drug monitoring (TDM).[5][6][7]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Analysis Mode: Negative electrospray ionization (ESI) mode.[5][6]
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction.[5][6]
2. Method Validation:
Data Presentation
Table 3: Validation Summary for UPLC-MS/MS Analysis in Human Plasma [5][6]
| Parameter | 5-Fluorouracil (5-FU) | Uracil | Tegafur |
| Linearity Range (ng/mL) | 2 - 500 | 20 - 5000 | 200 - 50,000 |
| Average Recovery Rate (%) | 79.9 | 80.9 | 87.8 |
| Accuracy (% Bias) | Within 11.6 | Within 11.6 | Within 11.6 |
| Precision (% RSD) | Below 13.3 | Below 13.3 | Below 13.3 |
Visualizations
The following diagrams illustrate the general workflows for HPLC analysis and method validation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a New Stability Indicating Reversed-phase High‑Performance Liquid Chromatography Method for the Simultaneous Estimation of Tegafur and Uracil in Capsule Dosage Form | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Tegadifur in Patient-Derived Xenograft Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tegadifur, a prodrug of 5-fluorouracil (5-FU), is an oral chemotherapeutic agent frequently used in the treatment of various cancers, most notably colorectal cancer. It is a combination of tegafur and uracil in a 4:1 molar ratio. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, thereby maintaining sustained and higher concentrations of 5-FU in the plasma and tumor tissue. This modulation of 5-FU's pharmacology often leads to improved efficacy and a more favorable toxicity profile compared to intravenous 5-FU administration.[1]
Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a superior preclinical model for oncology drug development.[2][3] These models are known to retain the histopathological and genetic characteristics of the original patient tumor, offering a more predictive platform for evaluating the efficacy of novel and existing cancer therapies compared to traditional cell line-derived xenografts.[4][5] The use of PDX models allows for the investigation of drug response in a context that mirrors the heterogeneity of human tumors.[2][6]
The application of this compound in PDX models provides a powerful tool for translational research. It enables the preclinical assessment of this compound's anti-tumor activity across a diverse range of patient tumors, the identification of predictive biomarkers for treatment response, and the exploration of mechanisms of resistance. This guide provides detailed protocols for researchers to establish PDX models and evaluate the efficacy of this compound.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice to generate PDX models.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Surgical instruments (scalpels, forceps, scissors)
-
Transport medium (e.g., DMEM or RPMI-1640) on ice
-
Matrigel (optional)
-
Anesthetics
-
Surgical clips or sutures
Procedure:
-
Tumor Tissue Collection and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy with informed patient consent and institutional review board approval.
-
Immediately place the tissue in a sterile container with transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold phosphate-buffered saline (PBS) to remove any non-tumor cells.
-
Mince the tumor into small fragments of approximately 2-3 mm³.[4]
-
-
Implantation:
-
Anesthetize the immunodeficient mouse following approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant one to two tumor fragments into the subcutaneous pocket.[4]
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by measuring the tumor volume with calipers. The tumor volume can be calculated using the formula: Volume = 0.5 x Length x Width².[4]
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested.
-
The harvested tumor can be cryopreserved for future use or passaged into new cohorts of mice for expansion.
-
This compound Preparation and Administration
This protocol details the preparation and oral administration of this compound to PDX-bearing mice.
Materials:
-
This compound (UFT) capsules
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension:
-
Determine the appropriate dose of this compound for the mice. A common starting dose can be extrapolated from human clinical doses, taking into account the body surface area of the mice.
-
Empty the contents of the required number of this compound capsules into a mortar.
-
Grind the contents to a fine powder.
-
Gradually add the vehicle to the powder while triturating to create a homogenous suspension.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Administer the this compound suspension orally using a gavage needle.
-
The typical dosing schedule is once daily for a specified treatment period (e.g., 21 or 28 days).
-
Efficacy Evaluation
This protocol describes the methods to assess the anti-tumor efficacy of this compound in PDX models.
Procedure:
-
Tumor Volume Measurement:
-
Measure the tumor volume and body weight of each mouse two to three times per week.
-
Continue measurements until the end of the study.
-
-
Endpoint Criteria:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
Individual mice may be euthanized if they show signs of excessive toxicity or if the tumor becomes ulcerated.
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice and harvest the tumors.
-
A portion of the tumor can be fixed in formalin for histological analysis, and another portion can be snap-frozen in liquid nitrogen for molecular analysis.
-
Data Presentation
Quantitative data from the efficacy studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at End of Study (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1850.2 ± 150.7 | N/A |
| This compound (Dose 1) | 10 | 148.9 ± 11.8 | 925.6 ± 98.4 | 50.0 |
| This compound (Dose 2) | 10 | 152.1 ± 13.1 | 647.8 ± 75.2 | 65.0 |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at End of Study (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 |
| This compound (Dose 1) | 22.3 ± 0.7 | 21.5 ± 0.8 | -3.6 |
| This compound (Dose 2) | 22.6 ± 0.9 | 20.9 ± 1.1 | -7.5 |
Signaling Pathway
Tegafur is a prodrug of 5-fluorouracil (5-FU). 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.
References
- 1. Tegafur/uracil + calcium folinate in colorectal cancer: double modulation of fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived tumour xenografts as models for oncology drug development [en-cancer.fr]
- 4. benchchem.com [benchchem.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Frontiers | Patient-derived xenograft models for gastrointestinal tumors: A single-center retrospective study [frontiersin.org]
Application Notes and Protocols for Establishing a Tegadifur-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegadifur is an oral fluoropyrimidine prodrug that is converted in the body to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Resistance to 5-FU, and by extension this compound, is a significant clinical challenge. The development of this compound-resistant cancer cell lines in vitro is a critical tool for studying the molecular mechanisms of resistance, identifying new therapeutic targets, and evaluating novel drug candidates that can overcome this resistance. These application notes provide a comprehensive guide to establishing and characterizing a this compound-resistant cancer cell line.
Principle of Resistance Development
The establishment of a drug-resistant cancer cell line is typically achieved by subjecting a parental cancer cell line to long-term, continuous, or intermittent exposure to a cytotoxic agent. This process mimics the selective pressure that occurs in patients during chemotherapy. Cells that survive and proliferate in the presence of the drug acquire resistance through various mechanisms. In the context of this compound, resistance is primarily driven by mechanisms that confer resistance to its active metabolite, 5-FU.
Key Mechanisms of 5-FU/Tegadifur Resistance
Understanding the potential mechanisms of resistance is crucial for the design of experiments to characterize the resistant cell line. Key mechanisms include:
-
Alterations in Drug Metabolism and Transport:
-
Upregulation of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism.
-
Downregulation of enzymes required for 5-FU activation, such as orotate phosphoribosyltransferase (OPRT) and thymidine phosphorylase (TP).
-
Increased expression of ATP-binding cassette (ABC) transporters, which efflux the drug from the cell.
-
-
Target Enzyme Modifications:
-
Overexpression or mutation of thymidylate synthase (TS), the primary target of 5-FU's active metabolite, FdUMP.
-
-
Evasion of Apoptosis:
-
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
-
Downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
-
-
Activation of Pro-Survival Signaling Pathways:
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
This initial step is crucial to determine the baseline sensitivity of the parental cancer cell line to this compound and to establish the starting concentration for generating the resistant line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (and its components Gimeracil and Oteracil, if being studied as a combination)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-8, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Drug Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48-72 hours.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a this compound-Resistant Cell Line by Continuous Exposure with Dose Escalation
This is a widely used method that mimics the gradual development of resistance.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC50 determined in Protocol 1.
-
Monitoring and Maintenance: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. The surviving cells are allowed to repopulate the flask. The medium containing this compound should be replaced every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the initial drug concentration (typically after 2-4 weeks), increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Iterative Process: Repeat the process of adaptation and dose escalation. This is a lengthy process and can take several months.
-
Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve a batch of cells. This provides a backup and allows for the study of the evolution of resistance.
-
Establishment of the Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold or more) than the IC50 of the parental cell line.
Protocol 3: Characterization of the this compound-Resistant Cell Line
Once a resistant cell line is established, it is essential to characterize its phenotype.
Procedure:
-
Confirmation of Resistance: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental line. The fold resistance is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-determine the IC50. A stable resistant phenotype will show little to no change in the IC50.
-
Cross-Resistance Studies: Evaluate the sensitivity of the this compound-resistant cell line to other chemotherapeutic agents, particularly those with different mechanisms of action, to investigate potential cross-resistance profiles.
-
Molecular and Cellular Analysis: Investigate the underlying mechanisms of resistance by performing experiments such as:
-
Western Blotting or qPCR: To analyze the expression levels of proteins and genes known to be involved in 5-FU resistance (e.g., TS, DPD, OPRT, Bcl-2 family proteins, key components of signaling pathways).
-
Enzyme Activity Assays: To measure the activity of enzymes like TS and DPD.
-
Apoptosis Assays: To compare the extent of apoptosis induced by this compound in parental and resistant cells.
-
Signaling Pathway Analysis: To investigate the activation status of pro-survival signaling pathways like PI3K/AKT.
-
Data Presentation
Table 1: Hypothetical IC50 Values and Fold Resistance of a this compound-Resistant Cancer Cell Line
| Cell Line | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Example Cancer Cell Line (e.g., HCT116) | This compound | 5.2 | 58.8 | 11.3 |
| Example Cancer Cell Line (e.g., MCF-7) | This compound | 8.1 | 75.3 | 9.3 |
Note: As specific this compound-resistant cell line data is limited, these values are illustrative and based on typical fold resistance observed for 5-FU.
Table 2: IC50 Values of 5-FU in Parental and 5-FU-Resistant Gastric Cancer Cell Lines.[3]
| Cell Line | Parental IC50 of 5FU (μM) | 5FU-resistant IC50 (μM) | Degree of resistance to 5FU |
| MKN45 | 5.1 | 59.3 | 11.6 |
| MKN74 | 9.6 | 55.4 | 5.8 |
| NCI-N87 | 2.3 | 8.8 | 3.8 |
| KATOIII | 1.2 | 12.8 | 10.7 |
Mandatory Visualization
Caption: Experimental workflow for establishing a this compound-resistant cancer cell line.
Caption: The PI3K/AKT signaling pathway in this compound/5-FU resistance.
Conclusion
The successful establishment of a this compound-resistant cancer cell line provides an invaluable resource for cancer research. These cell lines can be used to elucidate the complex molecular mechanisms of drug resistance, identify biomarkers that predict patient response to this compound, and serve as a platform for the preclinical evaluation of novel therapeutic strategies aimed at overcoming resistance. The protocols and information provided herein offer a comprehensive framework for researchers to develop and characterize these important in vitro models.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Over-activation of AKT signaling leading to 5-Fluorouracil resistance in SNU-C5/5-FU cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Studying Tegafur's Effect on the Cell Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur is an oral fluoropyrimidine cytotoxic agent and a prodrug of 5-fluorouracil (5-FU). It is often administered in combination with other agents that modulate its metabolism and enhance its efficacy, such as in the formulations UFT (Tegafur/Uracil) and S-1 (Tegafur/Gimeracil/Oteracil). The cytotoxic effects of Tegafur are mediated through its conversion to 5-FU, which inhibits DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Understanding the precise impact of Tegafur on the cell cycle is crucial for elucidating its mechanism of action, identifying biomarkers of response, and developing more effective combination therapies.
These application notes provide a comprehensive overview of the methodologies and protocols required to investigate the effects of Tegafur on the cell cycle of cancer cells. The protocols are designed to be detailed and practical for researchers in academic and industrial settings.
Data Presentation: Quantitative Effects of 5-Fluorouracil (Active Metabolite of Tegafur) on Cell Cycle Distribution
Due to the limited availability of comprehensive quantitative data directly for Tegafur, the following tables summarize the effects of its active metabolite, 5-fluorouracil (5-FU), on the cell cycle distribution of various human colorectal cancer cell lines. This data serves as a strong proxy for the expected effects of Tegafur.
Table 1: Effect of 5-FU on Cell Cycle Distribution in HT-29 and SNU-C4 Colon Cancer Cells [1]
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HT-29 | Control | 65.4 ± 3.2 | 24.8 ± 1.9 | 9.8 ± 1.1 |
| 5-FU (IC50) | 48.7 ± 2.5 | 39.6 ± 2.1 | 11.7 ± 1.3 | |
| SNU-C4 | Control | 72.1 ± 4.1 | 16.2 ± 1.5 | 11.7 ± 1.3 |
| 5-FU (IC50) | 41.3 ± 3.3 | 45.9 ± 3.8 | 12.8 ± 1.4 |
*p < 0.05 compared to control
Table 2: Effect of 5-FU on Cell Cycle Distribution in SW480 and SW620 Colon Cancer Cells [2]
| Cell Line | Treatment (48h) | % Sub-G1 Phase | % G0/G1 Phase | % S Phase | % G2/M Phase |
| SW480 | Control | 2.1 ± 0.5 | 55.2 ± 2.8 | 25.4 ± 1.7 | 17.3 ± 1.2 |
| 5-FU (50 µM) | 8.9 ± 1.1 | 45.1 ± 2.5 | 35.8 ± 2.1 | 10.2 ± 0.9 | |
| SW620 | Control | 3.5 ± 0.7 | 48.9 ± 3.1 | 28.7 ± 1.9 | 22.9 ± 1.5 |
| 5-FU (50 µM) | 12.4 ± 1.5 | 38.7 ± 2.9 | 40.1 ± 2.6 | 8.8 ± 0.8 |
*p ≤ 0.05 compared to control
Table 3: Dose-Dependent Effect of 5-FU on Cell Cycle Arrest in Colorectal Carcinoma Cells [3]
| Cell Line | 5-FU Concentration | Primary Cell Cycle Arrest Phase |
| SW480 | 100 ng/ml | G1 |
| 1000 ng/ml | G1/S | |
| COLO320DM | 100 ng/ml | G1 |
| 1000 ng/ml | G1/S | |
| HCT116 | 10 ng/ml | G2 |
| 100 ng/ml | G1 |
Signaling Pathways and Experimental Workflows
Tegafur's Proposed Mechanism of Action on the Cell Cycle
Tegafur is metabolized to 5-FU, which primarily exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS). This leads to a depletion of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis. The resulting imbalance in the nucleotide pool and the misincorporation of fluoronucleotides into DNA and RNA trigger a DNA damage response, leading to cell cycle arrest, primarily at the G1/S or S phase, and subsequent apoptosis.
Caption: Proposed signaling pathway of Tegafur-induced cell cycle arrest.
Experimental Workflow for Investigating Tegafur's Effect on the Cell Cycle
A systematic approach is necessary to comprehensively evaluate the impact of Tegafur on the cell cycle. The following workflow outlines the key experimental stages.
Caption: A streamlined workflow for studying Tegafur's effect on the cell cycle.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Tegafur
-
Cell Line Selection: Choose appropriate cancer cell lines for the study (e.g., colorectal, gastric, breast cancer cell lines).
-
Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tegafur Preparation: Prepare a stock solution of Tegafur in a suitable solvent (e.g., DMSO) at a high concentration. Further dilute the stock solution in a complete growth medium to the desired final concentrations for treatment.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to attach and reach a logarithmic growth phase (typically 24 hours).
-
Treatment: Replace the medium with a fresh medium containing various concentrations of Tegafur or the vehicle control (DMSO). For time-course experiments, treat the cells for different durations (e.g., 24, 48, 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for detecting changes in the expression levels of key cell cycle proteins.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21, p27, phospho-Rb, total Rb) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: Immunofluorescence Staining for Cellular Localization of Cyclin B1
This protocol allows for the visualization of the subcellular localization of cell cycle proteins.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with Tegafur as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-Cyclin B1) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively investigate and characterize the impact of Tegafur on the cell cycle, contributing to a deeper understanding of its anticancer properties.
References
Practical Guide to Tegadifur Administration in Mice: Application Notes and Protocols
This document provides a comprehensive guide for the administration of Tegadifur, a prodrug of 5-fluorouracil (5-FU), to mice for preclinical research. It is intended for researchers, scientists, and drug development professionals. This guide covers the mechanism of action, administration protocols, and a detailed in vivo efficacy study workflow.
Introduction to this compound
This compound, also known as Ftorafur, is an oral fluoropyrimidine chemotherapeutic agent. It is a prodrug that is metabolically converted in the body to the active anticancer drug, 5-fluorouracil (5-FU).[1][2] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA, thereby disrupting cell division and leading to apoptosis, particularly in rapidly proliferating cancer cells.[3][4]
This compound is often administered in combination with uracil in a 4:1 molar ratio, a formulation known as UFT.[2][3][5] Uracil competitively inhibits the degradation of 5-FU by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to sustained and higher concentrations of 5-FU in plasma and tumor tissues, thereby enhancing its antitumor activity.[2][3][6]
Mechanism of Action and Metabolic Pathway
This compound is absorbed after oral administration and is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2A6, to 5-fluorouracil.[4][7][8] The resulting 5-FU is then anabolized to its active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA. FUTP and FdUTP are incorporated into RNA and DNA, respectively, leading to cellular damage and apoptosis. The co-administration of uracil with tegafur (as UFT) inhibits the catabolism of 5-FU to inactive metabolites by DPD.[3]
Quantitative Data Summary
The following tables summarize reported dosages and pharmacokinetic parameters of this compound (often as UFT) in mice.
| Mouse Model | Compound | Dosage | Administration Route | Schedule | Reference |
| Sarcoma 180-bearing mice | UFT | 30 mg/kg | Oral | Daily for 7 days | [3] |
| DMH-induced colonic cancer rats | Tegafur | 90 mg/kg | Oral | Daily for 9 weeks | [9] |
| Sarcoma-180 bearing mice | S-1 (Tegafur-based) | 10 mg/kg | Oral | Daily for 5 days | [10] |
| Colorectal cancer model rats | UFT | 15 mg/kg | Oral | Single dose | [11] |
Note: Pharmacokinetic data for this compound in mice is not extensively consolidated in the literature, with many studies focusing on clinical data or rat models. The provided dosages are from specific studies and may require optimization for different cancer models and research objectives.
Experimental Protocols
Preparation of this compound/Uracil (UFT) for Oral Gavage
This protocol describes the preparation of a UFT suspension for oral administration to mice.
Materials:
-
This compound powder
-
Uracil powder
-
0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Weighing scale
-
Spatula
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required amount of this compound and Uracil. Based on the desired dosage (e.g., 30 mg/kg UFT, which corresponds to approximately 6.8 mg/kg this compound and 23.2 mg/kg Uracil in a 1:4 molar ratio) and the number and weight of the mice, calculate the total amount of each compound needed.
-
Weigh the powders. Accurately weigh the calculated amounts of this compound and Uracil powders.
-
Prepare the vehicle. Prepare a 0.5% HPMC solution by dissolving HPMC powder in sterile water. This solution acts as a suspending agent.
-
Prepare the UFT suspension.
-
Add the weighed this compound and Uracil powders to a sterile conical tube.
-
Add a small volume of the 0.5% HPMC vehicle to the tube to create a paste.
-
Gradually add the remaining volume of the 0.5% HPMC vehicle while continuously vortexing to ensure a uniform suspension. For larger volumes, a magnetic stirrer can be used.
-
-
Store the suspension. The suspension should be prepared fresh daily. If temporary storage is necessary, keep it at 4°C and vortex thoroughly before each use to ensure homogeneity.
Oral Gavage Administration Protocol
This protocol details the step-by-step procedure for administering the prepared this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Dosage Calculation:
-
Weigh each mouse immediately before dosing to calculate the precise volume of the drug suspension to be administered.
-
The administration volume should typically not exceed 10 mL/kg of body weight.[15]
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe containing the calculated dose.
-
Gently open the mouse's mouth and insert the gavage needle along the side of the mouth, advancing it over the tongue towards the esophagus.[12][13]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.[12][14]
-
-
Drug Administration:
-
Once the needle is correctly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), slowly depress the syringe plunger to deliver the suspension.
-
-
Post-Administration Monitoring:
-
After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
In Vivo Efficacy Study Workflow
This section outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Protocol for In Vivo Efficacy Study:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for xenograft studies with human cancer cell lines.[16]
-
Cell Culture and Implantation: Culture the desired cancer cell line and implant the cells subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups with similar average tumor volumes.[16]
-
Treatment Administration:
-
Treatment Group: Administer the prepared this compound (or UFT) suspension orally at the predetermined dose and schedule.
-
Control Group: Administer the vehicle (e.g., 0.5% HPMC) using the same route and schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the mice daily for any clinical signs of distress.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the tumor growth inhibition, and if applicable, conduct a survival analysis.[17]
-
Conclusion
This guide provides a practical framework for the administration of this compound in mice for preclinical cancer research. Adherence to these protocols will help ensure the consistency and reliability of experimental results. Researchers should always work in accordance with their institution's animal care and use guidelines and optimize protocols for their specific experimental needs.
References
- 1. Tegafur - Wikipedia [en.wikipedia.org]
- 2. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. Tegafur/uracil + calcium folinate in colorectal cancer: double modulation of fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Longer survival and fewer metastases by levamisole and tegafur in 1, 2-dimethylhydrazine-induced murine colonic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of the anti-tumor activity of S-1 by low-dose cisplatin in mice bearing the sarcoma-180 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circadian variations in the pharmacokinetics of the oral anticancer agent tegafur-uracil (UFT) and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. instechlabs.com [instechlabs.com]
- 15. research.fsu.edu [research.fsu.edu]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Application Notes & Protocols for Bioanalytical Method Development of Tegadifur
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegadifur is a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). As an oral chemotherapeutic agent, accurate and reliable bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed protocols for the quantitative determination of this compound in biological matrices, primarily human plasma, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Bioanalytical Method Parameters
A critical aspect of bioanalytical method development is the validation of key performance characteristics to ensure data reliability. The following tables summarize quantitative data from published methods for this compound analysis.
Table 1: LC-MS/MS Method Parameters for this compound and Gimeracil in Human Plasma
| Parameter | This compound (FT) | Gimeracil (CDHP) | Reference |
| Linearity Range | 20-5000 ng/mL | 2-500 ng/mL | [1] |
| Intra-day Precision | < 8.6% | < 8.6% | [1] |
| Inter-day Precision | < 9.5% | < 9.5% | [1] |
| Accuracy | +/- 7.5% | +/- 7.5% | [1] |
| Mean Recovery | 76.5 +/- 5.2% | 78.3 +/- 5.9% | [1] |
| Matrix Effect | -8.9 to 7.8% | -8.9 to 7.8% | [1] |
Table 2: RP-HPLC Method Parameters for this compound, Gimeracil, and Oteracil
| Parameter | This compound (TGFR) | Gimeracil (GMRL) | Oteracil (ORCL) | Reference |
| Linearity Range | 10-30 µg/mL | 2.9-8.7 µg/mL | 7.9-23.7 µg/mL | [2] |
| Precision (RSD) | 0.057% - 0.183% | 0.057% - 0.183% | 0.057% - 0.183% | [2] |
| Recovery | 98.66% - 100.52% | 98.66% - 100.52% | 98.66% - 100.52% | [2] |
Experimental Protocols
Protocol 1: this compound and Gimeracil Analysis in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of this compound (FT) and Gimeracil (CDHP) in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 300 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Inertsil ODS-3 C18 column
-
Mobile Phase: 1.0% formic acid in water and methanol (80:20, v/v)[1]
-
Flow Rate: 0.3 mL/min[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)[1]
Protocol 2: Simultaneous Estimation of this compound, Gimeracil, and Oteracil by RP-HPLC
This protocol is based on a stability-indicating RP-HPLC method for the simultaneous quantification of Tegafur (TGFR), Gimeracil (GMRL), and Oteracil (ORCL).[2][3]
1. Preparation of Standard Solutions
-
Prepare individual stock solutions of this compound, Gimeracil, and Oteracil in methanol.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range.
2. Sample Preparation
-
For bulk drug analysis, dissolve an accurately weighed quantity of the sample in the mobile phase.
-
For dosage form analysis, powder a sufficient number of capsules, and dissolve a quantity equivalent to the average weight in the mobile phase. Sonicate for 15 minutes and filter through a 0.45 µm membrane filter.
3. HPLC Conditions
-
HPLC System: Waters Alliance or equivalent
-
Column: Waters C18 (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Methanol and 0.1M KH2PO4 buffer (pH 4.0) in a 50:50 (v/v) ratio[2]
-
Flow Rate: 1 mL/min[2]
-
Detection Wavelength: 275 nm[2]
-
Injection Volume: 20 µL
Bioanalytical Workflow and Signaling Pathway
To visualize the experimental process and the mechanism of action of this compound, the following diagrams have been generated.
Discussion
The provided protocols offer robust and reliable methods for the quantification of this compound in biological samples. The LC-MS/MS method provides high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected.[1] The RP-HPLC method, while less sensitive, is a cost-effective alternative for routine analysis of bulk drug and dosage forms.[2][3]
The metabolic pathway of this compound involves its conversion to the active cytotoxic agent 5-fluorouracil by the cytochrome P450 enzyme CYP2A6 in the liver.[4][5] 5-FU then exerts its anticancer effects through multiple mechanisms, including the inhibition of thymidylate synthase by its metabolite FdUMP, which leads to a depletion of thymidine monophosphate and subsequent DNA damage.[1][6] Additionally, the incorporation of FUTP into RNA and FdUTP into DNA leads to RNA and DNA damage, respectively, contributing to its cytotoxic effects.[1]
These application notes and protocols serve as a comprehensive guide for researchers and scientists involved in the development and analysis of this compound. Adherence to these validated methods will ensure the generation of high-quality, reproducible data essential for regulatory submissions and clinical success.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tegadifur in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tegadifur, a prodrug of 5-fluorouracil (5-FU), in three-dimensional (3D) organoid culture systems. This document outlines the mechanism of action, key applications, and detailed protocols for assessing the efficacy of this compound in patient-derived and other organoid models.
Introduction to this compound and its Application in Organoid Models
This compound is an oral fluoropyrimidine, a prodrug that is metabolized into the active anti-cancer agent 5-fluorouracil (5-FU).[1][2] 5-FU is a widely used chemotherapeutic agent that functions by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA, leading to cytotoxicity in rapidly dividing cancer cells.[2][3]
Three-dimensional organoid cultures have emerged as powerful preclinical models in cancer research.[4][5][6] Derived from patient tumors, these self-organizing structures recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more physiologically relevant platform for drug screening and personalized medicine compared to traditional 2D cell cultures.[4][5][7]
The application of this compound in 3D organoid cultures presents a unique opportunity to study its efficacy in a patient-specific manner. However, a critical consideration is the metabolic activation of this compound. In vivo, this compound is converted to 5-FU primarily in the liver by the cytochrome P450 enzyme CYP2A6.[1][8] Standard organoid cultures, particularly those not derived from liver tissue, may lack this enzymatic activity. Therefore, successful application of this compound in such models requires specific experimental setups to ensure its conversion to the active form.
Mechanism of Action of this compound and 5-Fluorouracil
The cytotoxic effects of this compound are mediated through its conversion to 5-FU and the subsequent actions of 5-FU's active metabolites.
-
Metabolic Activation: this compound is absorbed and converted to 5-FU. This conversion is primarily catalyzed by the liver enzyme CYP2A6.[1][8]
-
Inhibition of DNA Synthesis: One of the main active metabolites, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine triphosphate, disrupting DNA replication and repair, and ultimately inducing apoptosis.[2]
-
Interference with RNA Function: Another active metabolite, 5-fluorouridine triphosphate (FUTP), is incorporated into RNA, altering its structure and function and interfering with protein synthesis.[2]
The signaling pathways affected by 5-FU are complex and can include the p53 signaling pathway, cell cycle regulation, and apoptosis.[3][9] Studies in intestinal organoids have shown that 5-FU treatment leads to a decrease in cell viability and the induction of apoptosis.[3]
Signaling Pathway of this compound Activation and 5-FU Action
Caption: Metabolic activation of this compound and the cytotoxic mechanisms of 5-FU.
Quantitative Data Summary
The following tables summarize quantitative data from studies using 5-FU in organoid cultures. These values can serve as a starting point for designing experiments with this compound, with the understanding that effective concentrations may vary depending on the organoid model and the efficiency of this compound conversion.
Table 1: Effective Concentrations of 5-Fluorouracil in Organoid Cultures
| Organoid Type | Concentration Range (µM) | Observed Effects | Reference |
| Human Colon and Small Intestine | 10 - 1000 | Decreased cell viability, induction of apoptosis, altered gene expression in cell cycle and p53 signaling pathways. | [3][9] |
| Colorectal Cancer | Not specified | Reduced organoid viability. | [10] |
| p53-deficient Colorectal Cancer | Not specified | Increased DNA damage and cell death compared to p53-wildtype. | [11] |
Table 2: Experimental Timelines for 5-Fluorouracil Treatment in Organoids
| Organoid Type | Treatment Duration | Endpoint Assays | Reference |
| Human Colon and Small Intestine | 24, 48, 72 hours | Cell viability (ATP levels), apoptosis assays, RNA sequencing, metabolomics. | [3] |
| Colorectal Cancer | 2 days | Viability assessment. | [10] |
| p53-deficient Colorectal Cancer | 7 days | Cell viability assays, western blotting for DNA damage markers. | [11] |
Experimental Protocols
This section provides detailed protocols for the application of this compound in 3D organoid cultures.
Protocols for establishing and maintaining organoid cultures from patient tissues are well-established.[12][13] Briefly, tissue samples are dissociated into single cells or small cell clusters and embedded in a basement membrane extract (e.g., Matrigel). These are then cultured in a specialized medium containing growth factors that support organoid formation and growth.
Experimental Workflow for this compound Screening in Organoids
Caption: A generalized workflow for screening this compound in 3D organoid cultures.
As most non-liver organoid cultures lack the necessary enzymes to convert this compound to 5-FU, a metabolic activation system is required. Two potential approaches are described below.
Option A: Co-culture with Liver Organoids or Hepatocytes
-
Establishment of Co-culture:
-
Culture patient-derived or other relevant organoids in a multi-well plate format as per standard protocols.
-
In parallel, establish and maintain human liver organoids or culture primary human hepatocytes.
-
Once both cultures are established, they can be co-cultured using a transwell system, where the liver organoids/hepatocytes are in the upper chamber and the target organoids are in the lower chamber, allowing for the exchange of metabolites through the culture medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in the co-culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10, 50, 100, 500, 1000 µM).
-
Replace the medium in the co-culture system with the this compound-containing medium.
-
Include appropriate controls:
-
Vehicle control (medium with the same concentration of solvent).
-
Target organoids cultured alone (without the liver component) treated with this compound to assess any direct effects.
-
Target organoids treated with a range of 5-FU concentrations to serve as a positive control.
-
-
-
Incubation and Analysis:
-
Incubate the co-cultures for a defined period (e.g., 72 hours).
-
At the end of the treatment period, assess organoid viability and other relevant endpoints as described in section 4.3.
-
Option B: Use of Liver Microsomes
-
Preparation of Treatment Medium:
-
Prepare the organoid culture medium.
-
Supplement the medium with a commercially available human liver S9 fraction or microsomes, which contain CYP enzymes, along with an NADPH regenerating system. Follow the manufacturer's recommendations for concentrations.
-
-
This compound Treatment:
-
Add the desired concentrations of this compound to the microsome-supplemented medium.
-
Remove the existing medium from the organoid cultures and replace it with the this compound and microsome-containing medium.
-
Include the same controls as described in Option A.
-
-
Incubation and Analysis:
-
Incubate the organoid cultures for the desired treatment duration.
-
Proceed with endpoint analysis as described below.
-
A variety of assays can be used to assess the effects of this compound on organoids.
-
Cell Viability Assays:
-
ATP-based assays (e.g., CellTiter-Glo® 3D): This is a common method to quantify the number of viable cells in 3D cultures by measuring ATP levels.[14][15][16]
-
Allow the plate containing the organoids to equilibrate to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well.
-
Mix on a plate shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
-
High-Content Imaging:
-
This technique allows for the automated acquisition and analysis of images to assess various parameters at the single-organoid level.[12]
-
Stain organoids with fluorescent dyes for viability (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) and apoptosis (e.g., Caspase-3/7 reagents).
-
Acquire images using a high-content imaging system.
-
Analyze images to quantify organoid size, number, and the intensity of fluorescent signals.
-
-
-
Molecular and Genetic Analysis:
Concluding Remarks
The use of this compound in 3D organoid cultures, coupled with an appropriate metabolic activation system, provides a powerful platform for preclinical drug efficacy studies and for advancing personalized cancer therapy. The protocols and data presented here offer a framework for researchers to design and execute robust experiments to evaluate the potential of this compound in a patient-specific context. Careful consideration of the organoid model, metabolic activation method, and endpoint analyses will be crucial for obtaining meaningful and translatable results.
References
- 1. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Organoids technology in cancer research: from basic applications to advanced ex vivo models [frontiersin.org]
- 6. 3D and organoid culture in research: physiology, hereditary genetic diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoid models of drug resistant gastric adenosquamous carcinoma: Recapitulating tumor features and refining precision treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. stemcell.com [stemcell.com]
- 16. Reproducible Drug Screening Assays Using Single Organoids [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tegafur Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Tegadifur in animal models. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Tegafur and why is improving its bioavailability important?
A1: Tegafur is an oral fluoropyrimidine anticancer drug. It is a prodrug that is converted in the body to the active cytotoxic agent, 5-fluorouracil (5-FU).[1] Improving the oral bioavailability of Tegafur is crucial for enhancing its therapeutic efficacy, potentially reducing the required dose, and minimizing side effects associated with high drug concentrations.[2]
Q2: What are the primary challenges affecting the oral bioavailability of Tegafur?
A2: The oral bioavailability of Tegafur can be influenced by several factors, including its metabolism and pharmacokinetic profile.[2][3] Tegafur is metabolized to 5-FU, and the rate and extent of this conversion can vary. Additionally, like many oral drugs, its absorption can be affected by gastrointestinal conditions.
Q3: What are the common animal models used for studying Tegafur's bioavailability?
A3: Rodent models, particularly rats, are frequently used in preclinical studies to evaluate the pharmacokinetics and efficacy of Tegafur formulations.[3][4] Other models, such as dogs and monkeys, have also been used to study species-specific differences in metabolism.
Q4: What are some promising strategies to enhance the oral bioavailability of Tegafur?
A4: Several strategies are being explored to improve Tegafur's bioavailability, including:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating Tegafur in nanoparticles, such as those made from chitosan, can protect the drug from degradation and enhance its absorption.[2]
-
Prodrug Modification: Creating novel prodrugs of Tegafur can alter its physicochemical properties to improve absorption and anticancer activity.[5]
-
Co-administration with Modulators: Tegafur is often administered with other compounds like uracil (as in UFT) to modulate the metabolism of its active form, 5-FU, thereby increasing its concentration and efficacy.[4][6]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of Tegafur or 5-FU across experimental animals.
-
Possible Cause 1: Inconsistent Oral Gavage Technique.
-
Troubleshooting Step: Ensure a standardized oral gavage procedure for all animals. This includes consistent volume, administration speed, and placement of the gavage tube to minimize variability in drug delivery to the stomach.[6]
-
-
Possible Cause 2: Inter-animal physiological differences.
-
Troubleshooting Step: Randomize animals into treatment groups to ensure that any inherent physiological variations are evenly distributed. For more detailed studies, consider pre-screening animals for baseline physiological parameters that might influence drug absorption.
-
-
Possible Cause 3: Food effect.
-
Troubleshooting Step: The presence of food can significantly alter drug absorption. Implement a consistent fasting period for all animals before drug administration to ensure uniform gastrointestinal conditions.[6]
-
Issue 2: Poor or lower-than-expected bioavailability of a novel Tegafur formulation.
-
Possible Cause 1: Suboptimal formulation characteristics.
-
Troubleshooting Step: Re-evaluate the physicochemical properties of your formulation. For nanoparticle systems, this includes particle size, surface charge (zeta potential), and drug loading efficiency. Smaller nanoparticles (around 100 nm) have been shown to have better oral bioavailability.[7] Ensure the formulation is stable and that the drug is not prematurely released.
-
-
Possible Cause 2: Inefficient transport across the intestinal epithelium.
-
Troubleshooting Step: Conduct in vitro permeability studies using Caco-2 cell monolayers to assess the transport mechanism of your formulation. This can help determine if the formulation enhances transcellular or paracellular transport and identify any potential efflux issues.
-
-
Possible Cause 3: First-pass metabolism.
-
Troubleshooting Step: Investigate the extent of first-pass metabolism in your animal model. If significant, consider co-administration with inhibitors of relevant metabolic enzymes, where appropriate for the experimental design.
-
Issue 3: Difficulty in quantifying Tegafur and 5-FU concentrations in plasma or tissue samples.
-
Possible Cause 1: Inadequate analytical method sensitivity.
-
Troubleshooting Step: Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of Tegafur and 5-FU. Ensure the lower limit of quantification (LLOQ) is sufficient to detect the expected concentrations in your samples.
-
-
Possible Cause 2: Sample degradation.
-
Troubleshooting Step: Implement a strict sample handling and storage protocol. Collect blood samples in appropriate anticoagulant tubes and process them promptly to separate plasma. Store plasma and tissue homogenates at -80°C until analysis to prevent degradation of the analytes.
-
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of Tegafur and its active metabolite 5-FU from a study in a colorectal cancer rat model after a single oral administration of Uracil-Tegafur (UFT).
| Parameter | Tegafur (Day 1) | 5-FU (Day 1) |
| Cmax (μmol/L) | 293.0 ± 37.1 | 1.8 ± 0.6 |
| Tmax (h) | 0.8 ± 0.3 | 1.3 ± 0.5 |
| AUC (μmol·h/L) | 1140.0 ± 117.2 | 5.4 ± 1.6 |
| Data presented as mean ± S.D. (n=3 rats).[4] |
Experimental Protocols
Protocol 1: Preparation of Chitosan Nanoparticles for Tegafur Delivery (Ionic Gelation Method)
This protocol describes a common method for preparing chitosan nanoparticles for drug encapsulation.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Tegafur
-
Milli-Q water
Procedure:
-
Chitosan Solution Preparation: Prepare a chitosan solution (e.g., 0.7% w/w) by dissolving chitosan in a dilute acetic acid solution (e.g., 0.1 M). Stir overnight to ensure complete dissolution.
-
Tegafur Incorporation: Dissolve Tegafur in the chitosan solution. The concentration of Tegafur will depend on the desired drug loading.
-
TPP Solution Preparation: Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
Nanoparticle Formation: Under constant magnetic stirring, add the TPP solution dropwise to the chitosan-Tegafur solution. The formation of nanoparticles is a result of the ionic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.
-
Nanoparticle Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by separating the nanoparticles from the aqueous medium by centrifugation and quantifying the amount of free Tegafur in the supernatant.
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol outlines a general procedure for conducting an oral bioavailability study of a novel Tegafur formulation in rats.
Animals:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250 g)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing:
-
Control Group: Administer a standard solution/suspension of Tegafur orally via gavage.
-
Test Group: Administer the novel Tegafur formulation (e.g., nanoparticle suspension) orally via gavage at the same dose as the control group.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of Tegafur and 5-FU in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis. The relative bioavailability of the test formulation can be calculated as: (AUC_test / AUC_control) * 100%.
Visualizations
Caption: Metabolic activation pathway of Tegafur to its active form, 5-FU.
Caption: Experimental workflow for an in vivo bioavailability study of Tegafur.
References
- 1. Preclinical/clinical trials of thrice-weekly administration of a combination of tegafur/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan nanoparticles as a new delivery system for the chemotherapy agent tegafur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circadian variations in the pharmacokinetics of the oral anticancer agent tegafur-uracil (UFT) and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 5. Novel prodrugs of tegafur that display improved anticancer activity and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Tegadifur Clinical Application: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tegadifur. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical and preclinical application of this important 5-fluorouracil (5-FU) prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] It is orally administered and converted to 5-FU in the body, primarily by the liver.[3][4] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA, which disrupts DNA synthesis and repair in rapidly dividing cancer cells, ultimately leading to cell death.[2][5]
This compound is often combined with other agents to enhance its efficacy and modulate its toxicity. Common formulations include:
-
UFT (Tegafur-Uracil): A combination of tegafur and uracil in a 1:4 molar ratio.[6] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, leading to sustained concentrations of the active drug.[7]
-
S-1 (Tegafur/Gimeracil/Oteracil): A combination of tegafur with two modulators: gimeracil and oteracil potassium.[8][9] Gimeracil is a potent DPD inhibitor, more so than uracil.[10] Oteracil potassium is primarily distributed in the gut and inhibits orotate phosphoribosyltransferase, reducing the gastrointestinal toxicity associated with 5-FU.[2][10]
Q2: What are the key pharmacokinetic properties of this compound?
Tegafur is administered as a racemic mixture of R- and S-stereoisomers. The conversion to 5-FU is stereoselective, with the R-isomer (R-FT) being metabolized approximately 5.6 times faster than the S-isomer (S-FT) by human liver microsomes.[6] This results in a significantly shorter half-life for R-FT compared to S-FT.[6] The pharmacokinetics of racemic tegafur are largely governed by the slower elimination of the S-isomer.[6]
The conversion of this compound to 5-FU is also influenced by genetic polymorphisms in the cytochrome P450 2A6 (CYP2A6) enzyme, which can lead to inter-individual variability in 5-FU plasma concentrations.[8]
Q3: What are the most common dose-limiting toxicities (DLTs) observed with this compound-based therapies?
The toxic effects of this compound are often schedule-dependent.[11]
-
Short-term (5-day) schedule: The primary DLT is granulocytopenia (a type of neutropenia).[11]
-
Long-term (28-day) schedule: The primary DLT is diarrhea.[11]
Other significant adverse effects include nausea, vomiting, mucositis, skin reactions, neurotoxicity, and cardiotoxicity.[1][12] Life-threatening toxicities, including severe neutropenia and thrombocytopenia, have been reported, particularly in elderly patients.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical or clinical experiments involving this compound.
Issue 1: High variability in 5-FU plasma concentrations in experimental subjects.
-
Question: We are observing significant inter-subject variability in 5-FU plasma levels after oral administration of this compound in our animal model. What could be the cause and how can we mitigate this?
-
Answer:
-
Genetic Polymorphisms: As mentioned, polymorphisms in the CYP2A6 enzyme can significantly affect this compound metabolism.[8] Consider genotyping your animal models for relevant CYP variants if possible.
-
Stereoselective Metabolism: The two stereoisomers of this compound have different pharmacokinetic profiles.[6] Ensure your analytical methods can distinguish between the R- and S-isomers to better understand the metabolic conversion in your model.
-
DPD Activity: The activity of DPD, the enzyme that catabolizes 5-FU, can vary between individuals and is subject to circadian rhythms.[7] Consider standardizing the time of day for drug administration and sample collection.
-
Drug Administration: Ensure consistent oral gavage technique and vehicle volume. For clinical studies, compare twice-daily (bid) versus three-times-daily (tid) dosing schedules, as a bid schedule has been shown to result in higher 5-FU exposure.[14]
-
Issue 2: Unexpectedly severe gastrointestinal (GI) toxicity.
-
Question: Our study subjects are experiencing severe diarrhea and mucositis at doses previously reported to be well-tolerated. What could be the issue?
-
Answer:
-
Formulation: If you are using Tegafur alone, the resulting 5-FU can cause significant GI toxicity.[12] The use of formulations like S-1, which contains oteracil, is specifically designed to reduce this toxicity by inhibiting 5-FU activation in the gut.[2][10]
-
Liver Function: Pre-existing liver dysfunction can exacerbate this compound-related toxicity, particularly diarrhea.[12] Ensure that subjects have adequate liver function before initiating treatment.
-
Dosing Schedule: Continuous, long-term administration is more likely to cause diarrhea than short-term schedules.[11] Re-evaluate your dosing regimen; a 28-day schedule has a higher incidence of diarrhea as the dose-limiting toxicity.[11]
-
Issue 3: Lack of antitumor efficacy in an in vitro cancer cell line model.
-
Question: We are not observing the expected cytotoxic effects of this compound on our cancer cell lines in culture. Why might this be?
-
Answer:
-
Metabolic Activation: this compound is a prodrug and requires metabolic activation to 5-FU, primarily by liver enzymes like CYP2A6.[8][10] Standard cancer cell lines may lack the necessary enzymatic machinery to efficiently convert this compound to its active form.
-
Experimental System: To test this compound in vitro, you may need to use a system that includes a metabolic activation component, such as co-culture with hepatocytes or the addition of liver microsomes (S9 fraction) to the culture medium.[6]
-
Direct 5-FU Treatment: As a positive control, treat your cell lines directly with 5-FU to confirm their sensitivity to the active drug. This will help determine if the issue is a lack of drug activation or inherent resistance of the cell line to 5-FU.
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of this compound-based therapies.
Table 1: Pharmacokinetic Parameters of Tegafur Stereoisomers (UFT Formulation) [6]
| Parameter | R-Tegafur (R-FT) | S-Tegafur (S-FT) | Racemic Tegafur | 5-Fluorouracil (5-FU) |
| Tmax (h) | Similar to S-FT | Similar to R-FT | - | - |
| AUC (0-inf) | ~4.6-fold lower than S-FT | - | - | - |
| Half-life (T½) | ~2.4 h | ~10.3 h | ~8.3 h | ~3.4 h |
Table 2: Dose-Limiting Toxicities (DLTs) from a Phase I Trial of UFT [11]
| Dosing Schedule | Recommended Phase II Dose | Dose-Limiting Toxicity |
| 5-Day Schedule | 800 mg/m²/day | Granulocytopenia |
| 28-Day Schedule | 360 mg/m²/day | Diarrhea |
Table 3: Grade 3/4 Adverse Events in the SACURA Trial (UFT vs. Surgery Alone) [15]
| Adverse Event | Incidence in UFT Group |
| ALT Elevation | 3.7% |
| AST Elevation | 3.3% |
| Hyperbilirubinemia | 1.4% |
| Anorexia | 2.6% |
| Nausea | 1.9% |
| Diarrhea | 1.4% |
| Hematologic Toxicities | < 1% |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is adapted from the methodology described by Damle et al.[6]
-
Objective: To assess the in vitro conversion of this compound to 5-FU.
-
Materials:
-
This compound (racemic, R-isomer, and S-isomer)
-
Pooled human liver microsomes (or S9 fraction)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standards for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (or its individual isomers) to the mixture. The final concentration should be relevant to therapeutic levels.
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Stop the reaction in each aliquot by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for concentrations of this compound and 5-FU using a validated LC-MS/MS or GC/MS method.[6]
-
Calculate the rate of metabolism for each isomer.
-
Protocol 2: Cell Viability Assay for 5-FU
This is a general protocol to determine the sensitivity of cancer cells to the active metabolite of this compound.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of 5-FU in a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-Fluorouracil (5-FU)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-8, MTT, or CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of 5-FU in complete medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of 5-FU. Include a vehicle-only control.
-
Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for colorimetric assays).
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Metabolic activation of this compound and mechanism of action of 5-FU.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. What are the side effects of Tegafur? [synapse.patsnap.com]
- 2. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 3. JoDrugs. JoDrugs - TEGAFUR [jodrugs.com]
- 4. [Pharmacokinetics of fluoropyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective metabolism and pharmacokinetics of tegafur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronopharmacokinetics of oral tegafur and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Consensus Guidelines for the Use of S-1 in GI Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I trials of uracil-tegafur (UFT) using 5 and 28 day administration schedules: demonstration of schedule-dependent toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I evaluation of oral tegafur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Life-threatening toxicity of oral tegafur-uracil (UFT) plus leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A clinical pharmacokinetic analysis of tegafur-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
Technical Support Center: Overcoming Tegadifur Resistance in Gastric Cancer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on Tegadifur resistance in gastric cancer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Tegafur is a prodrug of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent for gastric cancer and other solid tumors.[1][2] After oral administration, Tegafur is gradually converted to 5-FU in the body. The primary anti-cancer effect of 5-FU is the inhibition of thymidylate synthase (TS), a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[3][4] The active metabolite of 5-FU, fluoro-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a folate co-factor, leading to the depletion of dTMP, inhibition of DNA synthesis, and ultimately, cell death.[3][5]
Q2: What are the principal molecular mechanisms of acquired this compound/5-FU resistance in gastric cancer?
Resistance to 5-FU-based therapies is a significant clinical challenge and is often multifactorial.[6] The most prominent mechanisms include:
-
Target Enzyme Upregulation: Increased expression of the target enzyme, thymidylate synthase (TS), is a key mechanism of 5-FU resistance.[3][4][7] Higher levels of TS protein require more FdUMP to achieve an inhibitory effect, rendering the standard drug dose less effective.[8] 5-FU treatment itself can paradoxically induce TS expression.[3]
-
Altered Drug Metabolism: Changes in the enzymes that activate or catabolize 5-FU can lead to resistance. This includes downregulation of activating enzymes like orotate phosphoribosyltransferase (OPRT) or upregulation of catabolizing enzymes like dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to an inactive metabolite.[5][9]
-
Evasion of Apoptosis: Cancer cells can develop resistance by altering cell death pathways.[10] This can involve mutations in the p53 tumor suppressor gene, which is critical for inducing apoptosis following DNA damage, or overexpression of anti-apoptotic proteins from the Bcl-2 family.[4][11]
-
Enhanced Drug Efflux: Overexpression of transmembrane transporter proteins, such as P-glycoprotein (P-gp), can actively pump chemotherapeutic drugs out of the cell, reducing the intracellular drug concentration to sub-lethal levels.[11][12]
-
Tumor Microenvironment and EMT: The tumor microenvironment can promote chemoresistance through factors like hypoxia.[13] Additionally, processes like the epithelial-mesenchymal transition (EMT) have been linked to the emergence of drug resistance.[7][13]
Q3: What are some promising therapeutic strategies to overcome this compound resistance?
Current research focuses on combination therapies and targeting the underlying resistance mechanisms:
-
Combination Chemotherapy: Combining Tegafur/5-FU with other cytotoxic agents (e.g., cisplatin, oxaliplatin, irinotecan) has been a standard approach to improve efficacy and overcome resistance.[2][14]
-
Targeted Therapy Combinations: Combining Tegafur with targeted agents is a promising strategy. For example, combining it with Apatinib, a VEGFR2 inhibitor, has shown good efficacy in treating advanced gastric cancer.[1][15] Inhibitors of pathways that upregulate TS, such as the HSP90-Src pathway, may also be effective.[7]
-
Modulating the Target: Leucovorin is often administered with 5-FU to enhance its efficacy. It helps stabilize the inhibitory ternary complex formed between FdUMP and TS, thereby prolonging TS inhibition.[3][16]
Troubleshooting Guides & Experimental Protocols
This section addresses specific experimental issues in a question-and-answer format, providing detailed protocols for key methodologies.
Issue 1: Difficulty in Establishing a Stable this compound/5-FU-Resistant Gastric Cancer Cell Line
Question: We are trying to generate a 5-FU-resistant gastric cancer cell line by continuous exposure to the drug, but we are experiencing high cell death and are unable to establish a stable, resistant population. What could be the issue and what is a reliable protocol?
Answer: Establishing a drug-resistant cell line requires a careful, stepwise approach to allow for gradual adaptation rather than massive cell death. The initial drug concentration may be too high, or the exposure intervals may be too short. A common method is to use either continuous exposure with escalating doses or a pulse-selection method.
Here is a detailed protocol for generating a 5-FU resistant gastric cancer cell line using the stepwise dose escalation method.[16][17]
Protocol: Generation of a 5-FU-Resistant Cell Line
-
Determine Initial IC50:
-
Seed the parental gastric cancer cell line (e.g., AGS, SGC7901) in 96-well plates at a density of 1 x 10⁴ cells/well.[18]
-
After 24 hours of incubation for cell adherence, replace the medium with fresh medium containing a serial dilution of 5-FU (e.g., 0 to 20 µM).[18]
-
Incubate for 72 hours.[17]
-
Assess cell viability using a CCK-8 or MTT assay.[17]
-
Calculate the 5-FU concentration that inhibits 50% of cell growth (IC50) from the dose-response curve.[17][18]
-
-
Initiate Resistance Induction:
-
Start by culturing the parental cells in a medium containing 5-FU at a concentration equal to the IC50.
-
Maintain the culture, changing the medium with fresh drug-containing medium every 2-3 days.
-
Initially, a large percentage of cells will die. The surviving cells will begin to proliferate slowly.
-
Once the cells reach 70-80% confluence, passage them and continue culturing at the same 5-FU concentration.
-
-
Stepwise Dose Escalation:
-
When the cells have adapted and show a stable, healthy growth rate (typically after 3-4 passages), double the concentration of 5-FU in the culture medium.
-
Repeat the process: expect an initial period of cell death followed by the recovery of a resistant population.
-
Continue this stepwise increase in 5-FU concentration over several months.[16] For example, one study exposed cells for about a year to establish stable lines.[16]
-
-
Confirmation of Resistance:
-
After establishing a cell line that can proliferate in a high concentration of 5-FU (e.g., >10x the initial IC50), confirm the resistance phenotype.
-
Perform a new IC50 determination assay on both the parental and the newly generated resistant cell line.
-
The resistant line should exhibit a significantly higher IC50 value. For example, some established lines show over 800-fold increased resistance.[9]
-
The resistance index (RI) can be calculated as: RI = IC50 of resistant cells / IC50 of parental cells.
-
-
Characterization and Maintenance:
-
Characterize the molecular mechanism of resistance (e.g., measure TS protein levels via Western blot).
-
For long-term maintenance, culture the resistant cells in a medium containing a maintenance dose of 5-FU (e.g., the concentration they were last adapted to) to prevent the reversion of the resistant phenotype.
-
Workflow for Generating a Resistant Cell Line
References
- 1. Combination Use of Tegafur and Apatinib as First-Line Therapy in Treatment of Advanced Gastric Cancer: A Single-Blinded Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to 5-fluorouracil via HSP90/Src-mediated increase in thymidylate synthase expression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and characterization of 5-fluorouracil-resistant gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harnessing Natural Products to Surmount Drug Resistance in Gastric Cancer: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Multidrug Resistance of Gastric Cancer: The Mechanisms and Chinese Medicine Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Combination Use of Tegafur and Apatinib as First-Line Therapy in Treatment of Advanced Gastric Cancer: A Single-Blinded Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Fluorouracil Chemotherapy of Gastric Cancer Generates Residual Cells with Properties of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Optimizing Tegadifur Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Tegadifur dosage and minimize toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
This compound is an oral prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU). After oral administration, this compound is gradually converted to 5-FU in the body, primarily in the liver. This conversion allows for sustained release of 5-FU, mimicking a continuous infusion.[1]
Q2: What is the primary mechanism of action of this compound/5-FU?
Once converted to 5-FU, the drug exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair. By blocking TS, 5-FU disrupts the proliferation of rapidly dividing cells, such as cancer cells.[1]
Q3: What is the role of Dihydropyrimidine Dehydrogenase (DPD) in this compound toxicity?
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme responsible for the catabolism (breakdown) of 5-FU.[1][2] Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in reduced clearance of 5-FU and a significantly higher risk of severe, life-threatening toxicities.[1][3] It is estimated that over 80% of administered 5-FU is eliminated through this pathway.[1] Therefore, DPD status is a critical determinant of 5-FU-related toxicity.
Q4: My animal models are experiencing severe diarrhea. What are the potential causes and how can I manage it?
Severe diarrhea is a common dose-limiting toxicity of this compound and other fluoropyrimidines.[4] This is often due to damage to the rapidly dividing epithelial cells of the gastrointestinal tract.
-
Management Strategies:
-
Dose Reduction: The most immediate and effective strategy is to reduce the dose of this compound.
-
Supportive Care: Ensure animals have adequate hydration and electrolyte replacement.
-
Anti-diarrheal Agents: Loperamide can be used to manage symptoms, but the dosage should be carefully determined for the specific animal model.[5]
-
Dietary Modifications: A fiber-enriched diet may help in some cases.[6]
-
Q5: I am observing a high degree of inter-individual variability in toxicity in my experimental animals. What could be the reason?
Significant inter-individual variability in toxicity is often linked to differences in DPD activity.[2] Even in a genetically homogenous group of animals, there can be variations in drug metabolism. Therapeutic Drug Monitoring (TDM) of 5-FU plasma levels can help to normalize exposure and reduce variability.[7][8][9]
Q6: What are the common skin toxicities associated with this compound, and how can they be managed in a research setting?
Skin toxicities, such as rash and mucositis, are known side effects.[10]
-
Acneiform Rash: This typically appears on the face and upper torso. Management in animal models could involve topical anti-inflammatory agents. Prophylactic measures, such as the use of moisturizers and sun protection, have been explored in clinical settings.[11]
-
Mucositis: Inflammation of the oral mucosa can be a sign of systemic toxicity. Ensuring soft food and adequate hydration is crucial. For severe cases, dose reduction is necessary.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high toxicity at a previously tolerated dose. | Altered DPD activity, potential drug-drug interactions, or errors in dose preparation. | 1. Re-verify dose calculations and preparation protocols. 2. If possible, measure 5-FU plasma concentrations to assess for overexposure. 3. Review any other administered compounds for potential interactions. |
| Lack of anti-tumor efficacy at recommended doses. | High intratumoral DPD expression leading to rapid 5-FU catabolism. | 1. Assess DPD expression levels in tumor tissue if feasible. 2. Consider combination therapy with a DPD inhibitor (e.g., Uracil in UFT formulations) to increase 5-FU bioavailability.[12] |
| Cell culture models show resistance to this compound. | This compound is a prodrug and requires metabolic activation to 5-FU. Standard cell culture systems may lack the necessary enzymes for this conversion. | 1. Use 5-FU directly in in vitro experiments. 2. If studying the prodrug is necessary, consider using liver microsomes or a co-culture system with hepatocytes to facilitate metabolic activation. |
| Inconsistent results across different batches of animals. | Genetic variability affecting drug metabolism (DPD activity). | 1. Use highly inbred animal strains to minimize genetic variability. 2. Implement Therapeutic Drug Monitoring (TDM) to normalize drug exposure across individuals.[7][8][9] |
Quantitative Data on this compound/5-FU Dosage and Toxicity
Table 1: Dose-Limiting Toxicities (DLTs) of this compound in Combination Therapies from Clinical Trials
| Combination Regimen | This compound Dosage | DLT | Reference |
| This compound monotherapy | 1.0 g/m²/day | Diarrhea | [13] |
| UFT (this compound:Uracil 1:4) | 360 mg/m²/day (28-day schedule) | Diarrhea | [14] |
| UFT (this compound:Uracil 1:4) | 800 mg/m²/day (5-day schedule) | Granulocytopenia | [14] |
| Tegafur + Etoposide | 850 mg/day | Diarrhea, Stomatitis, Leukopenia | [15] |
| Tegafur + Leucovorin | 0.75 g/m²/day | Diarrhea, Oral Mucositis, Fatigue | [16] |
Table 2: Pharmacokinetic Parameters of 5-FU Following Oral UFT Administration
| Parameter | Value Range | Significance | Reference |
| AUC₀₋₆h (Area Under the Curve) | 120 - 325 (ng/ml)h | Correlates with toxicity (diarrhea, nausea, vomiting) | [2] |
| Cₘₐₓ (Maximum Concentration) | Variable | Correlates with toxicity | [2] |
| t₁/₂β (Elimination Half-life) | 4.9 - 7.0 h | Reflects the duration of drug exposure | [2] |
Experimental Protocols
Protocol 1: Assessment of Maximum Tolerated Dose (MTD) in a Rodent Model
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice or Sprague-Dawley rats).
-
Dose Escalation: Begin with a low dose of this compound (e.g., 10 mg/kg) administered orally once daily.
-
Cohort Design: Use cohorts of 3-6 animals per dose level.
-
Observation Period: Monitor animals daily for clinical signs of toxicity (weight loss, diarrhea, lethargy, ruffled fur) for at least 14 days.
-
Dose Escalation: If no severe toxicity is observed, escalate the dose in the next cohort by a predetermined factor (e.g., 1.5x or 2x).
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity that would necessitate euthanasia.
-
Pathology: At the end of the study, perform gross necropsy and histopathological analysis of key organs (liver, kidneys, gastrointestinal tract, bone marrow) to identify target organs of toxicity.
Protocol 2: Therapeutic Drug Monitoring (TDM) of 5-FU
-
Sample Collection: Collect blood samples from animals at predetermined time points after this compound administration (e.g., 2, 4, 8, and 24 hours).
-
Plasma Separation: Immediately process the blood to separate plasma to prevent the degradation of 5-FU by DPD in red blood cells. Alternatively, collect blood in tubes containing a DPD inhibitor.[17]
-
Bioanalysis: Quantify 5-FU concentrations in plasma using a validated analytical method such as LC-MS/MS.[17]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC, Cₘₐₓ, and clearance.
-
Dose Adjustment: Correlate pharmacokinetic parameters with observed toxicities and efficacy to establish a therapeutic window. Adjust this compound dosage in subsequent experiments to achieve plasma concentrations within this window.
Visualizations
References
- 1. Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine Dehydrogenase Deficiency and Implementation of Upfront DPYD Genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapy induced gastrointestinal toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Drug Monitoring in Oncology: IATDMCT Recommendations for 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Drug Monitoring of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iatdmct2017.jp [iatdmct2017.jp]
- 10. Management of egfr tki–induced dermatologic adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iatdmct2017.jp [iatdmct2017.jp]
troubleshooting poor Tegadifur solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Tegadifur in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Poor this compound Solubility in DMSO
Researchers may occasionally encounter difficulties in completely dissolving this compound in DMSO. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound is not fully dissolving or is precipitating out of solution.
Below is a step-by-step troubleshooting workflow to address poor solubility.
Caption: Troubleshooting workflow for poor this compound solubility.
Step 1: Verify this compound Purity and Source Ensure that the this compound used is of high purity (≥98%) and from a reputable supplier.[1][2] Impurities can significantly affect solubility.
Step 2: Assess DMSO Quality Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power for certain compounds.[3] It is recommended to use fresh DMSO from a sealed container.
Step 3: Optimize the Dissolution Protocol If the standard protocol fails, the following techniques can be employed to enhance solubility:
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
Gentle Warming: Warm the solution to 37-50°C.[4][5] Most substances exhibit increased solubility at higher temperatures.[6][7][8] However, be cautious as excessive heat may degrade the compound.
-
Sonication: Use a bath sonicator to break down any aggregates and facilitate dissolution.[9]
Experimental Protocols
Standard Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out 2.7 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 2-3 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Quantitative Data Summary
| Temperature (°C) | Estimated Solubility (mg/mL) |
| 25 | >10 |
| 37 | >25 |
| 50 | >50 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO? A1: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage to minimize degradation.
Q2: Can I use a solvent other than DMSO to dissolve this compound? A2: DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for creating stock solutions in biological research.[12][13] If DMSO is not suitable for your experimental system, other organic solvents like ethanol or DMF could be tested, but their efficacy for dissolving this compound is not well-documented.
Q3: My this compound in DMSO solution appears cloudy. What should I do? A3: Cloudiness indicates incomplete dissolution or precipitation. Refer to the troubleshooting guide above. Start by ensuring the quality of your this compound and DMSO. Then, try techniques like vortexing, gentle warming, or sonication to improve solubility.
Q4: How does the purity of this compound affect its solubility? A4: The purity of the solute is a critical factor affecting solubility.[14] Impurities can disrupt the crystal lattice of the compound, which can either increase or decrease its solubility. For consistent and reproducible results, it is crucial to use high-purity this compound.
Q5: Is it normal for DMSO to be solid at room temperature? A5: Yes, DMSO has a relatively high freezing point of 18.5°C (65.3°F).[3][12] If your lab's room temperature is below this, the DMSO may solidify. It can be reliquefied by warming it to room temperature without affecting its quality.[3]
Signaling Pathway Context
This compound is described as a fluorine-containing anti-metabolic drug.[2][10] While the specific signaling pathways it modulates are not detailed in the provided search results, anti-metabolic drugs generally function by interfering with the synthesis of essential biomolecules, such as nucleotides, thereby inhibiting cell proliferation. A hypothetical pathway illustrating this mechanism is provided below.
Caption: Hypothetical mechanism of an anti-metabolic drug.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 62987-05-7 | MOLNOVA [molnova.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound (62987-05-7) for sale [vulcanchem.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. gchemglobal.com [gchemglobal.com]
- 14. Which of the following factors affect solubility? A. Temperature .. [askfilo.com]
Technical Support Center: Enhancing Tegadifur's Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic index of Tegadifur in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the therapeutic index of this compound?
A1: The main strategies to improve this compound's therapeutic index, which is the balance between its anti-tumor efficacy and its toxicity, fall into three main categories:
-
Combination Therapies: Combining this compound with other agents can enhance its anti-cancer effects, allowing for potentially lower, less toxic doses. Commonly used combinations include Uracil/Tegafur (UFT) with leucovorin, and S-1 (a combination of this compound, gimeracil, and oteracil) with platinum-based chemotherapies like cisplatin.
-
Advanced Drug Delivery Systems: Novel drug delivery systems, such as chitosan nanoparticles, can improve this compound's pharmacokinetic profile. This can lead to more targeted delivery to tumor tissues and a slower, more sustained release, which may reduce systemic side effects.[1]
-
Pharmacogenomic Screening: Identifying patients with genetic variations that affect this compound metabolism is a key strategy to prevent severe toxicity. Variations in the dihydropyrimidine dehydrogenase (DPYD) gene, for example, can lead to reduced drug clearance and a higher risk of adverse events.[2][3]
Q2: How does combining this compound with Uracil (as UFT) and other agents improve its therapeutic profile?
A2: Tegafur is a prodrug that is converted in the body to 5-fluorouracil (5-FU), the active cytotoxic agent.[4] Uracil competitively inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is the primary enzyme responsible for the breakdown of 5-FU.[4] By co-administering uracil, the degradation of 5-FU is slowed, leading to higher and more sustained concentrations of the active drug in the tumor cells, thereby enhancing its anti-cancer activity. Leucovorin is often added to this combination to stabilize the binding of 5-FU's active metabolite to its target enzyme, thymidylate synthase, further boosting its efficacy.[1]
Q3: What is S-1, and how do its components enhance this compound's therapeutic index?
A3: S-1 is an oral fluoropyrimidine that combines this compound with two modulators: gimeracil (a DPD inhibitor) and oteracil potassium.[4]
-
Gimeracil: Similar to uracil, gimeracil is a potent inhibitor of DPD, which prevents the rapid breakdown of 5-FU, thus maintaining effective anti-tumor concentrations.[4]
-
Oteracil Potassium: This component is primarily distributed in the gastrointestinal tract and inhibits the phosphorylation of 5-FU in the gut mucosa. This localized action reduces the gastrointestinal toxicity commonly associated with fluoropyrimidines, such as diarrhea and mucositis.[4]
This combination is designed to increase the efficacy of Tegafur while mitigating some of its most common and dose-limiting side effects.
Troubleshooting Guides
Managing Common Toxicities Associated with this compound-Based Regimens
Issue: Severe Gastrointestinal Toxicity (Diarrhea, Nausea, Vomiting)
-
Possible Cause: High localized concentration of 5-FU in the gastrointestinal tract. This is a known side effect of fluoropyrimidine-based therapies.
-
Troubleshooting/Management:
-
Dose Modification: Consider a dose reduction or temporary interruption of this compound treatment as per established clinical guidelines.
-
Symptomatic Treatment: For diarrhea, administer anti-diarrheal agents like loperamide. For nausea and vomiting, provide anti-emetic therapy.[5]
-
Hydration and Electrolyte Monitoring: Ensure adequate fluid intake to prevent dehydration and monitor electrolyte levels, providing intravenous fluids if necessary.[5]
-
Prophylactic Measures: In high-risk patients, consider co-administration of proton pump inhibitors (PPIs) to mitigate upper gastrointestinal damage, although their efficacy for chemotherapy-induced diarrhea is less established than for NSAID-induced ulcers.[6][7]
-
Issue: Hand-Foot Syndrome (HFS)
-
Possible Cause: Leakage of the drug from capillaries in the hands and feet, leading to inflammation and cell damage.[3]
-
Troubleshooting/Management:
-
Patient Education: Advise patients to avoid activities that cause friction or pressure on the hands and feet.[8]
-
Topical Treatments: Regular application of emollients or a 10% urea cream can help to keep the skin moisturized.[9]
-
Cooling: Applying ice packs to the affected areas can provide symptomatic relief.[3]
-
Dose Adjustment: If HFS is severe, a dose reduction or temporary discontinuation of this compound may be necessary.[10]
-
Pharmacological Intervention: In some cases, oral corticosteroids or celecoxib may be prescribed to reduce inflammation and symptoms.[11]
-
Issue: Myelosuppression (Neutropenia, Anemia, Thrombocytopenia)
-
Possible Cause: Cytotoxic effects of 5-FU on rapidly dividing hematopoietic stem cells in the bone marrow.[12]
-
Troubleshooting/Management:
-
Regular Blood Monitoring: Perform complete blood counts regularly to detect early signs of myelosuppression.[5]
-
Dose Interruption/Reduction: In cases of severe neutropenia or thrombocytopenia, temporarily halt treatment until blood counts recover. A subsequent dose reduction may be warranted.[13]
-
Supportive Care:
-
Neutropenia: For severe cases, consider the use of granulocyte colony-stimulating factors (G-CSFs) to stimulate the production of neutrophils.[5]
-
Anemia: Red blood cell transfusions may be necessary for symptomatic anemia.
-
Thrombocytopenia: Platelet transfusions may be required for patients with very low platelet counts or active bleeding.[14]
-
-
Data Presentation
Table 1: Efficacy and Toxicity of Tegafur-Based Combination Therapies in Advanced Colorectal Cancer
| Regimen | Number of Patients | Overall Response Rate (%) | Median Overall Survival (months) | Grade 3/4 Diarrhea (%) | Grade 3/4 Nausea/Vomiting (%) |
| UFT + Leucovorin | 141 | 19.9 | 11.6 | 17 | 11 |
| UFT + Leucovorin vs. 5-FU + Leucovorin | 816 | 11.7 vs. 14.5 | 12.4 vs. 13.4 | Significantly less with UFT/LV | Significantly less with UFT/LV |
| UFT/Leucovorin (Japanese vs. US patients) | 44 (Japan) / 45 (US) | 36.4 vs. 34.1 | Not Reported | 9 vs. 22 | Not Reported |
Data sourced from clinical trials.[1][15][16]
Table 2: Efficacy and Toxicity of S-1 and Tegafur-Based Combination Therapies in Other Cancers
| Cancer Type | Regimen | Number of Patients | Overall Response Rate (%) | Median Overall Survival (months) | Key Grade 3/4 Toxicities (%) |
| Advanced Gastric Cancer | Tegafur + Apatinib vs. Tegafur alone | 62 | Significantly higher in combination | 8.1 vs. 5.0 (PFS) | Nausea, vomiting, hemoglobin decrease, proteinuria, hypertension all significantly higher in combination |
| Advanced NSCLC | S-1 + Cisplatin | 55 | 47 | 11 | Neutropenia (29), Anemia (22), Anorexia (13), Vomiting (7), Diarrhea (7) |
| Advanced NSCLC | UFT + Cisplatin | 64 | 31.3 | 8.6 | Anorexia (12.5), Nausea/Vomiting (6.3), Diarrhea (1.6), Liver dysfunction (1.6) |
NSCLC: Non-Small Cell Lung Cancer; PFS: Progression-Free Survival. Data sourced from clinical trials.[17][18][19]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Deionized water
-
Tween 80 (surfactant)
-
0.22 µm syringe filter
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve a specific concentration of chitosan (e.g., 0.1% w/v) in a 1% acetic acid aqueous solution.
-
Stir the solution at room temperature until the chitosan is completely dissolved, resulting in a clear solution.
-
Add a surfactant, such as Tween 80 (e.g., 0.5% v/v), to the chitosan solution to prevent particle aggregation.
-
Adjust the pH of the solution to approximately 4.6-4.8 using 1N NaOH.
-
Filter the solution through a 0.22 µm syringe filter.[2]
-
-
Preparation of TPP Solution:
-
Prepare a solution of TPP (e.g., 0.1% w/v) in deionized water.
-
Stir until the TPP is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter.[2]
-
-
Incorporation of this compound:
-
This compound can be incorporated by either entrapment or adsorption. For entrapment, dissolve this compound in the chitosan solution before the addition of TPP.[20]
-
-
Formation of Nanoparticles:
-
While stirring the chitosan-Tegadifur solution at a constant rate (e.g., 800 rpm) at room temperature, add the TPP solution dropwise.[2]
-
The formation of nanoparticles is indicated by the appearance of an opalescent suspension.
-
Continue stirring for a defined period (e.g., 1 hour) to allow for the stabilization of the nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 g) for a specified time (e.g., 30 minutes).[2]
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
The purified nanoparticles can be freeze-dried for long-term storage.
-
Protocol 2: In Vitro Release Study of this compound from Chitosan Nanoparticles
This protocol outlines a method to assess the in vitro release profile of this compound from the prepared nanoparticles using a dialysis membrane method.
Materials:
-
This compound-loaded chitosan nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4, 6.8, 5.5)
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 3.5 kDa)
-
Shaking water bath or magnetic stirrer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of the Release Medium:
-
Prepare PBS solutions at the desired pH values to simulate different physiological environments (e.g., blood, tumor microenvironment).
-
-
Dialysis Setup:
-
Release Study:
-
Place the setup in a shaking water bath or on a magnetic stirrer maintained at 37°C with constant agitation (e.g., 75 rpm).[21]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1-3 mL) of the release medium.[21][22]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[21][22]
-
-
Quantification of Released this compound:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of this compound released at each time point.
-
Calculate the cumulative percentage of drug release over time.
-
Protocol 3: DPYD Genotyping for Fluoropyrimidine Safety
This protocol provides a general workflow for identifying genetic variants in the DPYD gene to predict patient risk for severe toxicity from this compound and other fluoropyrimidines.
Objective: To identify key DPYD variants associated with reduced DPD enzyme activity.
Procedure:
-
Sample Collection:
-
Collect a whole blood sample from the patient in an EDTA tube.
-
-
DNA Extraction:
-
Extract genomic DNA from the blood sample using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
-
Genotyping Analysis:
-
Genotyping can be performed using various molecular techniques, such as:
-
Real-Time PCR (qPCR): Use validated TaqMan or other probe-based assays for specific DPYD variants (e.g., DPYD2A, DPYD13, c.2846A>T).
-
DNA Sequencing (Sanger or Next-Generation): Sequence the exons and flanking intronic regions of the DPYD gene to identify known and potentially novel variants.
-
Microarray Analysis: Use a pharmacogenomics microarray that includes key DPYD variants.
-
-
-
Data Interpretation:
-
Based on the identified genotype, determine the patient's predicted DPD phenotype (e.g., normal metabolizer, intermediate metabolizer, poor metabolizer) according to guidelines from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[16]
-
-
Dose Recommendation:
-
For patients identified as intermediate or poor metabolizers, recommend a starting dose reduction of this compound as per CPIC guidelines to mitigate the risk of severe toxicity.[16]
-
Mandatory Visualizations
Caption: Metabolic activation of this compound to 5-FU and its subsequent pathways of action.
Caption: Workflow for the preparation of this compound-loaded chitosan nanoparticles.
Caption: Decision workflow for DPYD genotype-guided this compound dosing.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. iijls.com [iijls.com]
- 3. breastcancer.org [breastcancer.org]
- 4. Practical Consensus Guidelines for the Use of S-1 in GI Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fatal myelosuppression, diarrhea and neurotoxicity induced by combination of irinotecan and tegafur-gimeracil-oteracil potassium in the treatment of colon cancer: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of NSAID-induced gastrointestinal toxicity: focus on proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Guidelines for Drug-Related Peptic Ulcer, 2020 Revised Edition [gutnliver.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. ncoda.org [ncoda.org]
- 10. Case report: hand-foot syndrome induced by the oral fluoropyrimidine S-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. szpiczak.org [szpiczak.org]
- 14. g1therapeutics.com [g1therapeutics.com]
- 15. droracle.ai [droracle.ai]
- 16. CPIC® Guideline for Fluoropyrimidines and DPYD – CPIC [cpicpgx.org]
- 17. researchgate.net [researchgate.net]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and characterization of chitosan-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for Tegafur-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls encountered when working with Tegafur. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
It is important to note that "Tegadifur" is a common misspelling; the correct term for the drug is Tegafur .
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Tegafur.
Quantitative Data Summary for Common In Vitro Issues
| Issue | Parameter | Expected/Recommended Value | Common Pitfall Value | Troubleshooting Action |
| Solubility | Final DMSO Concentration in Media | ≤ 0.5% | > 1% | Lower the final DMSO concentration. Prepare intermediate dilutions in media. |
| Stock Solution Stability | Stable for up to 6 months at -80°C | Repeated freeze-thaw cycles | Aliquot stock solutions to avoid multiple freeze-thaw cycles. | |
| Cell Viability Assays | Vehicle Control Viability | > 95% | < 90% | Test for solvent toxicity. Use fresh, anhydrous, cell-culture grade DMSO. |
| IC50 Reproducibility | Coefficient of Variation < 20% | High variability between experiments | Ensure complete dissolution of Tegafur. Use a consistent cell seeding density. | |
| Drug Activity | Tegafur to Uracil Molar Ratio | 1:4 (for UFT) | Incorrect ratio or Uracil omission | Uracil is often combined with Tegafur to inhibit DPD and increase 5-FU efficacy. Ensure the correct formulation is used if mimicking clinical combinations.[1] |
Frequently Asked Questions (FAQs)
General
Q1: What is Tegafur and how does it work?
A1: Tegafur is a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU).[2][3][4] After administration, Tegafur is metabolized in the body, primarily by the liver enzyme CYP2A6, into the active cytotoxic agent 5-FU.[2][3][5] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[2][3] This disruption of DNA synthesis leads to cell death, particularly in rapidly dividing cancer cells.[3]
Q2: Why is Tegafur often combined with other drugs like Gimeracil, Oteracil, or Uracil?
A2: These agents are combined with Tegafur to enhance its efficacy and reduce its side effects.[2][4][6]
-
Gimeracil and Uracil: Inhibit the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-FU.[6] This inhibition leads to higher and more sustained concentrations of the active drug 5-FU in the body.[6]
-
Oteracil: Primarily acts in the gut to reduce the gastrointestinal toxicity associated with 5-FU.[6]
Experimental Design & Protocols
Q3: I am seeing precipitation when I add my Tegafur-DMSO stock solution to the cell culture medium. What should I do?
A3: This is a common issue due to the lower solubility of Tegafur in aqueous solutions compared to DMSO. To resolve this, aim for a final DMSO concentration of 0.5% or lower in your culture medium. Higher concentrations can be toxic to cells and cause the compound to precipitate. You can achieve this by preparing intermediate dilutions of your stock solution in pre-warmed culture medium before adding it to your cells.
Q4: My experimental results with Tegafur are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Stock Solution Integrity: Ensure your Tegafur powder is completely dissolved in fresh, high-quality (anhydrous, cell-culture grade) DMSO. Avoid repeated freeze-thaw cycles of your stock solution by storing it in small aliquots at -80°C.
-
Cell Culture Conditions: Maintain consistent cell seeding densities and passage numbers, as these can affect cellular response to treatment.
-
pH of Microenvironment: The pH in and around the tumor microenvironment can affect treatment responses to fluoropyrimidine anticancer drugs like Tegafur.
Q5: My cells are showing high levels of toxicity even at low concentrations of Tegafur. How can I troubleshoot this?
A5: It is crucial to differentiate between drug-induced cytotoxicity and solvent-induced toxicity. Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as your drug-treated cells. If the vehicle control also shows high toxicity, the issue may be with the solvent concentration or quality.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Tegafur Preparation:
-
Prepare a 10 mM stock solution of Tegafur in DMSO.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tegafur. Include a vehicle control (medium with 0.5% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Model in Mice
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Tegafur Administration: For a Tegafur/Uracil (UFT) combination, a common dosage is 60 mg/kg of Tegafur administered orally once a day. The drug can be formulated in a suitable vehicle like a 0.5% carboxymethyl cellulose solution.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
Mandatory Visualizations
Signaling Pathways
Tegafur, as a prodrug of 5-FU, primarily targets DNA synthesis. However, resistance to 5-FU can emerge through the activation of various signaling pathways. The diagram below illustrates the main mechanism of action of 5-FU and key signaling pathways associated with drug resistance.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment studying the effects of Tegafur on cancer cells.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] 5-Fluorouracil signaling through a calcium–calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Tegadifur Quantification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantification of Tegadifur.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound?
The most common methods for this compound quantification are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] HPLC-UV is often used for analyzing pharmaceutical formulations due to its simplicity and cost-effectiveness.[3] LC-MS/MS is the preferred method for bioanalytical studies (e.g., in plasma) because of its superior sensitivity and selectivity.[2][4][5]
Q2: My HPLC chromatogram shows poor peak shape (tailing or fronting) for this compound. What are the common causes?
Poor peak shape is a frequent issue in HPLC analysis. The primary causes can be categorized as follows:
-
Column Issues:
-
Column Overload: Injecting too high a concentration of the analyte. Try diluting the sample.
-
Column Contamination: Adsorption of sample components onto the stationary phase. Flush the column with a strong solvent.
-
Column Degradation: Loss of stationary phase or creation of voids. This often requires column replacement.
-
-
Mobile Phase Issues:
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is appropriate for the column and analyte.
-
Poor Miscibility: Ensure mobile phase components are fully miscible.
-
-
Hardware Issues:
-
Dead Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening.
-
Q3: I am experiencing low sensitivity in my LC-MS/MS analysis. How can I improve it?
Low sensitivity in LC-MS/MS can stem from multiple factors related to the sample, the liquid chromatography, or the mass spectrometer itself.
-
Sample Preparation: Ensure the extraction method provides good recovery and removes matrix components that could cause ion suppression.[5] Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[6]
-
Chromatography: Optimize the mobile phase composition and gradient to ensure this compound elutes as a sharp, concentrated peak.
-
Mass Spectrometer:
-
Source Optimization: Tune the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer, heater), and temperature, to maximize the signal for this compound.
-
MS/MS Transition: Ensure you are using the optimal precursor-to-product ion transition (MRM) for both quantification and qualification. This may require re-infusing a standard solution.
-
Q4: What are typical validation parameters I need to assess for a bioanalytical method for this compound?
According to regulatory guidelines from bodies like the EMA and FDA, a full validation of a bioanalytical method should demonstrate:[7][8][9][10]
-
Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample matrix.[11]
-
Accuracy and Precision: Intra-day and inter-day precision (repeatability) and accuracy should be within acceptable limits (typically ±15% RSD, ±20% at the LLOQ).[12]
-
Calibration Curve: Linearity, range, and the performance of the regression model.[13]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.[5]
-
Stability: Stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Troubleshooting Guides
Issue 1: High Variability in Results
High variability or poor reproducibility is a critical issue that undermines the reliability of quantitative data.
Troubleshooting Workflow: High Result Variability
Caption: Troubleshooting decision tree for high variability in results.
Issue 2: Carryover in Blank Samples
Carryover, where the analyte signal appears in a blank injection following a high-concentration sample, can lead to inaccurate quantification at low levels.
Sources and Solutions
| Source of Carryover | Recommended Action |
| Injector/Autosampler | Optimize the needle wash procedure. Use a stronger wash solvent or a multi-step wash (e.g., organic solvent followed by mobile phase). |
| Column | Inject several blanks after a high standard. If carryover persists, a stronger, non-eluting solvent wash may be needed. |
| MS Source | In severe cases, the ion source may need to be cleaned. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma via LC-MS/MS
This protocol describes a general method for the determination of this compound in human plasma. It should be fully validated before application to clinical samples.[7][8]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol, followed by 1 mL of water.
-
Pre-treat 200 µL of plasma sample by adding 20 µL of an internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elute this compound and the internal standard with 1 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | To be determined by direct infusion of a this compound standard. |
Bioanalytical Workflow Diagram
Caption: Standard workflow for bioanalytical quantification of this compound.
Protocol 2: RP-HPLC-UV Method for this compound in Pharmaceutical Formulations
This method is suitable for determining the content of this compound in bulk drug or capsule formulations.[1]
1. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: For capsules, accurately weigh the contents of several capsules, calculate the average weight, and dissolve a portion equivalent to a single dose in the mobile phase to achieve a similar target concentration as the standard.[1] Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
| Parameter | Example Setting |
| LC Column | C18 Column (e.g., 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 0.1% Triethylamine in Water (pH 2.5) (40:60 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined by scanning a standard solution (typically near the λmax of this compound). |
| Column Temperature | Ambient or 30°C |
3. System Suitability
Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistencies in Tegafur In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro assays with the chemotherapeutic prodrug Tegafur.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with Tegafur.
Issue 1: Low or No Cytotoxicity Observed with Tegafur Treatment
Question: My cancer cell line is known to be sensitive to 5-Fluorouracil (5-FU), but I see little to no cell death when treating with its prodrug, Tegafur. Why is this happening?
Answer:
This is a common inconsistency and the primary reason is the lack of metabolic activation. Tegafur is a prodrug that requires conversion to the active cytotoxic agent, 5-FU.[1][2] This conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP2A6, which is highly expressed in the liver but often has low or absent expression in many cancer cell lines.[3][4] If your cell line has low or no CYP2A6 expression, it cannot efficiently metabolize Tegafur into 5-FU, resulting in a lack of cytotoxic effect.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Tegafur cytotoxicity.
Solutions:
-
Hepatocyte Co-culture: Co-culture your target cancer cell line with primary hepatocytes or a hepatoma cell line with high CYP2A6 expression (e.g., HepG2).[5] The hepatocytes will metabolize Tegafur into 5-FU, which can then act on the cancer cells.[6]
-
Liver S9 Fraction Supplementation: Add liver S9 fractions, which contain a mixture of metabolic enzymes including CYPs, to your cell culture medium during Tegafur treatment.[7][8] This provides the necessary enzymes for the conversion of Tegafur to 5-FU.
-
Use CYP2A6-Engineered Cell Lines: Utilize a cell line that has been genetically engineered to express human CYP2A6.[4][9] This provides a more controlled system for studying Tegafur's effects.
Issue 2: High Variability in IC50 Values Between Experiments
Question: I am getting inconsistent IC50 values for Tegafur across different experimental runs, even when using a metabolically competent system. What could be the cause?
Answer:
Variability in IC50 values can stem from several factors related to assay conditions and cell health.
Troubleshooting Checklist:
-
Cell Density: Ensure consistent cell seeding density across all experiments. Overly confluent or sparse cultures can respond differently to drug treatment.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.
-
Reagent Quality: Use fresh, high-quality reagents, including media, serum, and the Tegafur compound itself. Ensure proper storage of stock solutions.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Optimize and maintain a consistent incubation time for all experiments.
-
Assay Type: Different cytotoxicity assays (e.g., MTT, XTT, LDH) measure different cellular parameters (metabolic activity vs. membrane integrity). Ensure you are using the most appropriate assay for your experimental question and be aware of its limitations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tegafur?
A1: Tegafur is a prodrug of 5-fluorouracil (5-FU).[1] After administration, it is metabolized, primarily by the liver enzyme CYP2A6, into the active anticancer agent 5-FU.[3][10] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA, which leads to the disruption of DNA synthesis and repair in rapidly dividing cancer cells.
Q2: Which cell lines are suitable for in vitro Tegafur studies without an external metabolic activation system?
A2: Cell lines with endogenous expression of CYP2A6 are required. While many cancer cell lines have low to negligible expression, some liver cancer cell lines, like HepG2 and HepaRG, express CYP2A6 and can be used to study Tegafur's metabolism and efficacy.[11] However, it is always recommended to verify the CYP2A6 expression level in your specific cell line.
Q3: Can I use 5-FU directly in my in vitro experiments instead of Tegafur?
A3: Yes, using 5-FU directly is a valid approach to study the effects of the active metabolite on your cancer cell line. This is often done as a positive control to confirm that the cell line is sensitive to the drug's cytotoxic mechanism. However, if you are studying the metabolic activation of Tegafur or the effects of its combination with modulators like gimeracil and oteracil, you will need to use Tegafur in a metabolically competent system.
Q4: How do combination agents like gimeracil and oteracil affect Tegafur in vitro?
A4: Gimeracil is an inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme that degrades 5-FU. By inhibiting DPD, gimeracil increases the concentration and prolongs the half-life of 5-FU.[1] Oteracil potassium inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract, which reduces the gastrointestinal toxicity of 5-FU.[12] To study these effects in vitro, you would need a system that includes the relevant enzymes (DPD and OPRT).
Data Presentation
Table 1: Comparison of Tegafur IC50 Values in Different In Vitro Systems
| Cell Line | CYP2A6 Expression | In Vitro System | Tegafur IC50 (µM) | 5-FU IC50 (µM) | Reference |
| DLD-1 | None | Monoculture | >1000 | ~20 | [4] |
| DLD-1/CYP2A6 | High (Engineered) | Monoculture | ~250 | ~20 | [4] |
| MCF-7 | Low | Hepatocyte Co-culture | Significantly lower than monoculture | Not Reported | [6] |
| HCT116 | Low | HepG2 Co-culture | Cytotoxicity Observed | Not Reported | [1] |
Note: The values presented are approximate and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Hepatocyte Co-culture for Tegafur Metabolic Activation
This protocol describes a method for co-culturing cancer cells with hepatocytes to enable the metabolic activation of Tegafur.
Materials:
-
Target cancer cell line
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Appropriate cell culture media for both cell types
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Tegafur stock solution
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)
Workflow Diagram:
Caption: Hepatocyte co-culture experimental workflow.
Procedure:
-
Day 1: Seed the target cancer cells in a multi-well plate at the desired density.
-
Day 2: Seed the hepatocytes onto the Transwell® inserts in a separate plate.
-
Allow both cell types to adhere and grow for 24 hours.
-
Day 3: Transfer the Transwell® inserts containing the hepatocytes into the wells with the cancer cells.
-
Add fresh media containing the desired concentrations of Tegafur to the wells.
-
Incubate the co-culture for the desired treatment duration (e.g., 48-72 hours).
-
After incubation, remove the Transwell® inserts.
-
Perform a cytotoxicity assay on the cancer cells in the bottom of the wells according to the manufacturer's instructions.
Protocol 2: Cytotoxicity Assay using Liver S9 Fraction
This protocol outlines the use of liver S9 fraction to provide metabolic activation of Tegafur in a standard cancer cell line monoculture.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Liver S9 fraction (human or other species)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Tegafur stock solution
-
Cytotoxicity assay kit
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to attach overnight.
-
Prepare the S9 reaction mix by adding the liver S9 fraction and the NADPH regenerating system to the cell culture medium. The final concentration of S9 and cofactors should be optimized.
-
Remove the existing medium from the cells and replace it with the S9 reaction mix containing the desired concentrations of Tegafur.
-
Incubate the cells for the desired treatment duration.
-
After incubation, perform a cytotoxicity assay according to the manufacturer's protocol.
Signaling Pathway
Caption: Metabolic activation and mechanism of action of Tegafur.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of CYP2A6 in Tumor Cells Augments Cellular Sensitivity to Tegafur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and inactivation of cancer chemotherapeutic agents by rat hepatocytes cocultured with human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation of ftorafur [R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil]: the microsomal oxidative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. Development of a TK6-derived cell line expressing four human cytochrome P450s for genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug-Metabolizing Gene Expression Identity: Comparison Across Liver Tissues and Model Cell Lines | MDPI [mdpi.com]
- 12. A clinical exploration of neoadjuvant chemotherapy with tegafur, gimeracil, and oteracil potassium capsules combined with oxaliplatin for advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tegadifur and Capecitabine in Oncology
Introduction:
Tegadifur and Capecitabine are both oral fluoropyrimidine prodrugs that play a crucial role in the treatment of various solid tumors, most notably colorectal and breast cancers.[1] They were developed to mimic the effects of intravenously administered 5-fluorouracil (5-FU), the cornerstone of many chemotherapy regimens, while offering the convenience of oral administration and potentially more favorable safety profiles through tumor-selective activation.[2][3] This guide provides a detailed comparative analysis of their mechanisms of action, pharmacokinetics, clinical efficacy, and safety, supported by experimental data and methodologies for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action
Both drugs are inactive prodrugs that undergo enzymatic conversion to the cytotoxic agent 5-fluorouracil (5-FU). However, their activation pathways and the strategies used to modulate 5-FU's activity differ significantly.
Capecitabine: Capecitabine is converted to 5-FU through a three-step enzymatic cascade.[4][5] The final, critical step is catalyzed by the enzyme thymidine phosphorylase (TP), which is found in significantly higher concentrations in tumor tissue compared to normal tissue.[6][7] This preferential activation within the tumor is designed to maximize local cytotoxic effects while minimizing systemic toxicity.[4] Once formed, 5-FU exerts its anticancer effect by inhibiting thymidylate synthase and by being incorporated into RNA and DNA, leading to cell death.[4][7]
This compound: this compound is a prodrug of 5-FU, but it is typically co-administered with other agents that enhance its efficacy and reduce its toxicity. A common formulation is S-1, which combines this compound with two modulators: Gimeracil and Oteracil Potassium.[8] Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. By inhibiting DPD, Gimeracil sustains higher concentrations of 5-FU in the plasma and tumor tissue. Oteracil Potassium is an inhibitor of the enzyme orotate phosphoribosyltransferase (OPRT) and is concentrated in the gastrointestinal tract, where it selectively inhibits the conversion of 5-FU to its active form, thereby reducing gastrointestinal side effects like diarrhea and stomatitis.[9]
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of Capecitabine and this compound-based regimens show notable differences in absorption, half-life, and metabolic handling.
| Pharmacokinetic Parameter | Oral Capecitabine | Oral this compound-Uracil (UFT) |
| Bioavailability (%) | ~70 (as 5'-DFUR) | Tegafur is well absorbed |
| Time to Peak Plasma (Tmax) | ~1-2 hours | ~1 hour |
| Peak Plasma Conc. (Cmax) | 3-4 mg/L | Dose-dependent |
| Elimination Half-life (t½) | ~0.5-1 hour | ~11 hours (Tegafur) |
| Data compiled from BenchChem.[2] |
Table 2: Comparative Efficacy in Clinical Trials (Advanced Colorectal Cancer - aCRC)
Clinical trials comparing this compound-based regimens (e.g., UFT/leucovorin) with Capecitabine have shown largely similar efficacy outcomes in treating elderly or frail patients.
| Efficacy Endpoint | UFT/Leucovorin | Capecitabine | p-value |
| Overall Response Rate (ORR) | 24% | 21% | - |
| Median Progression-Free Survival (PFS) | 21 weeks | 21 weeks | p=0.17 |
| Median Overall Survival (OS) | 12 months | 12 months | p=0.83 |
| Data from a randomized study in elderly patients with aCRC.[10][11] |
In the context of advanced gastric cancer, regimens combining oxaliplatin with either S-1 (SOX) or Capecitabine (CAPOX) have also demonstrated comparable efficacy.[9]
| Efficacy Endpoint | CAPOX Regimen | SOX Regimen | p-value |
| Overall Response Rate (ORR) | 49.0% | 46.0% | >0.05 |
| Median Overall Survival (OS) | 357 days | 350 days | >0.05 |
| Median Time to Progression (TTP) | 217 days | 221 days | >0.05 |
| Data from a study in advanced gastric cancer.[9] |
Table 3: Comparative Safety and Toxicity Profile
The primary distinction between the two agents often lies in their toxicity profiles. While both can cause common chemotherapy-related side effects, the incidence and severity of specific events can differ.
| Adverse Event (Grade 3/4) | Capecitabine | This compound-based Regimens | Key Observations |
| Hand-Foot Syndrome (HFS) | More Frequent | Less Frequent | Tegafur/leucovorin was associated with significantly less Grade 3/4 HFS (0 vs 5 patients in one study).[10] |
| Diarrhea | Common | Common | Both regimens can induce diarrhea; severity is often dose-dependent.[12] |
| Stomatitis | Less frequent than IV 5-FU | Variable | Capecitabine generally causes less stomatitis than bolus IV 5-FU regimens.[13][14] |
| Myelosuppression (Neutropenia) | Less frequent than IV 5-FU | Variable | Capecitabine is associated with less neutropenia than IV 5-FU.[12] |
| Data compiled from multiple clinical studies and safety analyses.[10][12][13][14] |
Experimental Protocols & Methodologies
Methodology for a Comparative Phase III Clinical Trial
The efficacy and safety data presented are derived from randomized, controlled, multicenter Phase III clinical trials. The general methodology for such a trial is outlined below.
-
Patient Selection: Patients with a confirmed diagnosis (e.g., metastatic colorectal cancer), adequate organ function, and a specified performance status (e.g., ECOG 0-2) are screened for eligibility.[9]
-
Randomization: Eligible patients are randomly assigned to receive either the this compound-based regimen or the Capecitabine regimen.[10]
-
Treatment Administration:
-
Efficacy Assessment: Tumor response is evaluated using standardized criteria, such as RECIST (Response Evaluation Criteria in Solid Tumors), at baseline and at regular intervals (e.g., every 8-12 weeks).[9] Primary endpoints often include Progression-Free Survival (PFS) or Overall Survival (OS), while secondary endpoints include Overall Response Rate (ORR) and safety.[10]
-
Safety Monitoring: Adverse events are monitored continuously and graded according to a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE). Dose modifications are implemented as per protocol for managing toxicities.[15]
Methodology for Pharmacokinetic Analysis
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion of the drugs and their metabolites.
-
Study Design: Patients receive a standard dose of Capecitabine or a this compound-based drug.
-
Blood Sampling: Serial blood samples are collected at specific time points pre- and post-dose (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose).[17]
-
Bioanalytical Method: Plasma concentrations of the parent drug and its key metabolites (e.g., 5'-DFCR, 5'-DFUR, 5-FU for Capecitabine) are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using non-compartmental analysis.[17]
Conclusion
This compound and Capecitabine are both effective oral alternatives to intravenous 5-FU, demonstrating comparable efficacy in several cancer types, including colorectal and gastric cancer.[9][10] The primary distinction between them lies in their metabolic activation pathways and resulting safety profiles. Capecitabine's tumor-preferential activation is a key design feature, though it is frequently associated with hand-foot syndrome.[6][12] this compound, particularly in the S-1 formulation, utilizes modulator agents to enhance 5-FU exposure while mitigating gastrointestinal toxicity.[9] The choice between these agents may be guided by the specific tumor type, patient comorbidities, expected toxicity profile, and regulatory approval in a given region. For researchers, the differing mechanisms of metabolic modulation and toxicity offer distinct avenues for further investigation into personalized medicine, biomarker development (e.g., DPD or TP expression), and the design of novel combination therapies.
References
- 1. The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 5. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 6. oncodaily.com [oncodaily.com]
- 7. youtube.com [youtube.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. [Comparison of the efficacy and safety of capecitabine or tegafur, gimeracil and oteracil potassium capsules combined with oxaliplatin chemotherapy regimens in the treatment of advanced gastric cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomised study of tegafur-uracil plus leucovorin versus capecitabine as first-line therapy in elderly patients with advanced colorectal cancer--TLC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adverse Event Profiles of 5-Fluorouracil and Capecitabine: Data Mining of the Public Version of the FDA Adverse Event Reporting System, AERS, and Reproducibility of Clinical Observations [medsci.org]
- 13. nice.org.uk [nice.org.uk]
- 14. nice.org.uk [nice.org.uk]
- 15. bccancer.bc.ca [bccancer.bc.ca]
- 16. uhs.nhs.uk [uhs.nhs.uk]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Efficacy of Tegafur-Based Regimens in Pancreatic Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tegadifur-based therapies with standard-of-care regimens for the treatment of pancreatic cancer. The analysis is based on available clinical trial data and aims to offer an objective evaluation of efficacy, safety, and mechanisms of action to inform further research and drug development efforts.
Overview of Therapeutic Agents
Tegafur-Uracil (UFT) , a combination agent relevant to the discussion of this compound, serves as a prodrug of 5-fluorouracil (5-FU). Tegafur is gradually converted to 5-FU in the body, while uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation. This leads to sustained and higher concentrations of 5-FU in the tumor tissue, enhancing its cytotoxic effects. The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair.
Standard therapeutic options for advanced pancreatic cancer include Gemcitabine , a nucleoside analog that inhibits DNA synthesis, and combination regimens such as FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) and Gemcitabine plus nab-paclitaxel . These regimens have demonstrated varying degrees of efficacy and are associated with distinct toxicity profiles.
Comparative Efficacy of this compound-Based Therapy
Clinical studies evaluating UFT in pancreatic cancer have shown mixed results. As a monotherapy, its activity has been limited. A phase II study of UFT in patients with metastatic pancreatic cancer reported no objective tumor responses, with a median survival time of 4.2 months. However, when used in combination with other agents, such as gemcitabine and leucovorin, UFT has demonstrated more promising antitumor activity.
A phase II trial combining gemcitabine, UFT, and leucovorin in patients with advanced pancreatic cancer reported a partial response rate of 17% and a median overall survival of 7.2 months. Another phase I study of UFT and gemcitabine combination chemotherapy for unresectable/recurrent pancreatic cancer showed a response rate of 22%.
The following tables summarize the quantitative data from key clinical trials to facilitate a direct comparison of UFT-based regimens with standard therapies.
Table 1: Efficacy of UFT-Based Regimens and Standard Therapies in Advanced Pancreatic Cancer
| Treatment Regimen | Study | Phase | N | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| UFT Monotherapy | Nakai et al. | II | 22 | 0% | 4.2 months | - |
| UFT + Leucovorin | Rich et al. | II | 14 | 0% | 15 weeks | 14 weeks |
| Gemcitabine + UFT + Leucovorin | Kim et al. | II | 30 | 17% | 7.2 months | 3.0 months |
| Gemcitabine Monotherapy | Burris et al. | III | 63 | 5.4% | 5.65 months | 2.33 months |
| FOLFIRINOX | Conroy et al. | III | 171 | 31.6% | 11.1 months | 6.4 months |
| Gemcitabine + nab-paclitaxel | Von Hoff et al. | III | 431 | 23% | 8.5 months | 5.5 months |
Table 2: Common Grade 3/4 Adverse Events Associated with Pancreatic Cancer Therapies
| Adverse Event | UFT-Based Regimens | Gemcitabine Monotherapy | FOLFIRINOX | Gemcitabine + nab-paclitaxel |
| Neutropenia | 5-10% | 25% | 45.7% | 38% |
| Febrile Neutropenia | - | <1% | 5.4% | 3% |
| Thrombocytopenia | <5% | 13% | 9.1% | 13% |
| Anemia | <5% | 12% | 7.8% | 17% |
| Diarrhea | 14-17% | 2% | 12.7% | 6% |
| Nausea/Vomiting | 5-10% | 14% | 14.5% | 4% |
| Fatigue | <10% | 17% | 23.6% | 17% |
| Peripheral Neuropathy | - | <1% | 9% | 17% |
Note: Percentages are approximate and can vary based on the specific study and patient population.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the treatment protocols for key studies cited in this guide.
UFT Monotherapy (Nakai et al.)
-
Patient Population: Patients with histologically confirmed metastatic pancreatic adenocarcinoma and no prior chemotherapy.
-
Treatment: Uracil-tegafur (UFT) was administered orally at a dose of 360 mg/m²/day.
-
Cycle: Treatment was continued until disease progression or unacceptable toxicity.
-
Primary Endpoint: Objective tumor response.
Gemcitabine + UFT + Leucovorin (Kim et al.)
-
Patient Population: Patients with previously untreated, unresectable or metastatic pancreatic adenocarcinoma.
-
Treatment:
-
Gemcitabine: 800 mg/m² intravenously over 80 minutes on days 1, 8, and 15.
-
UFT: 200 mg/m²/day orally on days 1 to 21.
-
Leucovorin: 90 mg/day orally on days 1 to 21.
-
-
Cycle: Repeated every 28 days.
-
Primary Endpoint: Objective response rate.
FOLFIRINOX (Conroy et al.)
-
Patient Population: Patients with metastatic pancreatic cancer and a good performance status.
-
Treatment:
-
Oxaliplatin: 85 mg/m² intravenously.
-
Irinotecan: 180 mg/m² intravenously.
-
Leucovorin: 400 mg/m² intravenously.
-
5-Fluorouracil: 400 mg/m² bolus followed by a 46-hour continuous infusion of 2400 mg/m².
-
-
Cycle: Repeated every 2 weeks.
-
Primary Endpoint: Overall survival.
Gemcitabine + nab-paclitaxel (Von Hoff et al.)
-
Patient Population: Patients with previously untreated metastatic pancreatic cancer.
-
Treatment:
-
Nab-paclitaxel: 125 mg/m² intravenously.
-
Gemcitabine: 1000 mg/m² intravenously.
-
-
Cycle: Administered on days 1, 8, and 15 of a 28-day cycle.
-
Primary Endpoint: Overall survival.
Signaling Pathways and Mechanisms of Action
The efficacy of these chemotherapeutic agents is rooted in their ability to interfere with critical cellular processes. The following diagrams illustrate the mechanisms of action and the key signaling pathways in pancreatic cancer that are targeted by these therapies.
Caption: Mechanism of action of Tegafur-Uracil (UFT).
Caption: Key signaling pathways in pancreatic cancer.
Conclusion
Tegafur-based regimens, particularly in combination with other chemotherapeutic agents like gemcitabine, have shown a degree of efficacy in the treatment of advanced pancreatic cancer. However, when compared to the current standard-of-care regimens such as FOLFIRINOX and gemcitabine with nab-paclitaxel, the available data suggests that UFT-based combinations may offer a more modest benefit in terms of overall survival and response rates.
The toxicity profile of UFT-based therapies appears to be generally manageable, with a lower incidence of severe hematological toxicities compared to FOLFIRINOX. This suggests that for certain patient populations, particularly those who may not be candidates for more aggressive chemotherapy, Tegafur-containing regimens could be a therapeutic consideration.
Further research is warranted to explore the optimal combinations and scheduling of Tegafur-based drugs in pancreatic cancer. Additionally, the identification of predictive biomarkers could help in selecting patients who are most likely to benefit from this class of therapy. The development of novel formulations and delivery methods for Tegafur may also enhance its therapeutic index and clinical utility in this challenging disease.
A Comparative Analysis of Tegadifur and 5-Fluorouracil in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tegadifur and 5-Fluorouracil (5-FU), two pivotal fluoropyrimidine antimetabolites in cancer chemotherapy. We delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by data from clinical studies. Detailed experimental protocols and visual diagrams of signaling pathways and study designs are included to offer a comprehensive resource for the scientific community.
Mechanism of Action: A Tale of Two Fluoropyrimidines
5-Fluorouracil, a cornerstone of chemotherapy for decades, exerts its cytotoxic effects through multiple mechanisms.[1][2][3] Once inside a cell, 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1] FdUMP inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidylate (dTMP), a necessary component of DNA.[1][2] This blockade leads to a "thymineless death" in rapidly dividing cancer cells.[2] Additionally, FdUTP can be incorporated into DNA and FUTP into RNA, disrupting their normal functions.[1][3]
This compound, on the other hand, is an oral prodrug of 5-FU.[4] It is often administered in combination with uracil (as UFT) or gimeracil and oteracil. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the breakdown of 5-FU, thereby increasing its bioavailability and prolonging its therapeutic effect.[4][5]
Comparative Efficacy: A Look at the Data
Clinical trials have extensively compared the efficacy of this compound-based regimens (often as UFT, tegafur-uracil) with intravenous 5-FU, particularly in the context of colorectal cancer. The general consensus from multiple studies and meta-analyses is that oral this compound/uracil demonstrates comparable efficacy to intravenous 5-FU.[5][6]
| Endpoint | This compound-based Regimen | 5-Fluorouracil-based Regimen | Reference |
| Metastatic Colorectal Cancer | |||
| Partial Response Rate | 20% (7/35) | 19% (6/32) | [7] |
| Overall Response Rate | 27% | 13% | [8] |
| Overall Response Rate | 11.7% | 14.5% | [9] |
| Median Overall Survival | 12.4 months | 12.2 months | [8] |
| Median Overall Survival | 12.4 months | 13.4 months | [9] |
| Adjuvant Treatment for Stage II & III Colon Cancer | |||
| Disease-Free Survival (Hazard Ratio) | 1.037 (vs. 5-FU) | - | [10] |
| Overall Survival (Hazard Ratio) | 0.964 (vs. 5-FU) | - | [10] |
Table 1: Comparative Efficacy of this compound and 5-Fluorouracil in Colorectal Cancer.
Safety and Tolerability Profile
A significant advantage of this compound-based regimens lies in their generally more favorable safety profile compared to intravenous 5-FU.[5] Hematological toxicities, such as neutropenia and leukopenia, are notably less frequent with oral this compound.[6][7][8]
| Adverse Event (Grade 3/4 unless specified) | This compound-based Regimen | 5-Fluorouracil-based Regimen | Reference |
| Metastatic Colorectal Cancer | |||
| Neutropenia | 0% | 4.1% | [8] |
| Leukopenia (Grade 1-4) | Significantly lower (OR 0.089) | Higher | [6] |
| Febrile Neutropenia (Grade 1-4) | Significantly lower (OR 0.020) | Higher | [6] |
| Stomatitis/Mucositis | Significantly lower (OR 0.075) | Higher | [6] |
| Diarrhea | Similar incidence | Similar incidence | [8] |
| Nausea/Vomiting | Similar incidence | Similar incidence | [8] |
| Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | |||
| Grade 3/4 Adverse Events | Significantly fewer | Higher | [4] |
Table 2: Comparative Safety Profile of this compound and 5-Fluorouracil.
Experimental Protocols
The methodologies of key comparative studies provide context to the presented data. Below is a summary of a representative experimental design.
Randomized Controlled Trial in Metastatic Colorectal Cancer
-
Objective: To compare the efficacy and toxicity of oral this compound with intravenous 5-Fluorouracil in patients with measurable metastatic colorectal cancer.[7]
-
Patient Population: Patients with histologically confirmed metastatic colorectal cancer who had not received prior chemotherapy.
-
Treatment Arms:
-
Endpoints:
-
Primary: Tumor response rate (partial and complete).
-
Secondary: Toxicity profile, duration of response, and survival.
-
-
Stratification: Patients were stratified based on the presence or absence of liver metastases and performance status.[7]
Conclusion
The evidence from numerous studies indicates that oral this compound-based regimens offer a valuable alternative to intravenous 5-FU in the treatment of various cancers, most notably colorectal cancer. With comparable efficacy and a more favorable safety profile, particularly concerning myelosuppression, this compound provides a more convenient and often better-tolerated treatment option for patients. This comparative guide underscores the importance of continued research into oral chemotherapeutic agents to improve patient quality of life without compromising therapeutic outcomes.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. Fluorouracil - Wikipedia [en.wikipedia.org]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tegafur-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Tegafur-Uracil Combination plus Leucovorin versus Other Fluoropyrimidine Agents in Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral uracil-tegafur plus leucovorin vs fluorouracil bolus plus leucovorin for advanced colorectal cancer: a meta-analysis of five randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of oral tegafur and intravenous 5-fluorouracil in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomised study of tegafur and oral leucovorin versus intravenous 5-fluorouracil and leucovorin in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter phase III study of uracil/tegafur and oral leucovorin versus fluorouracil and leucovorin in patients with previously untreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uracil-tegafur vs fluorouracil as postoperative adjuvant chemotherapy in Stage II and III colon cancer: A nationwide cohort study and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Tegadifur and Oxaliplatin in Cancer Therapy
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
The combination of Tegadifur, an oral prodrug of 5-fluorouracil (5-FU), with the platinum-based chemotherapeutic agent Oxaliplatin has emerged as a cornerstone in the treatment of various solid tumors, particularly colorectal and gastric cancers. This guide provides an in-depth comparison of the synergistic effects of this combination, supported by preclinical and clinical data, to inform ongoing research and drug development efforts. The evidence strongly suggests that the co-administration of these two agents results in a therapeutic effect greater than the sum of their individual activities.
Evidence of Synergy: A Multi-faceted Approach
The synergistic interaction between this compound and Oxaliplatin has been demonstrated through both in vivo animal models and extensive clinical trials. While direct in vitro evidence quantifying the synergy of the this compound-Oxaliplatin combination is limited in publicly available literature, the well-established synergistic relationship between 5-FU (the active metabolite of this compound) and Oxaliplatin provides a strong mechanistic rationale.
In Vivo Preclinical Evidence
A pivotal study utilizing a human colorectal cancer xenograft model in nude mice provided direct evidence of the synergistic anti-tumoral activity of UFT (a combination of Tegafur and Uracil) with Oxaliplatin. The study demonstrated that the combination treatment led to a significantly greater reduction in tumor weight compared to either agent administered alone.[1]
| Treatment Group | Mean Tumor Weight (g) | % Tumor Weight Decrease vs. Control |
| Control | 2.89 ± 0.22 | - |
| Oxaliplatin alone | 2.03 ± 0.14 | 30.1% |
| UFT/FA alone | 2.02 ± 0.21 | 29.9% |
| Oxaliplatin + UFT/FA | 1.23 ± 0.17 | 57.5% |
| Data from a study on human colorectal HT29 cell xenografts in athymic nude mice.[1] |
Clinical Efficacy in Colorectal Cancer
Numerous clinical trials have established the TEGAFOX regimen (Tegafur-uracil, Leucovorin, and Oxaliplatin) as an effective and well-tolerated treatment for metastatic colorectal cancer.[2][3][4][5][6] These studies consistently report favorable overall response rates and survival outcomes, supporting the clinical synergy of the combination. For instance, a phase II study of the TEGAFOX regimen as a first-line treatment for metastatic colorectal cancer reported a median survival time of 18.2 months.
The Mechanistic Underpinnings of Synergy
The synergistic effect of this compound and Oxaliplatin is believed to stem from their complementary mechanisms of action at the molecular level. This compound, as a prodrug of 5-FU, primarily disrupts DNA synthesis by inhibiting thymidylate synthase. Oxaliplatin, on the other hand, forms platinum-DNA adducts, leading to DNA damage and apoptosis.
The interaction of these mechanisms is thought to occur through several signaling pathways:
-
Cell Cycle Perturbation: Oxaliplatin has been shown to induce an accumulation of cells in the G2/M phase of the cell cycle, while 5-FU primarily affects cells in the S-phase. This differential targeting of cell cycle phases may lead to a more comprehensive arrest of tumor cell proliferation.
-
Enhanced Apoptosis: The combination of DNA synthesis inhibition by 5-FU and DNA damage by Oxaliplatin leads to an enhanced induction of apoptosis (programmed cell death) in cancer cells.
-
Modulation of Key Signaling Pathways: The synergistic activity is also linked to the modulation of critical cancer-related signaling pathways, including the MAPK, JAK-STAT, and PI3K-Akt-mTOR pathways.[7] Both 5-FU and Oxaliplatin have been reported to downregulate TRAILR2 (a decoy receptor for the apoptosis-inducing ligand TRAIL), potentially sensitizing cancer cells to apoptosis. Furthermore, the combination has been shown to suppress the progression of colon cancer through the miR-183-5p/SOCS3 axis and by downregulating PD-L1.[8]
Experimental Protocols for Synergy Assessment
To quantitatively assess the synergistic effect of drug combinations like this compound and Oxaliplatin in a preclinical setting, standardized experimental protocols are employed.
Cell Viability Assay (MTT or ATP Luminescence Assay)
This assay determines the extent to which the drugs inhibit cancer cell growth, both individually and in combination.
-
Cell Seeding: Cancer cell lines (e.g., HT-29, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (or 5-FU) and Oxaliplatin, both as single agents and in combination at various ratios.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved, and the absorbance is measured.
-
ATP Luminescence Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added, and luminescence is measured.
-
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) for each drug are calculated. The synergistic effect of the combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method quantifies the induction of apoptosis in cancer cells following drug treatment.
-
Cell Treatment: Cells are treated with this compound, Oxaliplatin, or the combination at specified concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Interpretation: An increase in the percentage of Annexin V-positive cells in the combination treatment group compared to the single-agent groups indicates enhanced apoptosis.
Conclusion
The combination of this compound and Oxaliplatin represents a clinically effective therapeutic strategy, with a strong basis for synergistic interaction. The complementary mechanisms of action, targeting different phases of the cell cycle and key cancer signaling pathways, lead to enhanced tumor cell killing. While further preclinical studies are warranted to precisely quantify the in vitro synergy of the direct this compound-Oxaliplatin combination, the existing in vivo data and the extensive evidence for 5-FU/Oxaliplatin synergy provide a robust rationale for its continued clinical use and further investigation in novel therapeutic contexts. This guide serves as a valuable resource for researchers and clinicians working to optimize cancer treatment regimens and develop next-generation therapies.
References
- 1. Synergistic antitumoral activity of combined UFT, folinic acid and oxaliplatin against human colorectal HT29 cell xenografts in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phase II study of UFT and oxaliplatin in first-line treatment of advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaliplatin and UFT combination chemotherapy in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II trial of oxaliplatin and tegafur/uracil and oral folinic acid for advanced or metastatic colorectal cancer in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II study of UFT and oxaliplatin in first-line treatment of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Combination Therapy of Fluorouracil and Oxaliplatin Suppress the Progression of Colon Cancer Through miR-183-5p/SOCS3 Axis and Downregulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Activity of Tegadifur and its Formulations
For researchers and drug development professionals, understanding the comparative efficacy and mechanisms of anti-cancer agents is paramount. This guide provides an objective cross-validation of Tegadifur's anti-tumor activity, comparing it with key alternatives and presenting supporting experimental data.
Introduction to this compound
This compound is an oral fluoropyrimidine prodrug that is converted in the body to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2] As a standalone agent, this compound has shown some activity in heavily pretreated metastatic breast cancer.[3] However, its clinical utility is significantly enhanced when combined with biochemical modulators that improve its pharmacokinetic profile and therapeutic index. The two most prominent formulations are:
-
Tegafur-uracil (UFT): A combination of tegafur and uracil in a 1:4 molar ratio.[4] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, resulting in higher and more sustained plasma concentrations of the active drug.[4][5][6]
-
Tegafur/gimeracil/oteracil (S-1 or Teysuno™): A combination of tegafur, gimeracil, and oteracil in a 1:0.4:1 molar ratio.[7]
-
Gimeracil is a potent DPD inhibitor, more so than uracil, which prevents the degradation of 5-FU.[8][9]
-
Oteracil primarily acts in the gastrointestinal tract to inhibit the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the activation of 5-FU. This localized inhibition reduces the gastrointestinal toxicity associated with 5-FU.[8][9]
-
Mechanism of Action
The anti-tumor effect of this compound is mediated by its active metabolite, 5-FU. The conversion of this compound to 5-FU occurs mainly in the liver.[2] 5-FU exerts its cytotoxic effects through two main pathways:
-
Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS). This enzyme is critical for the synthesis of thymidine, a necessary component of DNA.[1][2] By blocking TS, 5-FU depletes the cellular pool of thymidine, leading to the disruption of DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.[1][2]
-
Disruption of RNA Function: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA. This fraudulent nucleotide disrupts RNA processing and function, further contributing to cytotoxicity.[4]
The co-administered modulators in UFT and S-1 do not possess anti-tumor activity themselves but are crucial for optimizing the therapeutic window of 5-FU.
Comparison with Alternative Fluoropyrimidines
This compound's formulations are most frequently compared with intravenous 5-FU and another oral prodrug, capecitabine.
-
5-Fluorouracil (5-FU): The cornerstone of chemotherapy for many solid tumors. Its intravenous administration, often as a continuous infusion, can be inconvenient and is associated with complications.[10] this compound-based oral therapies were developed to mimic continuous 5-FU infusion while offering better patient convenience.[6][10]
-
Capecitabine: An oral prodrug that is converted to 5-FU through a three-step enzymatic cascade, with the final conversion occurring preferentially in tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase.[7][10] This tumor-selective activation is designed to improve efficacy and reduce systemic toxicity.[11]
Comparative Efficacy Data
Clinical trials have demonstrated that oral this compound-based regimens are generally non-inferior, and in some cases superior, to intravenous 5-FU, and have comparable efficacy to capecitabine across various cancers.
Table 1: this compound Formulations vs. Intravenous 5-FU
| Cancer Type | Treatment Comparison | Key Efficacy Endpoints | Reference |
| Advanced Gastric Cancer | S-1 + Cisplatin vs. 5-FU + Cisplatin | Overall Survival (OS): Non-inferiority demonstrated. Similar OS between arms. | [8][12] |
| Metastatic Colorectal Cancer | UFT + Leucovorin (LV) vs. 5-FU + LV | Overall Response Rate (ORR): No significant difference.Overall Survival (OS): No significant difference. | [13] |
| Rectal Cancer (Neoadjuvant) | Capecitabine vs. 5-FU (both with radiotherapy) | 5-Year OS: 75.7% (Capecitabine) vs. 66.6% (5-FU) (p=0.0004).3-Year Disease-Free Survival (DFS): 75.2% vs. 66.6% (p=0.034). | [14] |
Table 2: this compound Formulations vs. Capecitabine
| Cancer Type | Treatment Comparison | Key Efficacy Endpoints | Reference |
| Advanced Colorectal Cancer (Elderly) | UFT + Leucovorin vs. Capecitabine | Progression-Free Survival (PFS): 21 weeks (similar for both, p=0.17).Overall Survival (OS): 12 months (similar for both, p=0.83).Overall Response Rate (ORR): 24% (UFT/LV) vs. 21% (Capecitabine). | [15] |
| Metastatic Colorectal Cancer | Capecitabine vs. 5-FU/LV (Mayo regimen) | Overall Response Rate (ORR): Significantly greater for capecitabine (22.4% vs 13.2%, p<0.0001).Time to Progression & OS: No significant difference. | [13] |
Comparative Safety and Toxicity
While efficacy is often comparable, the toxicity profiles of these agents differ, which can be a critical factor in treatment selection.
-
This compound Formulations:
-
UFT/LV is generally well-tolerated, with fewer adverse events compared to bolus 5-FU/LV regimens.[13] Compared to capecitabine in elderly patients, UFT/LV was associated with significantly less grade 3/4 hand-foot syndrome.[15]
-
S-1 was designed to reduce gastrointestinal toxicity.[8][9] In combination with cisplatin, common severe side effects include neutropenia, anemia, and fatigue.[9] However, it showed significant safety advantages over 5-FU plus cisplatin.[12]
-
-
Capecitabine: Commonly associated with hand-foot syndrome and diarrhea.[10][13]
-
5-FU (infusional): Often associated with neutropenia and venous thrombotic events.[10]
Experimental Protocols
The following protocols are derived from clinical trial methodologies and serve as examples of how these agents are evaluated.
Protocol 1: Adjuvant Therapy for Stage III Colon Cancer (NCT00660894) [16]
-
Objective: To compare the efficacy of UFT/Leucovorin versus S-1 in patients with completely resected Stage III colon cancer.
-
Arm I (UFT/LV):
-
Drug: Oral tegafur-uracil and oral leucovorin.
-
Schedule: Administered 3 times daily on days 1-21.
-
Cycle: Repeated every 5 weeks for 5 cycles.
-
-
Arm II (S-1):
-
Drug: Oral S-1 (tegafur/gimeracil/oteracil).
-
Schedule: Administered twice daily on days 1-28.
-
Cycle: Repeated every 6 weeks for 4 cycles.
-
-
Primary Endpoint: Disease-free survival.
Protocol 2: First-Line Therapy for Advanced Biliary Tract Cancer [17]
-
Objective: To evaluate the efficacy of nab-paclitaxel plus S-1.
-
Treatment Regimen:
-
Drug 1: Nab-paclitaxel (125 mg/m²) administered via infusion on days 1 and 8.
-
Drug 2: S-1 administered orally twice daily on days 1 to 14. Dose adjusted for body surface area (BSA): 80 mg/day for BSA <1.25 m², 100 mg/day for BSA 1.25-1.5 m², 120 mg/day for BSA >1.5 m².
-
Cycle: Repeated every 3 weeks.
-
-
Primary Endpoints: Objective Response Rate (ORR).
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS).
Conclusion
This compound, particularly in its enhanced formulations UFT and S-1, represents a significant advancement in fluoropyrimidine-based chemotherapy. It offers the convenience of oral administration with efficacy that is comparable to intravenous 5-FU and capecitabine in various solid tumors, including gastric and colorectal cancers.[8][13][15] The distinct mechanisms of its modulators provide a favorable therapeutic window, often with improved toxicity profiles compared to alternatives.[12][13][15] For researchers, the continued exploration of these agents in combination with targeted therapies and immunotherapies holds promise for further improving outcomes in cancer treatment.[1][18]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is Tegafur used for? [synapse.patsnap.com]
- 3. Oral tegafur in the treatment of metastatic breast cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Variability in the anti-tumor effect of tegafur-uracil depending on histologic types of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uracil-tegafur in gastric carcinoma: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ejmi.org [ejmi.org]
- 12. dovepress.com [dovepress.com]
- 13. The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capecitabine Noninferior to 5-FU with Improved Toxicity Profile - The ASCO Post [ascopost.com]
- 15. Randomised study of tegafur-uracil plus leucovorin versus capecitabine as first-line therapy in elderly patients with advanced colorectal cancer--TLC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Nab-paclitaxel plus tegafur gimeracil oteracil potassium capsule (S-1) as first-line treatment for advanced biliary tract adenocarcinoma: a phase 2 clinical trial - Zhang - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 18. [Antitumor activity and function of S-1, a new oral tegafur-based formulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Tegadifur and UFT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of two oral fluoropyrimidine prodrugs, Tegadifur and UFT (a combination of tegafur and uracil). Both agents are converted to the active cytotoxic drug 5-fluorouracil (5-FU) and are utilized in the treatment of various solid tumors. Understanding their distinct and overlapping toxicities is crucial for informed clinical development and therapeutic application. This analysis is supported by data from clinical trials and meta-analyses to provide a quantitative and objective overview.
Mechanism of Action and Metabolic Pathway
This compound, a prodrug of 5-FU, is gradually converted to its active form in the liver. UFT is a combination drug that includes tegafur and uracil in a 4:1 molar ratio. Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. This inhibition leads to a higher and more sustained concentration of 5-FU, enhancing its antitumor activity while potentially mitigating some of the toxicities associated with high peak concentrations of 5-FU and its catabolites.
Comparative Safety Profile: Adverse Events
Clinical data indicates that the toxic effects of UFT are schedule-dependent, with diarrhea and granulocytopenia being the most common dose-limiting toxicities. This compound is associated with a similar spectrum of adverse events, including gastrointestinal issues and myelosuppression. A double-blind comparative study found that the subjective and objective adverse effects of UFT and tegafur were similar. However, a meta-analysis comparing UFT to 5-FU suggested that UFT has a lower incidence of severe adverse events, particularly a statistically significant reduction in leucopenia.
| Adverse Event | This compound (Frequency) | UFT (Frequency) | Grade 3-4 UFT (%) |
| Gastrointestinal | |||
| Diarrhea | Common | Common | 6.9 |
| Nausea and Vomiting | Common | Common | |
| Decreased Appetite | Common | 20.7% (any grade) | |
| Stomatitis | Mentioned as an adverse effect | ||
| Abdominal Distension | 13.8% (any grade) | ||
| Hematological | |||
| Myelosuppression | Common | ||
| Leucopenia | Common | ||
| Anemia | 41.4% (any grade) | 3.4 | |
| Thrombocytopenia | 10.3% (any grade) | 3.4 | |
| Neutropenia | 13.8% (any grade) | ||
| Constitutional | |||
| Fatigue | Common | 10.3% (any grade) | |
| Hepatic | |||
| Liver Function Abnormalities | Common | ||
| Hyperbilirubinemia | 10.3% (any grade) | ||
| Increased ALP | 24.1% (any grade) | ||
| Elevated GGT | 6.9% (any grade) |
Note: The frequencies of adverse events for this compound are described qualitatively as "common" in the available literature, whereas more specific quantitative data is available for UFT from a phase II study.
Experimental Protocols for Safety Assessment in Clinical Trials
The safety of this compound and UFT in clinical trials is primarily assessed through the systematic collection and evaluation of adverse events (AEs), laboratory parameters, and vital signs. The following outlines a general experimental workflow for safety assessment in clinical trials involving these agents.
Key Methodologies:
-
Adverse Event Monitoring: Adverse events are systematically collected at each study visit and graded for severity, typically using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The relationship of the AE to the study drug is also assessed.
-
Laboratory Assessments: Hematological parameters (complete blood count with differential) and serum chemistry panels (including liver and renal function tests) are monitored at baseline and at regular intervals during treatment to detect myelosuppression and organ toxicity.
-
Dose-Limiting Toxicity (DLT) Evaluation: In early-phase trials, a specific period (often the first cycle of treatment) is defined for the observation of DLTs. These are severe adverse events that are considered unacceptable and are used to determine the maximum tolerated dose (MTD) of the drug. For UFT, DLTs have been identified as diarrhea and granulocytopenia, depending on the administration schedule.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples may be collected to determine the pharmacokinetic profile of the drug and its metabolites. This data can be correlated with safety outcomes to understand exposure-toxicity relationships.
Conclusion
Both this compound and UFT, as oral prodrugs of 5-FU, share a similar spectrum of adverse effects, primarily gastrointestinal and hematological toxicities. The inclusion of uracil in UFT is designed to modulate 5-FU metabolism, potentially improving the therapeutic index. While direct, large-scale comparative trials providing detailed quantitative safety data for this compound versus UFT are limited, the available evidence suggests that their overall safety profiles are comparable. The choice between these agents may depend on factors such as regulatory approval for specific indications, dosing schedules, and regional clinical experience. Further head-to-head studies with standardized safety data collection would be beneficial for a more definitive comparison.
Navigating Tegadifur Sensitivity: A Comparative Guide to Biomarker Validation
For researchers, scientists, and drug development professionals, the quest for precise and validated biomarkers is paramount to advancing personalized medicine. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Tegadifur, a prodrug of 5-fluorouracil (5-FU), and its therapeutic alternatives in the context of colorectal cancer. We delve into the experimental validation of key biomarkers, presenting quantitative data, detailed protocols, and a clear visualization of the underlying biological pathways and workflows.
This compound, once converted to its active form, 5-FU, exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis. However, patient response to 5-FU-based therapies is highly variable. The identification and validation of robust biomarkers are crucial for selecting patients who are most likely to benefit from these treatments and avoiding unnecessary toxicity. This guide focuses on three key biomarkers for 5-FU sensitivity: Thymidylate Synthase (TS) expression, Dihydropyrimidine Dehydrogenase (DPYD) gene variants, and Microsatellite Instability (MSI) status. Furthermore, we explore biomarkers for alternative therapeutic options, including Capecitabine, Regorafenib, and Trifluridine/tipiracil.
Comparative Analysis of Biomarkers for 5-FU Sensitivity
The predictive performance of TS, DPYD, and MSI for 5-FU sensitivity has been extensively studied. Below is a summary of their performance characteristics, though it is important to note that direct head-to-head comparisons in the same patient cohorts are limited.
| Biomarker | Method | Predictive Value | Sensitivity | Specificity | AUC | Notes |
| Thymidylate Synthase (TS) Expression | IHC, qRT-PCR | Low expression correlates with better response | Variable | Variable | Moderate | A meta-analysis showed a significantly higher overall response rate in patients with low TS expression.[1] |
| Dihydropyrimidine Dehydrogenase (DPYD) Variants | Genotyping | Predicts toxicity | High for specific variants and toxicities | High | High | Certain DPYD variants are strongly associated with severe 5-FU-related adverse events.[2][3][4] |
| Microsatellite Instability (MSI) | PCR, IHC | Predicts lack of benefit from 5-FU monotherapy | High | High | High | MSI-High status is a strong prognostic marker for better survival but predicts a lack of response to 5-FU alone.[5][6] |
Signaling Pathways and Mechanisms of Action
To understand the role of these biomarkers, it is essential to visualize their involvement in the mechanism of action of 5-FU and the development of resistance.
Figure 1: Metabolism of this compound and Mechanism of Action of 5-FU.
Experimental Protocols for Biomarker Validation
Accurate and reproducible measurement of these biomarkers is critical for their clinical utility. The following sections provide detailed methodologies for their assessment.
Thymidylate Synthase (TS) Expression by Immunohistochemistry (IHC)
This protocol outlines the key steps for the semi-quantitative assessment of TS protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1. Sample Preparation:
-
FFPE tumor tissue blocks are sectioned at 4-5 µm thickness and mounted on positively charged slides.
-
Slides are baked at 60°C for at least one hour to ensure tissue adherence.
2. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 10 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 90%, 80%, 70%) for 10 minutes each, followed by a final rinse in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a pressure cooker or water bath with a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
4. Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides in phosphate-buffered saline (PBS).
-
Incubate with a primary antibody against TS (e.g., clone TS106) for 30-60 minutes at room temperature.[7]
-
Wash in PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody according to the manufacturer's instructions.
-
Wash in PBS.
-
Develop the signal with a diaminobenzidine (DAB) chromogen solution.
-
Counterstain with hematoxylin.
5. Scoring and Interpretation:
-
TS expression is typically scored based on the intensity and percentage of stained tumor cells. A common scoring system is the H-score, which combines both parameters. Low TS expression is generally associated with a higher likelihood of response to 5-FU.
Figure 2: Immunohistochemistry Workflow for TS Expression Analysis.
DPYD Genotyping
Genotyping for DPYD variants is performed to identify patients at risk of severe 5-FU toxicity. The following outlines a typical PCR-based genotyping protocol.
1. DNA Extraction:
-
Genomic DNA is extracted from peripheral blood leukocytes or FFPE tumor tissue using a commercially available kit.
2. PCR Amplification:
-
Specific primers are designed to amplify the regions of the DPYD gene containing the target variants (e.g., DPYD*2A, D949V, I560S).
-
PCR is performed using a standard thermal cycler with appropriate cycling conditions.
3. Genotyping Analysis:
-
Several methods can be used for variant detection, including:
-
Restriction Fragment Length Polymorphism (RFLP): If the variant creates or abolishes a restriction enzyme site.
-
Allele-Specific PCR: Using primers that are specific for either the wild-type or variant allele.
-
Sanger Sequencing: To directly sequence the PCR product and identify the variant.
-
Real-time PCR with fluorescent probes: Using probes that specifically bind to the wild-type or variant sequence.
-
4. Data Interpretation:
-
The presence of one or more DPYD variant alleles indicates an increased risk of 5-FU toxicity, and dose reduction or an alternative treatment may be recommended. Clinical practice guidelines from organizations like the Clinical Pharmacogenetics Implementation Consortium (CPIC) provide specific dosing recommendations based on genotype.[8][9]
Microsatellite Instability (MSI) Testing
MSI status is determined by analyzing the length of specific microsatellite repeats in tumor and normal DNA.
1. DNA Extraction:
-
DNA is extracted from both macrodissected tumor tissue and adjacent normal tissue from FFPE blocks. A peripheral blood sample can also serve as a source of normal DNA.
2. PCR Amplification:
-
A panel of microsatellite markers is amplified using fluorescently labeled primers. The most common panel is the Bethesda panel, which includes five mononucleotide repeats (BAT-25, BAT-26, NR-21, NR-24, and CAT-25).[10][11]
3. Fragment Analysis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
The resulting electropherograms show peaks corresponding to the different allele sizes for each microsatellite marker.
4. Data Interpretation:
-
The allele patterns of the tumor DNA are compared to the normal DNA.
-
MSI-High (MSI-H): Instability is observed in two or more of the five markers.[10]
-
MSI-Low (MSI-L): Instability is observed in one of the five markers.
-
Microsatellite Stable (MSS): No instability is observed in any of the markers.[10]
-
MSI-H status indicates a deficient mismatch repair system.
Therapeutic Alternatives and Their Biomarkers
When this compound (5-FU) is not the optimal treatment, several alternatives are available. Understanding the biomarkers for these drugs is crucial for guiding second- and third-line therapy.
| Alternative Drug | Mechanism of Action | Potential Predictive Biomarkers |
| Capecitabine | Oral prodrug of 5-FU. | Thymidine Phosphorylase (TP) expression, DPYD variants. |
| Regorafenib | Multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases. | Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) SNPs, certain microRNAs, and Notch 1 expression have been associated with response.[2][3] |
| Trifluridine/tipiracil (Lonsurf) | Trifluridine is a thymidine-based nucleoside analog that incorporates into DNA, causing dysfunction. Tipiracil inhibits the degradation of trifluridine.[1][11] | Thymidine Kinase 1 (TK1) expression, neutropenia during treatment, and potentially KRAS mutation status.[1][12] |
Conclusion
The validation of biomarkers for this compound and its alternatives is a critical step towards personalized oncology. This guide provides a framework for understanding and comparing the key biomarkers in terms of their predictive power and the experimental methodologies for their assessment. While TS, DPYD, and MSI are established biomarkers for 5-FU sensitivity, ongoing research is continually refining their clinical utility and identifying new predictive markers for both 5-FU and alternative therapies. The integration of these biomarkers into clinical practice holds the promise of optimizing treatment selection, improving patient outcomes, and minimizing treatment-related toxicity. It is imperative for researchers and clinicians to adhere to standardized and rigorously validated protocols to ensure the reliability of biomarker testing and its successful translation into improved patient care.
References
- 1. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers Associated with Regorafenib First-Line Treatment Benefits in Metastatic Colorectal Cancer Patients: REFRAME Molecular Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers Associated with Regorafenib First-Line Treatment Benefits in Metastatic Colorectal Cancer Patients: REFRAME Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Predictive marker for response to trifluridine/tipiracil plus bevacizumab in metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting 5-FU sensitivity using human colorectal cancer specimens: comparison of tumor dihydropyrimidine dehydrogenase and orotate phosphoribosyl transferase activities with in vitro chemosensitivity to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Systematic review of the predictive effect of MSI status in colorectal cancer patients undergoing 5FU-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of Genes Related to 5-Fluorouracil Based Chemotherapy for Colorectal Cancer [frontiersin.org]
- 10. The role of biomarker in later-line treatment for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Colorectal Cancer - trifluridine/tipiracil - KRAS mutation - LARVOL VERI [veri.larvol.com]
A Head-to-Head Comparison of Tegadifur Formulations for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Tegadifur, an oral prodrug of the widely-used chemotherapeutic agent 5-fluorouracil (5-FU), has been a cornerstone in the treatment of various solid tumors, particularly gastrointestinal cancers.[1][2] The evolution of this compound formulations has focused on enhancing the pharmacokinetic profile of 5-FU to improve its therapeutic index—maximizing anti-tumor efficacy while minimizing systemic toxicity. This guide provides an objective, data-driven comparison of the predominant this compound formulations, Tegafur-uracil (UFT) and S-1 (a combination of Tegafur, Gimeracil, and Oteracil), supported by experimental data and methodologies.
Mechanism of Action: Modulating 5-FU Availability
This compound is metabolized in the body to produce the active anti-cancer agent 5-FU.[1][3] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[1] However, 5-FU is rapidly degraded by the enzyme dihydropyrimidine dehydrogenase (DPD), primarily in the liver.[4][5] To overcome this, this compound is combined with DPD inhibitors.
The key distinction between its major formulations lies in the composition and function of these modulators.[6]
-
Tegafur-Uracil (UFT): This first-generation formulation combines tegafur with uracil in a 1:4 molar ratio.[6] Uracil acts as a competitive, reversible inhibitor of DPD, slowing the breakdown of 5-FU and thereby increasing its bioavailability.[6]
-
S-1: This third-generation formulation is a more complex combination of tegafur, gimeracil (CDHP), and oteracil potassium (Oxo) in a 1:0.4:1 molar ratio.[4][6]
-
Gimeracil is a significantly more potent DPD inhibitor than uracil, leading to higher and more sustained plasma concentrations of 5-FU.[6]
-
Oteracil potassium primarily acts locally in the gastrointestinal tract to inhibit the enzyme orotate phosphoribosyltransferase (OPRT). This reduces the local conversion of 5-FU to its active form in the gut mucosa, which helps to mitigate gastrointestinal toxicities such as diarrhea and mucositis.[3][6]
-
Caption: Mechanism of this compound formulations and their modulators.
Head-to-Head Performance Comparison
Clinical and preclinical data reveal distinct profiles for UFT and S-1 in terms of pharmacokinetics, efficacy, and safety.
Table 1: Pharmacokinetic Profile
While direct comparative pharmacokinetic data is limited, the enhanced DPD inhibition by gimeracil in S-1 is expected to result in higher 5-FU exposure compared to UFT.[6] Bioequivalence studies for S-1 formulations provide a clear picture of its pharmacokinetic parameters.
| Parameter | Tegafur (FT) | 5-Fluorouracil (5-FU) | Gimeracil (CDHP) | Oteracil (OXO) |
| S-1 Cmax (ng/mL) | 1960 ± 440 | 179 ± 98 | 215 ± 60 | 258 ± 171 |
| S-1 AUC₀₋t (ng·h/mL) | 12900 ± 2230 | 1270 ± 540 | 1140 ± 260 | 1020 ± 430 |
| S-1 Tmax (h) * | 2.6 ± 1.1 | 3.0 ± 1.1 | 2.5 ± 0.9 | 2.0 ± 1.5 |
| Data represents mean ± SD from a bioequivalence study in Chinese cancer patients under fasting conditions.[7] Cmax: Maximum Plasma Concentration; AUC₀₋t: Area Under the Curve from time 0 to the last measurement; Tmax: Time to reach Cmax. |
Table 2: Clinical Efficacy Comparison
Large-scale clinical trials have compared the efficacy of S-1 and UFT, particularly in the adjuvant setting for colorectal and gastric cancers.
| Trial / Study | Cancer Type | Regimen Comparison | Key Efficacy Endpoints | Outcome |
| ACTS-CC Trial [8] | Stage III Colon Cancer | S-1 vs. UFT + Leucovorin | 5-Year Disease-Free Survival (DFS) | 70.2% (S-1) vs. 66.9% (UFT/LV) |
| 5-Year Overall Survival (OS) | 86.0% (S-1) vs. 84.4% (UFT/LV) | |||
| Single Center Study [9] | Stage II-IIIB Gastric Cancer | S-1 vs. UFT (monotherapy) | 5-Year Relapse-Free Survival (RFS) | 59.6% (S-1) vs. 56.1% (UFT) (p=0.71) |
| 5-Year Overall Survival (OS) | 73.1% (S-1) vs. 78.3% (UFT) (p=0.48) |
The ACTS-CC trial reconfirmed the non-inferiority of S-1 compared to UFT/Leucovorin in adjuvant therapy for stage III colon cancer.[8] For gastric cancer, one real-world study showed comparable long-term outcomes between the two monotherapies.[9]
Table 3: Safety and Toxicity Profile
The inclusion of oteracil in S-1 and the different DPD inhibitors result in distinct safety profiles.
| Adverse Event (Grade 3/4) | S-1 | UFT / UFT+LV | Rationale for Difference |
| Diarrhea | Lower Incidence | Higher Incidence | Oteracil in S-1 protects GI mucosa.[6] |
| Neutropenia | More Frequent | Less Frequent | More potent DPD inhibition by Gimeracil leads to higher systemic 5-FU levels.[8] |
| Hand-Foot Syndrome | Less Frequent | More Frequent | S-1 has a different toxicity profile from other oral fluoropyrimidines.[8] |
| Elevated Bilirubin / ALT/AST | Less Frequent | More Frequent | Different toxicity profiles have been observed in clinical trials.[8] |
Experimental Protocols & Workflows
Objective comparison of these formulations relies on standardized preclinical and clinical evaluation methodologies.
Protocol 1: Pharmacokinetic (PK) Analysis
This protocol is based on methodologies used in S-1 bioequivalence studies.[7][10]
-
Study Design: A single-center, randomized, open-label, single-dose, two-way crossover study is conducted in cancer patients. A washout period of at least 7 days separates the two treatment periods.
-
Subject Population: Enrolled patients have a confirmed diagnosis of a solid tumor (e.g., gastric cancer), adequate organ function, and provide informed consent.
-
Drug Administration: Patients receive a single oral dose of the test or reference formulation under fasting or fed conditions.
-
Sample Collection: Venous blood samples (approx. 5 mL) are collected in EDTA-containing tubes pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of tegafur, 5-FU, gimeracil, and oteracil are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7]
-
Data Analysis: PK parameters (Cmax, AUC, Tmax) are calculated using non-compartmental analysis. Bioequivalence is assessed if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the 80-125% range.[10]
Caption: Experimental workflow for this compound formulation development.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Culture: Human cancer cell lines (e.g., HT-29 colon adenocarcinoma) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Formulations of this compound, UFT, S-1, or 5-FU are dissolved and serially diluted to a range of concentrations. The media in the wells is replaced with media containing the drug dilutions. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Relevant Biological Signaling Pathway
The anti-tumor activity of 5-FU, the active metabolite of this compound, is intrinsically linked to its ability to induce apoptosis and halt cell proliferation. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[11][12] Initially a tumor suppressor, its signaling can paradoxically promote tumor progression in later stages. Understanding this pathway provides context for the cellular response to chemotherapy.
Caption: Canonical TGF-β/SMAD signaling pathway.
Conclusion
The development of this compound formulations from UFT to S-1 represents a significant advancement in optimizing oral fluoropyrimidine therapy. S-1's three-component system, featuring a highly potent DPD inhibitor (gimeracil) and a gastrointestinal-protectant (oteracil), offers a sophisticated method for modulating 5-FU pharmacokinetics and toxicity.[5][6] While clinical trials show S-1 is non-inferior to UFT/LV in colon cancer and comparable in some gastric cancer settings, its distinct safety profile, particularly the reduction in severe diarrhea, makes it a preferred option in many clinical scenarios.[8][9] Ongoing research into novel this compound prodrugs and delivery systems continues to refine this therapeutic strategy, aiming for even greater efficacy and patient tolerability.[2]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Novel prodrugs of tegafur that display improved anticancer activity and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The modulated oral fluoropyrimidine prodrug S-1, and its use in gastrointestinal cancer and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Updated 5-year survival and exploratory T x N subset analyses of ACTS-CC trial: a randomised controlled trial of S-1 versus tegafur-uracil/leucovorin as adjuvant chemotherapy for stage III colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvant tegafur-uracil (UFT) or S-1 monotherapy for advanced gastric cancer: a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of TGF-β Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent Validation of Published Tegadifur Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tegadifur's performance with other fluoropyrimidine-based therapies, supported by experimental data from published clinical trials. This compound, a prodrug of 5-fluorouracil (5-FU), is a key component of various oral anticancer regimens. Its efficacy and safety profile are critically evaluated here to support informed decisions in research and drug development.
Mechanism of Action: this compound and the Inhibition of DNA Synthesis
This compound is converted in the body to its active form, 5-fluorouracil (5-FU). 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase (TS), a crucial enzyme for the synthesis of thymidine, a necessary component of DNA.[1][2][3] This disruption of DNA synthesis ultimately leads to "thymineless death" in rapidly dividing cancer cells.[1] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS and a folate cofactor, blocking the synthesis of deoxythymidine monophosphate (dTMP) and thereby inhibiting DNA replication and repair.[2][3][4] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, further contributing to its cytotoxic effects.[1][3]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Comparative Efficacy and Safety of this compound-Based Regimens
Clinical trials have demonstrated that oral this compound-based regimens, such as tegafur-uracil (UFT) combined with leucovorin (LV), offer comparable efficacy to intravenous 5-FU/LV with a significantly better safety profile.
Adjuvant Therapy for Stage III Colon Cancer
The ACTS-CC randomized phase III trial compared the efficacy and safety of S-1 (a combination of tegafur, gimeracil, and oteracil) with UFT/LV as adjuvant chemotherapy for stage III colon cancer. The results demonstrated the non-inferiority of S-1 to UFT/LV.
| Outcome | S-1 (n=759) | UFT/LV (n=759) | Hazard Ratio (95% CI) | p-value |
| 5-Year Disease-Free Survival | 70.2% | 66.9% | 0.88 (0.74 - 1.06) | 0.177 |
| 5-Year Overall Survival | 86.0% | 84.4% | 0.92 (0.72 - 1.17) | 0.488 |
| Data from the updated 5-year survival analysis of the ACTS-CC trial.[5] |
Adjuvant Therapy for High-Risk Stage III Colon Cancer
The ACTS-CC 02 trial investigated the superiority of S-1 plus oxaliplatin (SOX) over UFT/LV in patients with high-risk stage III colon cancer. The study concluded that SOX was not superior to UFT/LV.
| Outcome | SOX (n=477) | UFT/LV (n=478) | Hazard Ratio (95% CI) | p-value |
| 5-Year Disease-Free Survival | 58.1% | 55.2% | 0.92 (0.76 - 1.11) | 0.3973 |
| 5-Year Overall Survival | 79.1% | 78.3% | 0.97 (0.76 - 1.24) | 0.8175 |
| Data from the updated 5-year survival analysis of the ACTS-CC 02 trial.[6][7] |
Metastatic Colorectal Cancer
A phase III study comparing oral UFT/LV to intravenous bolus 5-FU/LV in patients with previously untreated metastatic colorectal cancer found equivalent survival outcomes.
| Outcome | UFT/LV (n=408) | IV 5-FU/LV (n=408) | Hazard Ratio (95.6% CI) | p-value |
| Median Survival | 12.4 months | 13.4 months | 0.964 (0.826 - 1.125) | 0.630 |
| Overall Response Rate | 11.7% | 14.5% | - | 0.232 |
| Data from a multicenter phase III study in metastatic colorectal cancer.[8] |
The UFT/LV regimen was associated with significantly improved safety compared to IV 5-FU/LV.[8]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
ACTS-CC Trial (NCT00660894) for Stage III Colon Cancer
-
Objective: To demonstrate the non-inferiority of S-1 to UFT/LV as adjuvant chemotherapy for stage III colon cancer.[5]
-
Patient Population: Patients with curatively resected stage III colon cancer.[5][9]
-
-
Arm I (UFT/LV): Oral tegafur-uracil (300-600 mg/day) and oral leucovorin (75 mg/day) on days 1-28, repeated every 35 days for five cycles.
-
Arm II (S-1): Oral S-1 (80-120 mg/day) on days 1-28, repeated every 42 days for four courses.
-
-
Primary Endpoint: 3-year disease-free survival.[5]
-
Secondary Endpoints: Overall survival, safety.[5]
Figure 2: Experimental workflow for the ACTS-CC clinical trial.
ACTS-CC 02 Trial for High-Risk Stage III Colon Cancer
-
Objective: To verify the superiority of SOX over UFT/LV in patients with high-risk stage III colon cancer.[10]
-
Patient Population: Patients who underwent curative resection for pathologically confirmed high-risk stage III colon cancer.[6][10]
-
-
UFT/LV Arm: Oral tegafur-uracil (300 mg/m²) and leucovorin (75 mg/day) on days 1-28, repeated every 35 days for five cycles.
-
SOX Arm: Intravenous oxaliplatin (100 mg/m²) on day 1 and oral S-1 (80 mg/m²) on days 1-14, repeated every 21 days for eight cycles.
-
-
Primary Endpoint: Disease-free survival.[10]
-
Secondary Endpoints: Overall survival, safety.[6]
Conclusion
The available evidence from large-scale clinical trials indicates that oral this compound-based regimens, particularly UFT/LV, are as effective as standard intravenous 5-FU/LV for the treatment of colorectal cancer, while offering a more favorable safety profile. In the adjuvant setting for stage III colon cancer, S-1, a formulation containing tegafur, has shown non-inferiority to UFT/LV. For high-risk stage III colon cancer, the addition of oxaliplatin to S-1 (SOX regimen) did not demonstrate superiority over UFT/LV. These findings support the use of oral this compound-containing therapies as a convenient and well-tolerated alternative to intravenous fluoropyrimidines in specific patient populations. Further research is warranted to explore the role of this compound in other cancer types and in combination with novel targeted agents.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Updated 5-year survival and exploratory T x N subset analyses of ACTS-CC trial: a randomised controlled trial of S-1 versus tegafur-uracil/leucovorin as adjuvant chemotherapy for stage III colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-1 and oxaliplatin versus tegafur-uracil and leucovorin as post-operative adjuvant chemotherapy in patients with high-risk stage III colon cancer: updated 5-year survival of the phase III ACTS-CC 02 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multicenter phase III study of uracil/tegafur and oral leucovorin versus fluorouracil and leucovorin in patients with previously untreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. S-1 and Oxaliplatin Versus Tegafur-uracil and Leucovorin as Postoperative Adjuvant Chemotherapy in Patients With High-risk Stage III Colon Cancer (ACTS-CC 02): A Randomized, Open-label, Multicenter, Phase III Superiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Tegadifur-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Tegadifur, using its active metabolite 5-Fluorouracil (5-FU) as a proxy, against the alternative chemotherapeutic agent Oxaliplatin in colorectal cancer cells. This analysis is supported by experimental data and detailed methodologies to aid in research and development.
This compound is an oral prodrug that is metabolized in the liver to 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent. The bioactivation of this compound to 5-FU is primarily catalyzed by the cytochrome P450 enzyme CYP2A6. Given this metabolic relationship, this guide will utilize transcriptomic data from 5-FU-treated cells to infer the molecular effects of this compound.
This guide focuses on a comparative analysis of the transcriptomic changes induced by 5-FU versus Oxaliplatin, another first-line chemotherapeutic agent for colorectal cancer. The data presented is primarily derived from studies on human colorectal cancer cell lines, such as HCT116 and HT-29.
Quantitative Data Summary
The following table summarizes the differential expression of key genes in colorectal cancer cells following treatment with 5-Fluorouracil (as a proxy for this compound) and Oxaliplatin. The data reveals both overlapping and distinct gene expression signatures, highlighting different mechanisms of action and cellular responses. The p53 signaling pathway is a critical mediator of the cellular response to both drugs.[1]
| Gene | Drug Treatment | Regulation | Function |
| Shared Targets | |||
| CDKN1A (p21) | 5-FU & Oxaliplatin | Upregulated | Cell cycle arrest, p53 target gene |
| GADD45A | 5-FU & Oxaliplatin | Upregulated | DNA damage response, cell cycle arrest |
| BAX | 5-FU & Oxaliplatin | Upregulated | Pro-apoptotic, p53 target gene |
| BTG2 | 5-FU & Oxaliplatin | Upregulated | Anti-proliferative, cellular stress response[1] |
| 5-FU Specific | |||
| TYMS | 5-FU | Downregulated | Target of 5-FU, involved in nucleotide synthesis |
| Histone Genes | 5-FU | Downregulated | Associated with improved overall survival[1] |
| Oxaliplatin Specific | |||
| FOS | Oxaliplatin | Upregulated | Transcription factor, stress response |
| ATF3 | Oxaliplatin | Upregulated | Transcription factor, stress and apoptosis response |
| TRAILR2 (DR5) | Oxaliplatin & 5-FU | Downregulated | Decoy receptor for TRAIL, an apoptosis-inducing cytokine[1] |
| IL-8 | Oxaliplatin | Upregulated | Pro-inflammatory cytokine, may contribute to cell survival[1] |
Experimental Protocols
The following is a generalized protocol for a comparative transcriptomic study of drug-treated cancer cells, based on methodologies reported in the literature.
1. Cell Culture and Treatment:
-
Cell Line: Human colorectal carcinoma cell lines (e.g., HCT116, HT-29) are cultured in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 6-well plates and allowed to adhere for 24 hours.
-
Drug Exposure: The culture medium is replaced with fresh medium containing either 5-Fluorouracil, Oxaliplatin (at their respective IC50 concentrations for a given cell line), or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the drugs for a specified time period (e.g., 8, 24, or 48 hours) to induce transcriptomic changes.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This includes an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Assessment: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.
3. RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA-seq libraries are prepared from the total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes (DEGs) between the drug-treated and control groups. A significance threshold is typically set (e.g., p-value < 0.05 and |log2 fold-change| > 1).
-
Pathway Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of DEGs to identify the biological pathways that are significantly affected by the drug treatments.
Mandatory Visualization
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Tegadifur
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemotherapeutic agents like Tegadifur are of paramount importance. Adherence to strict disposal protocols is essential to mitigate risks of exposure and prevent environmental contamination.[1] this compound, as a cytotoxic and antineoplastic drug, and any materials that have come into contact with it, must be treated as hazardous waste.[1]
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, consulting the specific Safety Data Sheet (SDS) is mandatory.[1][2] All personnel must receive training on handling cytotoxic substances and be fully aware of the associated hazards.[1]
Personal Protective Equipment (PPE):
The use of appropriate PPE is crucial to prevent exposure through inhalation, skin contact, or ingestion.[1]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves (double gloving is recommended).[1] | Prevents skin contact with the cytotoxic agent.[1] |
| Gown | Disposable, impermeable, long-sleeved gown with a back closure.[1] | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | Safety goggles or a face shield.[1] | Prevents splashes and aerosols from contacting the eyes.[1] |
| Respiratory Protection | An N95 or P2 respirator mask may be required, particularly when there is a risk of aerosol or dust formation.[1] | Protects against the inhalation of hazardous particles.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a rigorous and documented procedure to ensure both safety and regulatory compliance.[1] This involves proper segregation, containment, storage, and professional disposal.
Waste Categorization:
A critical first step is to correctly categorize the waste as either "trace" or "bulk" chemotherapy waste.[3][4]
-
Trace Chemotherapy Waste: This category includes materials with minimal residual amounts (less than 3%) of the drug, such as used IV tubing, empty drug bags, gloves, gowns, and wipes.[3][4] These items are considered "RCRA empty."[3]
-
Bulk Chemotherapy Waste: This includes materials containing more than 3% of the original drug volume, such as partially used vials or syringes.[3][4] This is classified as RCRA hazardous waste.[3]
Disposal Procedures:
-
Segregation at the Source: Immediately after use, all waste contaminated with this compound must be segregated from other waste streams.[5]
-
Containment:
-
Trace Waste: Place in designated yellow, puncture-resistant containers clearly labeled for "Trace Chemotherapy Waste."[3][6] Contaminated sharps should be placed in a yellow sharps container.[6]
-
Bulk Waste: Place in black, DOT-approved containers designated for RCRA hazardous waste.[3] These containers must be securely sealed.
-
-
Storage: Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area, isolated from other materials.[1] This area should have limited access and be clearly marked with appropriate hazard warnings.
-
Transport and Disposal: Arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the waste in accordance with federal, state, and local regulations.[5] Trace chemotherapy waste is typically incinerated, while bulk hazardous waste requires specialized treatment.[3]
-
Documentation: Maintain detailed records of all hazardous waste disposal activities, including the quantities generated, disposal dates, and waste manifests from the disposal company.[1] This documentation is crucial for regulatory compliance.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure: Immediately alert others and evacuate the area. Restrict access to the spill site.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in the table above.
-
Containment: Use a cytotoxic spill kit to cover the spill with absorbent materials, working from the outside in.[1]
-
Decontamination: Clean the spill area according to your institution's established protocols for cytotoxic agents. This may involve multiple cleaning cycles with appropriate deactivating solutions.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous chemotherapy waste.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
It is imperative for all laboratory personnel to be thoroughly trained on these procedures and for institutions to have clear, accessible protocols in place for the management of cytotoxic waste. By following these guidelines, you contribute to a safer working environment and the protection of our ecosystem.
References
Personal protective equipment for handling Tegadifur
Essential Safety and Handling Guide for Tegadifur
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound, an antimetabolite agent used in research and drug development. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact. The following information has been compiled from safety data sheets of its components, Tegafur and Gimeracil, and the combination product Teysuno.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves | Impervious gloves (e.g., nitrile rubber) should be worn. Two pairs of chemotherapy gloves are recommended when handling the active substance.[2] |
| Body Protection | Laboratory Coat | A fire/flame resistant and impervious lab coat or clothing should be worn.[1] |
| Respiratory Protection | Respirator | A self-contained breathing apparatus should be used to avoid dust formation and inhalation.[2] Work should be conducted in a well-ventilated area, preferably a laboratory fume hood.[1] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic workflow is critical for the safe handling of this compound from receipt to disposal.
Preparation and Handling:
-
Pre-handling Check: Before commencing any work, ensure that all required PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound powder within a certified chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Spill Prevention: Work on a disposable absorbent bench protector to contain any potential spills.
Storage:
-
Container: Keep the this compound container tightly closed in a dry and well-ventilated place.[1]
-
Temperature: Store according to the manufacturer's recommendations, typically at room temperature in a controlled environment.
Disposal:
-
Waste Segregation: All materials contaminated with this compound, including unused product, contaminated PPE, and labware, must be segregated as hazardous waste.
-
Containerization: Collect solid and liquid hazardous waste in separate, clearly labeled, and sealed containers.
-
Licensed Disposal: Arrange for the disposal of hazardous waste through a licensed professional waste disposal service. Product may be burned in an incinerator equipped with an afterburner and scrubber.[1]
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical assistance for gastric lavage.[2]
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: For small spills, carefully absorb the material with an inert absorbent material. For larger spills, do not attempt to clean up without appropriate training and equipment.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal: Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe this compound Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
